molecular formula C10H22N2 B1499511 2-Methyl-1-pentylpiperazine CAS No. 26864-98-2

2-Methyl-1-pentylpiperazine

Cat. No.: B1499511
CAS No.: 26864-98-2
M. Wt: 170.3 g/mol
InChI Key: DIDIZEYCFFEWMB-UHFFFAOYSA-N
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Description

2-Methyl-1-pentylpiperazine is a chemical compound with the molecular formula C 10 H 22 N 2 and a molecular weight of 170.30 g/mol . Its CAS registry number is 26864-98-2 . This compound is an alkylated piperazine derivative. Piperazines are a significant class of compounds in medicinal and organic chemistry, often serving as key building blocks in the synthesis of more complex molecules and pharmaceuticals . While specific pharmacological data for this compound is limited, related phenylpiperazine compounds are known to be studied for their activity on monoamine transporters in the central nervous system, functioning as releasing agents or reuptake inhibitors . Researchers may explore this compound as a synthetic intermediate or as a structural analog in structure-activity relationship (SAR) studies. Calculated physical properties include a density of approximately 0.849 g/cm³ and a boiling point of around 220.97 °C at 760 mmHg . This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Handling Precautions: Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and storage conditions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDIZEYCFFEWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667951
Record name 2-Methyl-1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-98-2
Record name 2-Methyl-1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Methyl-1-pentylpiperazine is a disubstituted piperazine derivative with significant potential in drug discovery. The piperazine scaffold is a common motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of a methyl group at the 2-position and a pentyl group at the 1-position creates a chiral center and modulates the lipophilicity and steric bulk of the molecule, offering opportunities for fine-tuning drug-receptor interactions.

The synthesis of this target molecule hinges on the selective N-alkylation of 2-methylpiperazine. The inherent asymmetry of the starting material, with two secondary amines of differing steric hindrance and basicity, presents a key challenge and opportunity for regioselective synthesis. The nitrogen at the 4-position is generally more nucleophilic and less sterically hindered than the nitrogen at the 1-position, adjacent to the methyl group. This inherent difference in reactivity can be exploited to achieve selective alkylation.

Two primary synthetic strategies are considered for the preparation of this compound:

  • Direct Alkylation: This involves the reaction of 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane). While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as alkylation at both nitrogen atoms, necessitating careful control of reaction conditions and potentially complex purification.

  • Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds.[1] It involves the reaction of 2-methylpiperazine with a carbonyl compound, in this case, valeraldehyde (pentanal), to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This one-pot procedure often provides higher yields and greater selectivity compared to direct alkylation.[2]

This guide will focus on the reductive amination approach due to its superior control and efficiency.

Synthetic Pathway: Reductive Amination

The reductive amination of 2-methylpiperazine with valeraldehyde is the recommended pathway for the synthesis of this compound. This reaction proceeds in two main steps: the formation of an iminium ion intermediate followed by its reduction.

Reductive Amination 2-Methylpiperazine 2-Methylpiperazine Iminium_Ion Iminium Ion Intermediate 2-Methylpiperazine->Iminium_Ion + Valeraldehyde - H2O Valeraldehyde Valeraldehyde Valeraldehyde->Iminium_Ion This compound This compound Iminium_Ion->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Reducing_Agent->this compound

Sources

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Substituted Piperazines, with a Focus on 2-Methyl-1-pentylpiperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of a "privileged scaffold" in drug discovery. Its unique combination of structural rigidity, basicity, and the capacity for diverse substitution at two distinct points has made it a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS). The ability of the piperazine core to engage in critical hydrogen bonding interactions while allowing for fine-tuning of physicochemical properties like lipophilicity and metabolic stability through N-substitution is paramount to its success.

This guide provides a comprehensive technical overview of the chemical properties of asymmetrically substituted piperazines, using This compound as a focal model. While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be expertly inferred by dissecting its constituent parts: the foundational 2-methylpiperazine core and the N-pentyl substituent. We will explore its synthesis, reactivity, and predicted spectroscopic profile, grounding our analysis in the established chemistry of related, well-documented piperazine derivatives. This approach, rooted in fundamental principles, offers researchers and drug development professionals a robust framework for understanding and manipulating this valuable chemical entity.

Section 1: Physicochemical Profile and Safe Handling

The chemical identity and properties of a molecule dictate its behavior in both chemical and biological systems. The introduction of a methyl group at the C-2 position breaks the symmetry of the piperazine ring, while the pentyl group at the N-1 position significantly influences its lipophilicity and steric profile.

Core Properties

The properties of this compound can be predicted by starting with the known data for its parent structure, 2-methylpiperazine, and considering the additive contribution of the pentyl group.

Property2-Methylpiperazine (Parent Core)This compound (Predicted)Rationale for Prediction / Data Source
Molecular Formula C₅H₁₂N₂C₁₀H₂₂N₂Addition of a C₅H₁₀ fragment.
Molar Mass 100.16 g/mol [1]170.30 g/mol Calculated from the molecular formula.
CAS Number 109-07-9[1]Not assignedNot commercially prevalent.
Boiling Point ~155-156 °C> 200 °CThe addition of the five-carbon chain will significantly increase the boiling point due to increased van der Waals forces.
LogP (Lipophilicity) -0.4[1]~2.0 - 2.5The pentyl group is a large, nonpolar alkyl chain that will substantially increase the molecule's partition coefficient, favoring lipid environments.
pKa (Basicity) pKa₁ ≈ 5.2, pKa₂ ≈ 9.8pKa₁ ≈ 5.0, pKa₂ ≈ 10.0The electron-donating pentyl group may slightly increase the basicity of the adjacent N4 nitrogen. Steric hindrance around N1 would slightly decrease its basicity.
Safety and Handling Protocol

Substituted piperazines, particularly low-molecular-weight derivatives, are often classified as corrosive and flammable liquids.[2][3] Safe handling is critical to prevent personal exposure and ensure experimental integrity.

Mandatory Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors, which can be harmful.[4]

  • Ignition Sources: The compound is expected to be flammable. Keep away from open flames, hot surfaces, and spark-producing equipment. Use non-sparking tools for transfers.[2][3]

  • Static Discharge: Ground and bond containers during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to violent reactions.[2][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound is likely hygroscopic.[5]

First Aid Measures (In Case of Exposure):

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention as the substance is expected to cause severe skin burns.[3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention, as ingestion can cause severe damage and perforation of the esophagus.[3][5]

Section 2: Synthesis Strategies and Methodologies

The synthesis of this compound is a multi-step process that logically separates into the formation of the core heterocyclic ring followed by its specific N-functionalization.

Synthesis of the 2-Methylpiperazine Core

A reliable method for producing the 2-methylpiperazine scaffold involves the catalytic hydrogenation of a protected precursor, such as 1-benzyl-3-methylpiperazine. The benzyl group serves as an effective protecting group that can be cleanly removed under standard hydrogenolysis conditions.

Protocol: Debenzylation of 1-Benzyl-3-methylpiperazine [6]

  • Reactor Setup: To a 100 mL four-neck flask equipped with a magnetic stirrer, thermometer, condenser, and a gas inlet, add 1-benzyl-3-methylpiperazine (9.5 g, 50 mmol), water (50 g), and 5% Palladium on Carbon (Pd/C, 1.0 g, 50% wet).

  • Reaction: Heat the mixture to 40°C while stirring. Purge the flask with hydrogen gas and maintain a positive hydrogen atmosphere (e.g., using a balloon).

  • Monitoring: Continue stirring at 40°C for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The aqueous solution contains the 2-methylpiperazine product. It can be isolated by distillation or used directly in the next step. The yield is typically quantitative.[6]

G start 1-Benzyl-3-methylpiperazine Water, 5% Pd/C reactor Heat to 40°C Stir under H₂ atmosphere (6h) start->reactor Charge Reactor filter Cool and Filter (Remove Pd/C catalyst) reactor->filter Reaction Complete product Aqueous solution of 2-Methylpiperazine filter->product Isolate Product

Fig 1. Workflow for the synthesis of 2-methylpiperazine.
N-Alkylation to Form this compound

With the 2-methylpiperazine core in hand, the final step is the introduction of the pentyl group. This is typically achieved via direct alkylation or reductive amination. Direct alkylation with a pentyl halide is straightforward. The key to success is controlling the regioselectivity. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (which is adjacent to the methyl group), making it the more nucleophilic and kinetically favored site for alkylation.

Protocol: Direct N-Alkylation with 1-Bromopentane

  • Reactor Setup: In a round-bottom flask, dissolve 2-methylpiperazine (5.0 g, 50 mmol) in a suitable solvent like acetonitrile (100 mL).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 8.3 g, 60 mmol), to act as an acid scavenger.

  • Alkylating Agent: Add 1-bromopentane (7.55 g, 50 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-12 hours, monitoring by TLC or GC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by redissolving the residue in a solvent like dichloromethane, washing with water to remove any remaining salts, drying the organic layer over sodium sulfate, and removing the solvent. Final purification is best accomplished via flash column chromatography on silica gel.

G cluster_start Reactants nmp 2-Methylpiperazine reactor Acetonitrile (Solvent) Reflux (8-12h) nmp->reactor halide 1-Bromopentane halide->reactor base K₂CO₃ (Base) base->reactor product This compound reactor->product Purification via Chromatography

Fig 2. N-alkylation strategy to yield the target compound.

Section 3: Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by the remaining secondary amine at the N4 position. This site provides a handle for further derivatization, a key feature leveraged in combinatorial chemistry and lead optimization.

  • N4 Nucleophilicity: The N4 nitrogen retains a lone pair of electrons and an available proton, making it a competent nucleophile. It can readily undergo reactions typical of secondary amines.

  • Acylation: Reaction with acyl chlorides or acid anhydrides will form the corresponding N4-amide. This is a common strategy to introduce diverse functional groups and modulate the basicity of the piperazine ring.[7]

  • Further Alkylation: The N4 position can be alkylated, though this often requires more forcing conditions than the initial N1 alkylation due to increased steric hindrance. This allows for the synthesis of fully substituted, tertiary bis-amine structures.

  • C-H Functionalization: While direct functionalization of the C-H bonds of the piperazine ring is challenging due to the electronic effects of the two nitrogen atoms, modern methods using photoredox or transition metal catalysis have been developed.[8][9] These advanced techniques allow for the installation of aryl or vinyl groups directly onto the carbon skeleton, opening new avenues for structural diversification. The presence of the second nitrogen often complicates these reactions compared to simpler piperidine systems.[8][9]

Fig 3. Key reactive sites on the this compound scaffold.

Section 4: Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not available, a detailed prediction of its key spectroscopic features can be made based on established chemical shift and frequency correlations.[10][11]

Technique Expected Features Rationale
¹H NMR ~0.9 ppm (t, 3H): Terminal -CH₃ of the pentyl group.~1.3 ppm (m, 4H): -CH₂-CH₂-CH₂- of the pentyl group.~1.5 ppm (m, 2H): -CH₂-CH₂N- of the pentyl group.~1.1 ppm (d, 3H): C2-methyl group, split by the adjacent proton.~2.2-3.0 ppm (m, 9H): Complex multiplet region for the seven piperazine ring protons and the N-CH₂- of the pentyl group.~1.5-2.5 ppm (s, broad, 1H): N4-H proton; signal may be broad and its position is solvent-dependent.Chemical shifts are determined by the electronic environment. Alkyl protons are shielded and appear upfield (0.9-1.5 ppm). Protons adjacent to nitrogen are deshielded and appear further downfield (2.2-3.0 ppm). The splitting patterns (t=triplet, d=doublet, m=multiplet) are predicted by the number of adjacent protons.[12]
¹³C NMR ~10 Signals: Expect 10 distinct carbon signals due to the molecule's asymmetry.~14 ppm: Terminal -CH₃ of the pentyl group.~20 ppm: C2-methyl group.~22-30 ppm: Pentyl chain -CH₂- carbons.~45-60 ppm: Piperazine ring carbons and the N-CH₂- of the pentyl group.The number of unique carbon environments determines the number of signals. Carbons attached to nitrogen appear in the 45-60 ppm range, while standard sp³ hybridized carbons appear further upfield.
IR Spectroscopy ~3300 cm⁻¹ (weak-medium, broad): N-H stretch of the secondary amine.2960-2850 cm⁻¹ (strong, sharp): Aliphatic C-H stretches from the pentyl and methyl groups.~1460 cm⁻¹ (medium): C-H bending vibrations.~1100-1250 cm⁻¹ (medium): C-N stretching vibrations.The vibrational frequencies correspond to specific bond types within the molecule. The N-H stretch is a key diagnostic peak for secondary amines. The strong C-H stretching region confirms the aliphatic nature of the molecule.[13][14]
Mass Spectrometry (EI) M⁺ at m/z = 170: The molecular ion peak.m/z = 113: Fragment corresponding to the loss of a butyl radical (•C₄H₉) from the pentyl chain (alpha-cleavage).m/z = 99: The 2-methylpiperazine radical cation, from cleavage of the N-pentyl bond.Electron Impact (EI) mass spectrometry causes fragmentation at the weakest bonds. Alpha-cleavage next to the nitrogen atom is a highly favored fragmentation pathway for amines.

Section 5: Significance and Applications in Drug Development

The this compound structure, while a specific example, embodies several strategic designs used in medicinal chemistry.

  • Modulating Lipophilicity for CNS Penetration: The N-pentyl group significantly increases the molecule's lipophilicity (LogP). This is a critical parameter for drugs targeting the CNS, as a higher LogP often facilitates crossing the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding or toxicity. The pentyl chain represents a balance that researchers can tune by using shorter or longer alkyl chains.

  • The "Magic Methyl" Effect: The introduction of a methyl group, particularly at a position adjacent to a reactive site or a point of metabolic attack, can have a profound impact on a drug candidate's properties.[8] This "magic methyl effect" can improve metabolic stability by blocking oxidative metabolism or enhance binding affinity by filling a small hydrophobic pocket in a receptor. The C-2 methyl group in this scaffold could serve such a purpose.

  • Receptor Targeting: N-substituted piperazines are prolific in CNS drug discovery. Different substituents on the second nitrogen (N4) can direct the molecule's activity towards specific receptors. For example, attaching various aryl or heterocyclic moieties to the N4 position of similar piperazine cores has yielded potent ligands for dopamine (D2/D3) and serotonin (5-HT) receptors.[15][16] The this compound structure serves as an excellent intermediate, where the N4 position is free for the construction of a chemical library to screen for desired pharmacological activity.

Conclusion

This compound stands as an exemplary model for understanding the rich and versatile chemistry of asymmetrically substituted piperazines. By analyzing its structure through the lens of its constituent parts, we can confidently predict its physicochemical properties, devise logical and efficient synthetic routes, and anticipate its reactivity and spectroscopic signature. The strategic placement of the methyl and pentyl groups highlights key concepts in modern drug design, including the modulation of lipophilicity for CNS targeting and the potential for metabolic stabilization. For researchers and scientists in drug development, a thorough grasp of the principles outlined in this guide is essential for harnessing the full potential of the piperazine scaffold to create novel and effective therapeutic agents.

References

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  • Acros Organics. (2023). Safety Data Sheet: 2-Methylpiperazine. Retrieved from [Link]

  • Herraiz, T., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(21), 6448-6457. Retrieved from [Link]

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  • Chojnacka-Wójcik, E., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. Retrieved from [Link]

  • Li, Y., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(2), 148-154. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
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  • Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1125, 364-372. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. Retrieved from [Link]

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A Comprehensive Guide to the Pharmacological Characterization of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the complete pharmacological, pharmacokinetic, and toxicological profiling of the novel compound 2-Methyl-1-pentylpiperazine. As a member of the substituted piperazine class, this molecule holds potential for significant central nervous system activity, yet its specific profile is uncharacterized in current literature. This document outlines a logical, multi-stage experimental roadmap designed for researchers in drug discovery and development. It details the requisite in vitro and in vivo assays, explains the scientific rationale behind each methodological choice, and provides standardized protocols to ensure data integrity and reproducibility. The objective is to guide the systematic investigation of this compound from initial receptor screening to preliminary behavioral and safety assessment, thereby establishing a foundational understanding of its therapeutic potential and liabilities.

Introduction and Rationale

Substituted piperazines are a well-established class of compounds known for a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and stimulant effects.[1][2] Their biological actions are typically mediated by interactions with monoamine neurotransmitter systems, specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors (GPCRs) like serotonin and dopamine receptor subtypes.[3][4] The specific substitutions on the piperazine ring dictate the compound's affinity, selectivity, and functional activity at these targets.[5]

This compound is a novel entity featuring a methyl group at the 2-position of the piperazine ring and an N-pentyl substituent. This unique combination suggests a potential for central nervous system (CNS) activity, but its pharmacological profile is currently unknown. The N-alkyl chain (pentyl) is expected to increase lipophilicity, potentially enhancing blood-brain barrier penetration. The C-methylation could influence stereoselectivity and metabolic stability.

This guide presents a systematic approach to fully characterize the pharmacological profile of this compound. The workflow is designed to first identify primary molecular targets, then quantify the compound's functional effects at these targets, and finally, evaluate its broader physiological and behavioral consequences in relevant biological systems.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route is essential for obtaining high-purity material for pharmacological testing. Based on established methods for synthesizing N-substituted piperazines, a two-step process is proposed.[6][7]

Protocol 2.1: Proposed Synthesis of this compound

  • Step 1: N-Alkylation. Combine 2-methylpiperazine (1.0 eq) with 1-bromopentane (1.1 eq) in a suitable solvent such as acetonitrile.

  • Step 2: Base Addition. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Step 3: Reaction. Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup and Purification. Upon completion, cool the reaction, filter out the inorganic salts, and concentrate the solvent in vacuo. Purify the resulting crude product via column chromatography on silica gel to yield this compound.

  • Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Once synthesized, the compound's fundamental physicochemical properties should be determined, as they critically influence its biological behavior.

PropertyPredicted Value / MethodRationale
Molecular Weight 170.30 g/mol Calculated from chemical formula (C₁₀H₂₂N₂).
logP (Lipophilicity) ~3.0 - 3.5Estimated using software (e.g., ChemDraw). High lipophilicity suggests good membrane permeability.
pKa ~8.5 - 9.5Estimated based on the piperazine moiety. Determines ionization state at physiological pH.
Aqueous Solubility Low to ModerateTo be determined experimentally (e.g., nephelometry). Crucial for formulation and assay buffer selection.

In Vitro Pharmacological Profiling: Target Identification and Functional Characterization

The primary goal of in vitro profiling is to identify the molecular targets of this compound and determine its potency and efficacy. Given the pharmacology of related piperazines, the initial screening should focus on monoamine transporters and key serotonin/dopamine receptors.[8][9]

Primary Target Screening: Radioligand Binding Assays

Competitive radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor or transporter.[10][11] The assay measures the ability of this compound to displace a known high-affinity radioligand from its target.[12]

Protocol 3.1.1: Monoamine Transporter and Receptor Binding Assays

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human DAT, SERT, NET, or various receptor subtypes (e.g., 5-HT₂A, D₂).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Table 3.1: Hypothetical Binding Affinity (Ki, nM) Profile

TargetRadioligandHypothetical Ki (nM)Interpretation
hDAT [³H]-WIN 35,42885Potent affinity for the dopamine transporter.
hSERT [³H]-Citalopram1250Moderate-to-low affinity for the serotonin transporter.
hNET [³H]-Nisoxetine250Moderate affinity for the norepinephrine transporter.
h5-HT₂A [³H]-Ketanserin450Moderate affinity for the serotonin 2A receptor.
hD₂ [³H]-Spiperone>10,000Negligible affinity for the dopamine D2 receptor.

This hypothetical data suggests the compound is a potent ligand at the dopamine transporter with secondary activity at NET and 5-HT₂A.

Functional Activity: Neurotransmitter Uptake Inhibition Assays

Binding affinity does not describe the functional consequence of the interaction. For transporters, a functional uptake assay is critical to determine if the compound acts as an inhibitor (blocker) or a substrate (releaser).[14][15]

Protocol 3.2.1: Synaptosome or Cell-Based Monoamine Uptake Assay

  • Cell/Tissue Preparation: Use either synaptosomes prepared from rat brain tissue or HEK293 cells expressing the human transporters (hDAT, hSERT, hNET).[16][17]

  • Pre-incubation: Aliquot the cells/synaptosomes into a 96-well plate and pre-incubate them with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to initiate uptake.[16]

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake process by rapid filtration and washing with ice-cold buffer, similar to the binding assay protocol.

  • Quantification & Analysis: Quantify the radioactivity trapped inside the cells/synaptosomes via liquid scintillation counting. Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the compound.

A low IC₅₀ value in this assay, coupled with a high binding affinity, would confirm that this compound is an inhibitor of monoamine transport.

Diagram 3.1: In Vitro Pharmacological Screening Workflow

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Data Analysis A Compound Synthesis & Physicochemical Characterization B Radioligand Binding Assays (DAT, SERT, NET, 5-HT2A, D2) A->B Test Compound C Monoamine Uptake Assays (Inhibition vs. Release) B->C Hits with Ki < 1µM D GPCR Functional Assays (e.g., Calcium Flux for 5-HT2A) B->D Hits with Ki < 1µM E Determine Affinity (Ki) & Potency (IC50/EC50) C->E D->E

Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetics: ADME-Tox Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its behavior in vivo.[18] Early in vitro ADME and toxicity screening helps identify potential liabilities that could lead to late-stage drug development failure.[19][20]

In Vitro ADME Assays
AssayProtocol SummaryRationale & Interpretation
Metabolic Stability Incubate the compound with liver microsomes (human, rat) and NADPH. Measure the disappearance of the parent compound over time using LC-MS.Determines intrinsic clearance. A short half-life suggests rapid metabolism, which may limit bioavailability and duration of action.[18]
CYP450 Inhibition Use fluorescent probe substrates for major CYP isoforms (e.g., 3A4, 2D6, 2C9). Measure the inhibition of probe metabolism by the test compound.Identifies potential for drug-drug interactions. Significant inhibition of a major CYP enzyme is a major liability.
Plasma Protein Binding Use rapid equilibrium dialysis to measure the fraction of the compound bound to plasma proteins.High plasma protein binding reduces the free fraction of the drug available to interact with its target.
Cell Permeability Use a Caco-2 cell monolayer assay to measure bidirectional transport (apical to basolateral and vice versa).Predicts intestinal absorption. A high efflux ratio may indicate the compound is a substrate for transporters like P-glycoprotein.
Preliminary In Vitro Toxicology
AssayProtocol SummaryRationale & Interpretation
Cytotoxicity Expose a relevant cell line (e.g., HepG2 liver cells) to increasing concentrations of the compound for 24-48 hours. Measure cell viability using an MTS or LDH release assay.Provides an early indication of general toxicity. A low CC₅₀ (cytotoxic concentration 50%) is undesirable.
hERG Channel Blockade Use an automated patch-clamp system to measure the effect of the compound on potassium current through the hERG channel expressed in HEK293 cells.hERG blockade is a critical liability linked to cardiac arrhythmia (QT prolongation). An IC₅₀ < 10 µM is a significant concern.

Diagram 4.1: Potential Dopamine Transporter Interaction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_Synapse->DAT Reuptake

Caption: Hypothesized mechanism: Inhibition of dopamine reuptake.

In Vivo Pharmacodynamic and Behavioral Assessment

In vivo studies are necessary to confirm that the in vitro activity translates into a physiological effect in a whole organism. Animal models, typically rodents, are used to assess the compound's CNS effects.[21]

Protocol 5.1: Locomotor Activity Assessment in Mice

This assay is a primary screen for stimulant or sedative effects. Compounds that inhibit dopamine and norepinephrine reuptake are expected to increase locomotor activity.[8]

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for at least 60 minutes.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at several doses (e.g., 1, 3, 10 mg/kg) and a vehicle control (e.g., saline).

  • Data Collection: Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

A dose-dependent increase in distance traveled would be consistent with a stimulant-like profile, corroborating the in vitro findings of DAT/NET inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the pharmacological characterization of this compound. The proposed workflow, moving from in vitro target identification to in vivo behavioral validation, provides a robust framework for generating a comprehensive pharmacological profile.

The hypothetical data presented suggest that this compound may act as a dopamine-preferring reuptake inhibitor with stimulant-like properties. If these initial findings are confirmed, further studies would be warranted, including:

  • Drug Discrimination Studies: To compare its subjective effects to known stimulants like cocaine or amphetamine.

  • Metabolite Identification: To understand how the compound is transformed in the body and whether its metabolites are active.

  • Full Pharmacokinetic Studies: To determine key parameters like half-life, bioavailability, and brain penetration in a rodent model.

  • Expanded Safety Profiling: To investigate potential off-target effects and establish a preliminary safety margin.

By following this systematic approach, researchers can efficiently and rigorously elucidate the pharmacological nature of this compound, paving the way for a clear understanding of its potential therapeutic applications or abuse liability.

References

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A Comprehensive Toxicological Evaluation Framework for 2-Methyl-1-pentylpiperazine: An In-depth Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preclinical Gauntlet for Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents.[1] Its versatility, however, is matched by a complex toxicological profile that necessitates a rigorous and well-designed safety evaluation for any new analogue. This guide provides a comprehensive, multi-tiered framework for the toxicological assessment of 2-Methyl-1-pentylpiperazine, a novel piperazine derivative. As direct toxicological data for this specific compound is not publicly available, this document serves as a proactive, experience-driven roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols and insights from structurally related piperazine compounds, we will outline a self-validating system of experimentation designed to thoroughly characterize the safety profile of this compound and support its potential progression towards clinical evaluation.

The Piperazine Conundrum: Anticipating the Toxicological Landscape

Piperazine and its derivatives exhibit a broad spectrum of pharmacological activities, but they are also associated with a range of adverse effects.[2] Understanding these class-wide liabilities is paramount to designing a targeted and efficient toxicological evaluation.

1.1 Neurotoxicity and Psychoactive Effects: Many piperazine derivatives, such as 1-benzylpiperazine (BZP), exhibit dopaminergic and serotonergic activity, leading to stimulant effects.[2][3] These psychoactive properties can also manifest as neurotoxic effects, including agitation, anxiety, and seizures.[2] Studies using the in vivo model Caenorhabditis elegans have demonstrated that some piperazine designer drugs can induce locomotor deficits and neuronal damage.[3]

1.2 Hepatotoxicity: The liver is a primary site for the metabolism of many xenobiotics, including piperazines, primarily via cytochrome P450 (CYP450) enzymes.[2] In vitro studies on various piperazine derivatives have demonstrated the potential for hepatotoxicity, characterized by increased formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, and the induction of apoptosis.[4][5]

1.3 Genotoxicity and Carcinogenicity: While some piperazine derivatives have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests, the potential for genotoxicity must be evaluated on a case-by-case basis.[6] Long-term carcinogenicity studies are also a critical component of a comprehensive toxicological profile.[1]

1.4 Dermal and Ocular Irritation: Safety data sheets for structurally similar compounds, such as 2-methylpiperazine, indicate a potential for severe skin burns and eye damage.[7]

A Multi-Tiered Strategy for Toxicological Evaluation

A robust toxicological assessment should follow a tiered approach, moving from computational and in vitro models to more complex in vivo systems. This strategy allows for early identification of potential hazards and refinement of subsequent studies.

Tier 1: In Silico and Physicochemical Characterization

Before embarking on extensive laboratory testing, computational (in silico) models can provide valuable predictions of a compound's pharmacokinetic and toxicological properties.

2.1 ADMET Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. This can help to identify potential liabilities, such as poor oral bioavailability or potential for hERG channel inhibition.

2.2 Physicochemical Characterization:

  • Solubility: Determine the aqueous solubility of this compound, as poor solubility can complicate in vitro and in vivo testing.

  • pKa: Determine the acid dissociation constant(s) to understand the ionization state of the molecule at physiological pH.

  • LogP: Measure the partition coefficient to assess the lipophilicity of the compound, which can influence its absorption and distribution.

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide a rapid and cost-effective means of screening for various toxicological endpoints.

2.3 Cytotoxicity Assays: A panel of cytotoxicity assays should be employed to assess the compound's effect on cell viability and membrane integrity.

Table 1: Recommended In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint
MTT Assay Measures the metabolic activity of viable cells by assessing the reduction of tetrazolium salts.IC50 (half-maximal inhibitory concentration)
LDH Assay Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.Percentage of cytotoxicity
Neutral Red Uptake Assesses cell viability by measuring the uptake of the supravital dye into the lysosomes of viable cells.[8]IC50

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

2.4 Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenicity, assessing the ability of the compound to induce mutations in different strains of Salmonella typhimurium.[6]

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.

2.5 Hepatotoxicity Assessment:

  • HepaRG or HepG2 Cell Lines: Utilize human liver cell lines to assess the potential for drug-induced liver injury.[4][5]

  • Mechanism-based Assays: If cytotoxicity is observed, further assays can be conducted to investigate the underlying mechanisms, such as measuring ROS production, mitochondrial membrane potential, and caspase-3 activation.[4][5]

Diagram: In Vitro Toxicity Workflow

in_vitro_workflow cluster_tier2 Tier 2: In Vitro Assessment start This compound cytotoxicity Cytotoxicity Panel (MTT, LDH, NRU) start->cytotoxicity genotoxicity Genotoxicity (Ames, Micronucleus) start->genotoxicity hepatotoxicity Hepatotoxicity (HepaRG/HepG2) start->hepatotoxicity cytotoxicity_results IC50 Values cytotoxicity->cytotoxicity_results genotoxicity_results Mutagenic Potential genotoxicity->genotoxicity_results hepatotoxicity_results Hepatotoxic Risk hepatotoxicity->hepatotoxicity_results

Caption: A streamlined workflow for the initial in vitro toxicological screening of this compound.

Tier 3: In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound and for establishing a safe dose range for potential human trials.[9]

2.6 Acute Toxicity Studies:

  • Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

  • Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of toxicity after a single high dose.

  • Route of Administration: Should be consistent with the intended clinical route.[10]

2.7 Repeat-Dose Toxicity Studies:

  • Duration: The duration of these studies depends on the intended duration of clinical use.[11] For early-phase clinical trials, a 28-day study is often sufficient.

  • Objective: To identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Parameters to Monitor:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical chemistry (at termination)

    • Urinalysis (at termination)

    • Organ weights (at termination)

    • Histopathology of major organs and tissues

Table 2: Key Parameters in a 28-Day Repeat-Dose Rodent Study

CategoryParameters
In-life Clinical signs, body weight, food/water consumption, functional observational battery (FOB)
Clinical Pathology Hematology (e.g., CBC, differential), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine)
Terminal Gross necropsy, organ weights (e.g., liver, kidneys, brain, spleen), histopathology of a comprehensive list of tissues

Diagram: In Vivo Toxicology Study Design

in_vivo_workflow cluster_tier3 Tier 3: In Vivo Assessment cluster_monitoring Monitoring start In Vitro Data Review acute_tox Acute Toxicity Study (Rodent, LD50) start->acute_tox repeat_dose 28-Day Repeat-Dose Study (Rodent) acute_tox->repeat_dose Dose Range Finding in_life In-life Observations repeat_dose->in_life clin_path Clinical Pathology repeat_dose->clin_path histopath Histopathology repeat_dose->histopath end NOAEL Determination & Target Organ Identification in_life->end clin_path->end histopath->end

Caption: A logical progression for in vivo toxicological evaluation, from acute to repeat-dose studies.

Metabolism and Safety Pharmacology

3.1 Metabolism: As many piperazines are metabolized by CYP450 enzymes, it is crucial to conduct in vitro metabolism studies using human liver microsomes to identify the major metabolites.[2] The toxicity of these metabolites should also be considered.

3.2 Safety Pharmacology: These studies are designed to investigate the potential effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, at doses intended for therapeutic use.

Data Synthesis and Risk Assessment

The culmination of this comprehensive evaluation is a thorough risk assessment. This involves integrating the data from all tiers of testing to:

  • Identify all potential toxicological hazards.

  • Establish a clear dose-response relationship for each adverse effect.

  • Determine a safe starting dose for first-in-human clinical trials.

Conclusion

The toxicological evaluation of a novel compound like this compound is a complex but essential undertaking. By adopting the structured, multi-tiered approach outlined in this guide, researchers can systematically and efficiently characterize its safety profile. This framework, grounded in established toxicological principles and informed by the known liabilities of the piperazine class, provides a robust pathway for advancing promising new chemical entities from the laboratory to the clinic, while prioritizing patient safety.

References

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A Technical Guide to 1-Pentyl-2-methylpiperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

This guide provides a comprehensive technical overview of 1-pentyl-2-methylpiperazine, a substituted piperazine derivative. The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Understanding the synthesis, properties, and characterization of specific analogues like 1-pentyl-2-methylpiperazine is crucial for the development of novel chemical entities. This document details its formal nomenclature, stereochemistry, a robust synthetic protocol, and the analytical data required for its unambiguous identification.

Nomenclature and Structure Elucidation

The topic compound, "2-Methyl-1-pentylpiperazine," is more precisely identified using IUPAC nomenclature as 1-pentyl-2-methylpiperazine . The numbering of the piperazine ring begins at one of the nitrogen atoms (position 1) and proceeds around the ring. Therefore, the pentyl group is attached to the nitrogen at position 1, and the methyl group is attached to the adjacent carbon at position 2.

Key Structural Features:

  • Molecular Formula: C₁₀H₂₂N₂

  • Core Scaffold: A saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (piperazine).

  • Substituents: A pentyl group is located on the N1 nitrogen, and a methyl group is on the C2 carbon.

  • Chirality: The carbon atom at position 2 (C2) is a stereocenter. Consequently, 1-pentyl-2-methylpiperazine can exist as a racemic mixture of two enantiomers, (S)-1-pentyl-2-methylpiperazine and (R)-1-pentyl-2-methylpiperazine, or as a single enantiomer if synthesized from a chiral starting material.[3][4] The specific stereoisomer can significantly influence its pharmacological activity.

Chemical Structure of 1-Pentyl-2-methylpiperazine (racemate)

Physicochemical and Calculated Properties

While extensive experimental data for this specific molecule is not publicly catalogued, its fundamental properties can be calculated based on its structure. These values are essential for planning synthetic workups, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂Calculated
Molecular Weight 170.30 g/mol Calculated
Exact Mass 170.17830 g/mol Calculated
Topological Polar Surface Area (TPSA) 15.26 ŲCalculated
logP (Predicted) ~2.0 - 2.5Calculated
Hydrogen Bond Donors 1 (the N-H at position 4)Calculated
Hydrogen Bond Acceptors 2 (the two nitrogen atoms)Calculated

Synthesis: Selective N-Alkylation

The most direct and widely adopted method for preparing 1-pentyl-2-methylpiperazine is through the selective mono-N-alkylation of 2-methylpiperazine.[2][5][6] This nucleophilic substitution reaction involves the secondary amine of the starting material attacking an alkyl halide.

Causality of Experimental Design:

  • Starting Material: 2-Methylpiperazine (CAS: 109-07-9) is chosen as the precursor.[7] It possesses two secondary amines with different steric environments. The nitrogen at position 4 is less sterically hindered than the nitrogen at position 1 (adjacent to the methyl group), making it more nucleophilic. However, under controlled conditions, mono-alkylation can be achieved effectively.

  • Alkylating Agent: 1-Bromopentane is an effective electrophile. It is preferred over 1-chloropentane due to the better leaving group ability of bromide, facilitating the reaction.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a mild, heterogeneous base to neutralize the hydrobromic acid (HBr) generated during the reaction.[6][8] This prevents the protonation and deactivation of the piperazine nucleophile, driving the reaction to completion.

  • Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this type of SN2 reaction. It effectively dissolves the reactants while not interfering with the nucleophilic attack.

  • Purification: The workflow includes a standard aqueous workup to remove inorganic salts (KBr, excess K₂CO₃) and a final purification by flash column chromatography to isolate the desired mono-alkylated product from any unreacted starting material or potential di-alkylated byproducts.

Experimental Protocol: Synthesis of 1-Pentyl-2-methylpiperazine

Objective: To synthesize 1-pentyl-2-methylpiperazine via direct N-alkylation of 2-methylpiperazine.

Materials:

  • 2-Methylpiperazine (1.0 eq)

  • 1-Bromopentane (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylpiperazine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 20-30 minutes.

  • Slowly add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-pentyl-2-methylpiperazine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Combine 2-Methylpiperazine, K₂CO₃, and Acetonitrile Addition 2. Add 1-Bromopentane Reactants->Addition Reflux 3. Heat to Reflux (12-18h) Addition->Reflux Filter 4. Filter Inorganic Salts Reflux->Filter Cool to RT Concentrate1 5. Concentrate Filtrate Filter->Concentrate1 Extract 6. Dissolve in EtOAc, Wash with NaHCO₃ & Brine Concentrate1->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Chromatography 8. Flash Column Chromatography Dry->Chromatography Crude Product Product Pure 1-Pentyl-2-methylpiperazine Chromatography->Product

Caption: Synthetic workflow for 1-pentyl-2-methylpiperazine.

Analytical Characterization (Predicted Data)

Unambiguous structure confirmation relies on a combination of spectroscopic methods. The following tables outline the predicted data for 1-pentyl-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.0 - 2.8 m 3H H-3 (axial), H-5 (axial), H-2
~ 2.8 - 2.6 m 2H H-3 (equatorial), H-5 (equatorial)
~ 2.5 - 2.3 m 2H H-6 (axial & equatorial)
~ 2.3 - 2.1 m 2H -N-CH₂ -(CH₂)₃CH₃ (α-methylene)
~ 1.8 (broad s) s 1H NH (at position 4)
~ 1.5 - 1.4 m 2H -N-CH₂-CH₂ -(CH₂)₂CH₃ (β-methylene)
~ 1.3 - 1.2 m 4H -(CH₂)₂-CH₂ -CH₂ -CH₃ (γ, δ-methylenes)
~ 1.05 d 3H C2-CH₃ (doublet)

| ~ 0.9 | t | 3H | -(CH₂)₄-CH₃ (triplet) |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 58-60 -C H₂- pentyl (α)
~ 55-57 C -2
~ 54-56 C -3
~ 50-52 C -5
~ 46-48 C -6
~ 29-31 -C H₂- pentyl (γ)
~ 27-29 -C H₂- pentyl (β)
~ 22-24 -C H₂- pentyl (δ)
~ 18-20 C2-C H₃

| ~ 14 | -C H₃ pentyl |

Mass Spectrometry (MS)

For Mass Spectrometry with Electron Ionization (EI-MS), the molecular ion peak and characteristic fragmentation patterns would be expected.

m/z ValueInterpretation
170[M]⁺, Molecular ion peak
155[M - CH₃]⁺, Loss of the methyl group at C2
113[M - C₄H₉]⁺, Loss of a butyl radical from the pentyl chain
99Cleavage of the pentyl group, leaving the piperazine fragment
85Characteristic fragment of the substituted piperazine ring
70Further fragmentation of the piperazine ring

Relevance and Applications in Drug Discovery

The N-alkyl piperazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. It is frequently used as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).

  • CNS-Acting Agents: The piperazine ring is present in numerous antipsychotic and antidepressant drugs, such as clozapine and trifluoperazine.

  • Kinase Inhibitors: N,N'-dialkylpiperazines are found in several kinase inhibitors used for cancer treatment.[2]

  • Antagonists and Modulators: N-alkyl piperazine side chains have been instrumental in developing potent antagonists for receptors like CXCR4, which is implicated in HIV entry and cancer metastasis.[9]

The synthesis and characterization of novel derivatives like 1-pentyl-2-methylpiperazine contribute to the expansion of chemical libraries and provide new building blocks for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • 1-Methyl-4-pent-2-yl-piperazine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

  • 1,4-Dipentyl-2-methylpiperazine - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem, National Institutes of Health. Available from: [Link]

  • Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • Method for preparing n-alkyl-piperazines. Google Patents. WO2014184039A1.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. Available from: [Link]

  • 2-Methylpiperazine | C5H12N2 | CID 66057. PubChem, National Institutes of Health. Available from: [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. Available from: [Link]

  • 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219. PubChem, National Institutes of Health. Available from: [Link]

  • 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. Available from: [Link]

  • Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • Method for preparing 1-methylpiperazine. Google Patents. US2905673A.
  • Preparation of chiral 2-methylpiperazine. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. Available from: [Link]

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spectroscopic data of 2-Methyl-1-pentylpiperazine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-pentylpiperazine (NMR, IR, MS)

Introduction

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would show distinct signals for the protons of the pentyl group and the methyl-substituted piperazine ring.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5' (CH₃)0.9triplet3H
H4' (CH₂)1.3sextet2H
H3' (CH₂)1.4quintet2H
H2' (CH₂)1.5quintet2H
H1' (CH₂)2.4triplet2H
Piperazine ring CH, CH₂2.3 - 3.0multiplet7H
C2-CH₃1.1doublet3H
N4-H1.7 (broad)singlet1H

Interpretation and Rationale:

  • Pentyl Group: The terminal methyl group (H5') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H4'). The methylene protons of the pentyl chain (H2', H3', H4') will resonate as complex multiplets in the range of 1.3-1.5 ppm. The methylene group attached to the nitrogen (H1') will be deshielded and is predicted to be a triplet around 2.4 ppm.

  • Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to coupling with each other, appearing as a multiplet in the 2.3-3.0 ppm region.

  • Methyl Group: The methyl group at the C2 position is expected to be a doublet around 1.1 ppm, resulting from coupling to the single proton at C2.

  • N-H Proton: The proton on the N4 nitrogen will likely appear as a broad singlet around 1.7 ppm. Its chemical shift can be variable and it may exchange with deuterium if a protic solvent is used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1] For this compound, a proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C5' (CH₃)14.1
C4' (CH₂)22.6
C3' (CH₂)29.5
C2' (CH₂)26.8
C1' (CH₂)59.0
C2 (CH)55.0
C3 (CH₂)46.0
C5 (CH₂)46.5
C6 (CH₂)57.0
C2-CH₃15.0

Interpretation and Rationale:

  • Pentyl Group: The carbon atoms of the pentyl chain are expected in the aliphatic region (14-30 ppm), with the terminal methyl carbon (C5') being the most shielded. The C1' carbon, being directly attached to the nitrogen, will be the most deshielded of the pentyl group, appearing around 59.0 ppm.

  • Piperazine Ring: The carbon atoms of the piperazine ring are predicted to resonate in the 46-57 ppm range. The substitution at C2 and N1 will influence the precise chemical shifts.

  • Methyl Group: The methyl carbon at the C2 position is expected to have a chemical shift around 15.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500 (broad)N-H stretchSecondary amine (piperazine N-H)
2850-2960C-H stretchAliphatic (pentyl and piperazine C-H)
1450-1470C-H bendAlkanes
1000-1250C-N stretchAmines

Interpretation and Rationale:

  • N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

  • C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ are expected due to the C-H stretching vibrations of the pentyl and methyl groups, as well as the piperazine ring.

  • C-H Bend: Absorptions in the 1450-1470 cm⁻¹ range correspond to the bending vibrations of the C-H bonds.

  • C-N Stretch: The C-N stretching vibrations of the amines will likely appear in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[1] For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Predicted Mass Spectral Data for this compound

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • Predicted Molecular Ion (M⁺): m/z 170

Predicted Fragmentation Pattern:

The fragmentation of piperazine derivatives is often dominated by cleavage of the ring and the substituents.[1] A common fragmentation pathway involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.

M [C10H22N2]+. m/z = 170 (Molecular Ion) frag1 [C9H19N2]+ m/z = 155 M->frag1 - .CH3 frag2 [C5H11N2]+ m/z = 99 M->frag2 - .C5H11

Caption: A simplified predicted fragmentation pathway for this compound.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak is expected at an m/z of 170.

  • Key Fragments:

    • Loss of a methyl group from the C2 position would result in a fragment ion at m/z 155.

    • Cleavage of the pentyl group at the N1 position would lead to a fragment at m/z 99, corresponding to the 2-methylpiperazinyl cation. This is often a very stable and prominent fragment in N-alkylated piperazines.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

References

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]

  • 2-Methyl-1-phenylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2021). ResearchGate. Retrieved from [Link]

  • Piperazine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-1-pentylpiperazine, a substituted piperazine derivative. Given the absence of extensive public data on this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry and data from analogous structures. We present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility in a range of pharmaceutically and synthetically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to characterize this compound for applications ranging from chemical synthesis to pharmaceutical formulation.

Introduction: Structural Rationale and the Critical Role of Solubility

This compound is a heterocyclic amine featuring a piperazine core, a structure of immense interest in medicinal chemistry. The molecule's architecture is defined by three key features:

  • A Piperazine Ring: A six-membered ring with two opposing nitrogen atoms. These nitrogens act as basic centers and hydrogen bond acceptors, imparting a degree of polarity and aqueous interactivity.[1][2]

  • A C2-Methyl Group: A small alkyl substituent on the piperazine ring, which slightly increases lipophilicity and introduces steric considerations.

  • An N1-Pentyl Group: A five-carbon alkyl chain that significantly dominates the molecule's physical properties, introducing substantial non-polar character.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone physical property that dictates its utility. It influences everything from reaction kinetics and purification strategies (e.g., recrystallization) to bioavailability and formulation design in drug development.[3] A poor understanding of a compound's solubility can lead to failed experiments, inaccurate dosing, and significant delays in development timelines. This guide provides the necessary framework for a thorough and accurate characterization of this compound's solubility profile.

Theoretical Principles & Inferred Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The fundamental principle of "like dissolves like" provides a powerful predictive tool.[4][5][6]

  • Polarity and Hydrogen Bonding: The two nitrogen atoms of the piperazine ring can accept hydrogen bonds, while the N-H group can also donate a hydrogen bond. These interactions are favorable in polar protic solvents (e.g., water, ethanol).[5] However, the large, non-polar pentyl group is hydrophobic and will disrupt the hydrogen-bonding network of highly polar solvents like water, leading to an overall decrease in aqueous solubility compared to the parent piperazine molecule.[5]

  • Effect of pH: As a weak base, this compound's solubility in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the basic nitrogen atoms will be protonated, forming a cationic salt. This ionic species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[7]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can decrease solubility.[6]

Based on these principles and the known solubility of piperazine (freely soluble in water, soluble in ethanol, poorly soluble in diethyl ether), we can infer a qualitative solubility profile for this compound.[1][8][9] The addition of the significant pentyl chain is the dominant factor shifting its profile towards lower polarity solvents.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterLowThe large, non-polar pentyl group outweighs the polarity of the piperazine ring, leading to poor interaction with the water's hydrogen bond network. Solubility will be highly dependent on pH.
MethanolModerate to HighMethanol's alkyl group can interact with the pentyl chain, while its hydroxyl group can hydrogen bond with the piperazine nitrogens.
EthanolModerate to HighSimilar to methanol, offering a balance of polar and non-polar interactions.
Polar Aprotic DMSOHighA strong polar aprotic solvent capable of dissolving a wide range of compounds with mixed polarity.
AcetonitrileModerateA polar solvent, but a weaker hydrogen bond acceptor than DMSO, suggesting reasonable but not exceptional solubility.
Non-Polar TolueneModerate to HighThe aromatic ring and overall non-polar character of toluene will effectively solvate the pentyl group and the molecule's hydrocarbon backbone.
HexaneModerateAs a non-polar alkane, hexane will primarily interact with the pentyl chain. The polar piperazine head may limit solubility compared to toluene.
Diethyl EtherLow to ModerateWhile generally non-polar, the ether oxygen can act as a hydrogen bond acceptor. However, piperazine itself has poor solubility in diethyl ether.[1][9]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To move beyond inference to quantitative data, an experimental determination is essential. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[10][11][12]

Causality Behind the Method

We choose the Shake-Flask method because it provides the true thermodynamic solubility, which represents the maximum amount of a compound that can be dissolved in a solvent under stable conditions. This is distinct from kinetic solubility, which can often be misleadingly high due to the formation of unstable, supersaturated solutions.[10][12] For applications in formulation and process chemistry, knowing the stable equilibrium point is paramount.

Experimental Workflow Diagram

G prep Step 1: System Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil Step 2: Equilibration Agitate vial at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h) to ensure equilibrium is reached. prep->equil Constant Agitation sep Step 3: Phase Separation Centrifuge or filter the suspension to separate undissolved solid from the saturated supernatant. equil->sep Equilibrium Reached quant Step 4: Quantification Carefully extract an aliquot of the clear supernatant. Dilute and analyze concentration using a validated analytical method (e.g., HPLC-UV, GC-MS). sep->quant Clear Saturated Solution calc Step 5: Calculation Calculate solubility in mg/mL or mol/L based on the measured concentration and dilution factor. quant->calc Concentration Data G cluster_0 pH-Solubility Profile for a Weak Base origin y_axis Solubility (log scale) origin->y_axis x_axis pH origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 high_sol High Solubility (Protonated Salt Form) low_sol Low Intrinsic Solubility (Neutral Free Base) pKa_point pKa

Caption: Relationship between pH and the solubility of a basic compound.

Conclusion

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. (2025). BenchChem.
  • Piperazine - Solubility of Things. (n.d.). Solubility of Things.
  • What factors affect solubility? (2022).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2014).
  • solubility experimental methods.pptx. (2016). Slideshare.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.).
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine. (n.d.). Self-published.
  • Piperazine. (n.d.). PubChem, NIH.

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An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-1-pentylpiperazine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for investigating the receptor binding profile of 2-Methyl-1-pentylpiperazine using a suite of in silico modeling techniques. The methodologies outlined herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical roadmap from target identification to the nuanced analysis of molecular interactions.

Introduction: The Rationale for a Computational Approach

The exploration of novel chemical entities, such as this compound, presents a common challenge in drug discovery: the identification of its biological target(s) and the characterization of its binding mechanism. Wet-lab screening can be resource-intensive and time-consuming. In silico modeling offers a powerful and efficient alternative to generate testable hypotheses, prioritize experimental efforts, and gain a deeper understanding of the molecular determinants of binding.[1][2][3] This guide will navigate the logical progression of a computational workflow, emphasizing the causality behind each methodological choice.

Part 1: Ligand and Target Preparation - The Foundation of a Reliable Model

A robust in silico study begins with the meticulous preparation of both the ligand and its putative receptor targets. The accuracy of all subsequent steps is contingent upon the quality of these initial structures.

Ligand Preparation: From 2D Structure to 3D Conformation

Since this compound is a novel compound, its 3D structure must be generated and optimized.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable conformation. This can be accomplished using software like Avogadro or the command-line tools in Open Babel.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation: Casting a Wide Net

The biological target of this compound is not explicitly known. Therefore, our initial approach will involve a combination of ligand-based and structure-based methods to identify potential protein targets.

1.2.1. Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets. We will use public databases to find known compounds that are structurally similar to this compound and have documented biological activity.

Protocol 2: Similarity Searching for Target Identification

  • Obtain Ligand Representation: Generate a SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Searching: Use the SMILES string to perform similarity searches in databases such as ChEMBL and PubChem.[4][5][6][7][8][9] These databases contain vast amounts of information on the bioactivity of small molecules.[4][5][6][8][9]

  • Analyze Results: Examine the top hits from the similarity search. Look for compounds with high structural similarity and known protein targets. This will provide a list of potential candidate receptors for this compound. Based on the piperazine scaffold, likely target classes include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as certain kinases and ion channels.[10][11][12][13]

1.2.2. Receptor Structure Preparation

Once a list of potential targets is generated, their 3D structures must be obtained and prepared for docking. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[14][15][16][17][18]

Protocol 3: Receptor Preparation for Docking

  • Structure Retrieval: Download the 3D structure(s) of the candidate receptor(s) from the RCSB PDB database.[14][15][16][17][18] Choose high-resolution crystal structures, preferably with a co-crystallized ligand to help identify the binding site.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should also be removed for redocking experiments or kept as a reference for defining the binding site.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (around 7.4). This is a critical step as it affects the hydrogen bonding network. Assign partial charges to each atom using a force field like AMBER or CHARMM. Tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger) can automate this process.[19]

  • File Format Conversion: Save the prepared receptor structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Part 2: Predicting Binding Modes and Affinities - The Core of the Investigation

With the prepared ligand and receptor(s), we can now proceed to predict how they interact. This section will cover molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1][20][21]

Molecular Docking Workflow

The general workflow for molecular docking involves defining the binding site, running the docking simulation, and analyzing the results.

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges) Define_Site Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation (Clean, Add Hydrogens, Charges) Receptor_Prep->Define_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses (Clustering, Visualization) Run_Docking->Analyze_Poses Score_Results Score and Rank (Binding Affinity Estimation) Analyze_Poses->Score_Results G cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Start_Complex Start with Docked Complex Solvate Solvate with Water Start_Complex->Solvate Add_Ions Add Ions for Neutrality Solvate->Add_Ions Minimization Energy Minimization Add_Ions->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Trajectory_Analysis Interaction_Analysis Binding Free Energy Calculation (MM-PBSA/GBSA) Production_MD->Interaction_Analysis

Caption: Key stages of a molecular dynamics simulation workflow.

Protocol 5: GROMACS for MD Simulation

  • System Preparation: Start with the best-ranked docked pose of the this compound-receptor complex. Place the complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P). Add counter-ions to neutralize the system. [22][23][24]2. Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy from the MD trajectory.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. [25][26][27][28][29]Pharmacophore models can be used to screen large compound databases for molecules with similar interaction patterns.

Protocol 6: Structure-Based Pharmacophore Modeling

  • Model Generation: Based on the stable interactions observed in the MD simulation (e.g., hydrogen bond donors/acceptors, hydrophobic centers), generate a 3D pharmacophore model. Software like LigandScout or Phase can be used for this purpose.

  • Database Screening: Use the generated pharmacophore model as a query to screen large virtual compound libraries, such as the ZINC database. [7][30][31][32][33]3. Hit Analysis: The molecules that match the pharmacophore query are potential hits that could bind to the same receptor. This can help in identifying other potential ligands and understanding the key features for binding.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the receptor binding of this compound. By starting with broad, ligand-based target prediction and progressively refining the investigation with molecular docking and molecular dynamics simulations, researchers can generate high-confidence hypotheses about the compound's mechanism of action. The final pharmacophore model serves as a valuable tool for future lead optimization and virtual screening campaigns. The insights gained from these computational studies provide a solid foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process.

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The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted Piperazines

Abstract

The six-membered nitrogen-containing heterocycle, piperazine, represents one of the most significant scaffolds in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a cornerstone in the development of a vast array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of substituted piperazines, from their early beginnings to their current status as integral components of modern pharmacotherapy. We will delve into the key scientific milestones, the evolution of their therapeutic applications, detailed synthetic methodologies for seminal compounds, and the intricate structure-activity relationships that have guided their development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical knowledge grounded in authoritative scientific literature.

A Historical Odyssey: The Emergence of a Versatile Pharmacophore

The story of piperazine is one of serendipity, systematic investigation, and the relentless pursuit of therapeutic innovation. While the parent piperazine molecule's origins trace back to the early days of organic chemistry, its journey into the realm of medicine began with a simple, yet profound, observation of its biological activity.

Early Origins and the Anthelmintic Dawn

The piperazine ring was first named due to its chemical similarity to piperidine, a component of piperine from the black pepper plant.[1] Initially, it was explored for its ability to dissolve uric acid, though this application proved unsuccessful in clinical practice.[2] The first major therapeutic breakthrough for piperazine came in the early 1950s when it was introduced as a potent anthelmintic agent for treating intestinal roundworm and pinworm infections.[3][4][5] This discovery marked the beginning of piperazine's long and storied history in drug development.

Mechanism of Anthelmintic Action: The efficacy of piperazine against helminths is attributed to its action as a γ-aminobutyric acid (GABA) receptor agonist in the nematode's neuromuscular system.[2][6] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[6] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[6][7]

The Antihistamine Era: The Rise of Benzhydrylpiperazines

Following the Second World War, the field of medicinal chemistry was burgeoning with the discovery of various classes of drugs. In 1947, researchers at Burroughs Wellcome (now part of GlaxoSmithKline) synthesized cyclizine, a derivative of piperazine, and discovered its potent antihistaminic properties.[8][9] This marked the advent of the benzhydrylpiperazine class of H1 receptor antagonists, which also includes meclizine.[7][10] These first-generation antihistamines, while effective, were characterized by their sedative side effects due to their ability to cross the blood-brain barrier.[10]

The Neuroleptic Revolution: From Phenothiazines to Butyrophenones

The mid-20th century witnessed a revolution in the treatment of psychiatric disorders with the discovery of chlorpromazine, a phenothiazine derivative.[11] This spurred further research into related structures, leading to the incorporation of the piperazine ring into the phenothiazine scaffold to modulate antipsychotic activity.[12][13]

A pivotal moment in the history of antipsychotics came in 1958 when Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized haloperidol.[14][15] This potent antipsychotic, a member of the butyrophenone class, features a substituted piperidine ring, a close structural relative of piperazine. The success of haloperidol solidified the importance of six-membered nitrogen heterocycles in the design of CNS-active drugs and paved the way for the development of numerous other piperazine-containing antipsychotics.[16][17]

The Atypical Antipsychotic Era and Beyond

The late 1980s and early 1990s saw a paradigm shift in antipsychotic drug development with the search for "atypical" agents with improved side-effect profiles. Researchers at Otsuka Pharmaceutical in Japan embarked on a mission to develop a compound that could modulate dopamine activity, acting as a partial agonist.[18] This led to the discovery of aripiprazole (OPC-14597), a quinolinone derivative containing a piperazine moiety, which was approved by the FDA in 2002.[18][19][20][21] Aripiprazole's unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist represented a significant advancement in the treatment of schizophrenia.[18]

Today, substituted piperazines are found in a plethora of drugs spanning various therapeutic areas, including antidepressants, anxiolytics, antiemetics, and anticancer agents, underscoring the remarkable versatility of this "privileged scaffold."

The Chemistry of Substituted Piperazines: Synthesis and Characterization

The synthetic versatility of the piperazine ring is a key reason for its prevalence in medicinal chemistry. The two nitrogen atoms provide convenient handles for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties.

General Synthetic Strategies

The construction of substituted piperazines can be broadly categorized into two approaches:

  • Modification of the Piperazine Ring: This involves the direct alkylation or arylation of the nitrogen atoms of a pre-formed piperazine ring.

  • De Novo Synthesis: This involves the construction of the piperazine ring from acyclic precursors.

N-alkylation and N-arylation are the most common methods for derivatizing the piperazine scaffold. These reactions typically involve the nucleophilic attack of a piperazine nitrogen on an alkyl halide or an activated aryl halide.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)piperazine (a Precursor to Cyclizine)

This protocol outlines a representative synthesis of a key intermediate for benzhydrylpiperazine antihistamines.

Objective: To synthesize 1-(diphenylmethyl)piperazine from 1-formylpiperazine and chlorodiphenylmethane.

Materials:

  • 1-Formylpiperazine

  • Chlorodiphenylmethane

  • Methylene chloride

  • Ethanol

  • Concentrated hydrochloric acid

  • Potassium carbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: N-Alkylation. To a solution of chlorodiphenylmethane (10 g, 49 mmol) in a suitable solvent, add 1-formylpiperazine (11.2 g, 98 mmol). Stir the reaction mixture at room temperature for 48 hours.[19]

    • Causality: The excess of 1-formylpiperazine is used to drive the reaction to completion and act as a base to neutralize the HCl formed. The formyl group serves as a protecting group for one of the piperazine nitrogens, allowing for mono-alkylation.

  • Step 2: Work-up and Purification. After 48 hours, extract the reaction mixture with methylene chloride and water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the formylated intermediate.[19]

  • Step 3: Deprotection. Dissolve the purified formyl compound (8.9 g, 31.9 mmol) in 100 ml of ethanol. Add concentrated hydrochloric acid (6.5 g, 64 mmol) and reflux the solution for 1 hour.[19]

    • Causality: The acidic conditions hydrolyze the formyl group, yielding the free secondary amine.

  • Step 4: Final Work-up. Evaporate the solvent under reduced pressure. Basify the residue with an aqueous solution of potassium carbonate and extract with methylene chloride. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 1-(diphenylmethyl)piperazine (6.8 g, 55% yield).[19]

Experimental Protocol: Synthesis of Aripiprazole

The synthesis of aripiprazole is a multi-step process involving the coupling of two key intermediates.

Objective: To synthesize aripiprazole by coupling 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

Key Intermediates:

  • Intermediate A: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Intermediate B: 1-(2,3-dichlorophenyl)piperazine

Procedure:

  • Synthesis of Intermediate A: React 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate.[3][21] This Williamson ether synthesis attaches the bromobutoxy linker to the quinolinone core.[3]

  • Synthesis of Intermediate B: This intermediate can be prepared through various methods, one of which involves the reaction of piperazine with 1,2-dichloro-3-nitrobenzene, followed by reduction of the nitro group.[3]

  • Coupling Reaction: Charge a reactor with a suitable solvent (e.g., ethanol, water) and a base (e.g., potassium carbonate, sodium hydroxide).[3][22] Add Intermediate A and heat the mixture. Gradually add Intermediate B to the reaction.[3]

    • Causality: This is an N-alkylation reaction where the secondary amine of the piperazine ring displaces the bromide on the butoxy linker of the quinolinone moiety. The base is crucial for neutralizing the HBr byproduct.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction using techniques like HPLC.[3] Upon completion, cool the reaction mixture and isolate the crude aripiprazole, often by filtration.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain aripiprazole of high purity.[22]

Therapeutic Applications and Mechanisms of Action

The therapeutic diversity of substituted piperazines is a direct consequence of their ability to interact with a wide range of biological targets.

Central Nervous System Disorders

Substituted piperazines have made their most significant impact in the treatment of CNS disorders, particularly schizophrenia, depression, and anxiety.[13]

Many atypical antipsychotics are piperazine derivatives.[23][24] Their mechanism of action involves a complex interplay between dopamine and serotonin receptor systems.[25][26]

  • Dopamine D2 Receptor Antagonism/Partial Agonism: The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[27] Most antipsychotics, including piperazine-containing drugs like ziprasidone, act as antagonists at the D2 receptor.[28] Aripiprazole is unique in that it is a D2 partial agonist, allowing it to act as a dopamine stabilizer.[18][19]

  • Serotonin 5-HT2A Receptor Antagonism: Many atypical antipsychotics also exhibit high affinity for the 5-HT2A receptor, where they act as antagonists.[27][28] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with strong D2 antagonism.

  • Serotonin 5-HT1A Receptor Partial Agonism: Some piperazine-containing drugs, like aripiprazole and the anxiolytic buspirone, are partial agonists at the 5-HT1A receptor.[18][29][30][31] This activity is believed to contribute to their anxiolytic and antidepressant effects.

Signaling Pathways:

The binding of these drugs to their respective G-protein coupled receptors (GPCRs) triggers downstream signaling cascades that ultimately modulate neuronal activity.

  • D2 Receptor Signaling: D2 receptors are coupled to Gi/o proteins.[32][33] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[34][35]

  • 5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins.[36] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[25][37] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25][37]

  • 5-HT1A Receptor Signaling: 5-HT1A receptors are coupled to Gi/o proteins.[30][38] Similar to D2 receptors, their activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[29][38][39]

D2_Signaling_Pathway

HT2A_Signaling_Pathway

Buspirone is a prominent example of a piperazine-containing anxiolytic. Its primary mechanism of action is as a partial agonist at the 5-HT1A receptor, which, as described above, leads to an inhibition of adenylyl cyclase and a reduction in neuronal firing in serotonergic pathways.[29][30][31]

Structure-Activity Relationships and Quantitative Data

The pharmacological activity of substituted piperazines is highly dependent on the nature and position of the substituents on the piperazine ring and the attached pharmacophores.

Key Structural Features for Antipsychotic Activity
  • The Arylpiperazine Moiety: A common feature in many atypical antipsychotics is the 1-arylpiperazine unit. The nature of the aryl group (e.g., phenyl, dichlorophenyl) significantly influences receptor binding affinity and selectivity.

  • The Linker Chain: A flexible alkyl chain of optimal length is typically required to connect the piperazine ring to the second pharmacophoric element (e.g., the quinolinone in aripiprazole).

  • The Second Pharmacophore: This distal part of the molecule is crucial for anchoring the ligand in the receptor binding pocket and contributes significantly to the overall pharmacological profile.

Receptor Binding Affinities of Selected Piperazine-Containing Antipsychotics

The following table summarizes the in vitro binding affinities (Ki values in nM) of several key antipsychotics for dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

DrugD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Aripiprazole 0.34 - 1.281.7 - 4.23.4 - 15
Ziprasidone 0.8 - 4.63.40.4
Clozapine 126 - 25013 - 215 - 19
Olanzapine 1.1 - 31>10004 - 25
Risperidone 3.1 - 6.21960.16 - 0.5
Haloperidol 0.52 - 2.2226036 - 150

Data compiled from multiple sources.[26][28][40][41]

Pharmacokinetic Properties of Piperazine Antihistamines

The evolution from first to second-generation antihistamines involved modifications to the piperazine scaffold that altered their pharmacokinetic properties, leading to reduced sedative effects.

GenerationKey CharacteristicsExample
First-Generation Lipophilic, readily crosses the blood-brain barrier, causing sedation.[10]Cyclizine, Meclizine
Second-Generation More lipophobic, less penetration of the blood-brain barrier, non-sedating.[10][42]Cetirizine

Future Directions and Conclusion

The piperazine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing novel derivatives with improved selectivity, better side-effect profiles, and novel mechanisms of action. The exploration of C-H functionalization of the piperazine ring is opening up new avenues for creating more complex and diverse molecular architectures.

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Methodological & Application

Application Notes and Protocols for the Neuropharmacological Characterization of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Piperazine Derivatives

The piperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous clinically significant drugs with anxiolytic, antipsychotic, and antidepressant properties.[1][2] This heterocyclic moiety demonstrates a remarkable ability to interact with a variety of central nervous system (CNS) targets, particularly monoamine neurotransmitter systems such as those involving dopamine, serotonin, and norepinephrine.[1][3] The diverse pharmacological profiles of piperazine derivatives often stem from subtle structural modifications, which can dramatically alter their affinity and efficacy at different receptors and transporters.[4]

This document provides a comprehensive guide for the initial neuropharmacological characterization of a novel piperazine derivative, 2-Methyl-1-pentylpiperazine . As this is a compound with limited published data, these application notes are designed to provide a logical, stepwise workflow for researchers to elucidate its potential therapeutic value. We will proceed from broad, high-throughput in vitro screening to more complex in vivo behavioral and pharmacokinetic analyses. The overarching goal is to build a comprehensive pharmacological profile, identifying its primary molecular targets and predicting its potential CNS effects.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization focuses on identifying the primary molecular targets of this compound. This is achieved through a series of in vitro assays that assess its binding affinity for key CNS receptors and transporters, as well as its potential for off-target liabilities.

Receptor Binding Affinity Profiling

Causality: The first step is to determine which receptors and transporters our compound of interest binds to. A broad-panel screening against a range of common CNS targets is crucial for identifying its primary mechanism(s) of action and potential side effects. Given the known pharmacology of piperazine derivatives, our primary focus will be on dopaminergic, serotonergic, and adrenergic receptors.[1][3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay. Specific radioligands, cell membrane preparations, and incubation conditions will vary depending on the target receptor.

Materials:

  • Test Compound: this compound

  • Cell Membrane Preparations: Commercially available or prepared in-house, expressing the target receptor (e.g., HEK293 cells transfected with human D2 dopamine receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Raclopride for the D2 receptor).

  • Assay Buffer: Specific to the receptor being assayed.

  • Wash Buffer: Typically ice-cold assay buffer.

  • Reference Compound: A known high-affinity ligand for the target receptor (e.g., Haloperidol for the D2 receptor).

  • 96-well Microplates

  • Glass Fiber Filters

  • Cell Harvester

  • Scintillation Counter and Vials

  • Scintillation Cocktail

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding: Assay buffer with a high concentration of a non-radiolabeled ligand, radioligand, and cell membrane preparation.

    • Test Compound: Serial dilutions of this compound, radioligand, and cell membrane preparation.

  • Incubation: Incubate the plate at the appropriate temperature and duration to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities (Ki, nM)

Target ReceptorThis compound (Ki, nM)Reference Compound (Ki, nM)
Dopamine D1Experimental ValueSCH-23390
Dopamine D2Experimental ValueHaloperidol
Dopamine D3Experimental Value(+)-7-OH-DPAT
Serotonin 5-HT1AExperimental Value8-OH-DPAT
Serotonin 5-HT2AExperimental ValueKetanserin
Serotonin 5-HT2CExperimental ValueMesulergine
Serotonin Transporter (SERT)Experimental ValueFluoxetine
Norepinephrine Transporter (NET)Experimental ValueDesipramine
Dopamine Transporter (DAT)Experimental ValueGBR-12909
Adrenergic α1Experimental ValuePrazosin
Adrenergic α2Experimental ValueRauwolscine
Sigma-1 ReceptorExperimental Value(+)-Pentazocine
Sigma-2 ReceptorExperimental ValueDTG

Note: This table should be populated with experimentally determined values.

Functional Activity Assessment

Causality: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are therefore essential to characterize the nature of the interaction.

Experimental Workflow: Functional Assays

G cluster_0 Functional Assay Selection cluster_1 Assay Execution cluster_2 Data Analysis A Receptor Binding Hit B G-protein Coupled Receptor (GPCR) A->B If GPCR C Ion Channel A->C If Ion Channel D Transporter A->D If Transporter E cAMP Assay / Calcium Flux Assay B->E F Patch-Clamp Electrophysiology C->F G Neurotransmitter Uptake Assay D->G H EC50 / IC50 Determination E->H F->H G->H I Agonist / Antagonist / Modulator Profile H->I

Caption: Workflow for Functional Assay Selection and Execution.

Protocol Example: Neurotransmitter Reuptake Assay (for SERT, NET, DAT)

Materials:

  • Cell Line: HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radiolabeled Substrate: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test Compound: this compound.

  • Reference Inhibitor: Fluoxetine (for SERT), Desipramine (for NET), or GBR-12909 (for DAT).

  • Assay Buffer

  • Scintillation Counter and Vials

  • Scintillation Cocktail

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or the reference inhibitor.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period at the appropriate temperature (e.g., 10-20 minutes at 37°C).

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of the test compound.

Part 2: In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies in rodent models are conducted to assess the compound's effects on behavior and its physiological disposition in a living organism.

Behavioral Screening: Assessing CNS Effects

Causality: Based on the in vitro profile, a battery of behavioral tests is selected to assess the potential anxiolytic, antidepressant, or psychostimulant effects of this compound.

Experimental Workflow: In Vivo Behavioral Testing

G A Administer this compound (various doses) and vehicle control to mice B Open Field Test (Assess locomotor activity and anxiety) A->B C Elevated Plus Maze (Assess anxiety-like behavior) A->C D Forced Swim Test (Assess antidepressant-like activity) A->D E Data Collection and Analysis (e.g., distance traveled, time in open arms, immobility time) B->E C->E D->E F Interpretation of Behavioral Phenotype E->F

Caption: Workflow for In Vivo Behavioral Screening.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior [1][2][4][5][6]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the test.[4][7]

  • Dosing: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test.

  • Test: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5-10 minutes.[2][4]

  • Recording: Record the session using a video camera for later analysis.

  • Data Analysis: Score the time spent in the open and closed arms, and the number of entries into each. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[4]

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity [8][9][10][11]

Apparatus: A transparent cylindrical tank filled with water.

Procedure:

  • Acclimation and Dosing: As described for the EPM.

  • Test: Gently place the mouse into the water-filled cylinder for a 6-minute session.

  • Recording: Record the session. The key behavior to score is immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Analyze the last 4 minutes of the test, quantifying the duration of immobility. A significant decrease in immobility time suggests an antidepressant-like effect.[9]

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly, and place it in a clean, warm cage.

In Vivo Neurotransmitter Dynamics: Microdialysis

Causality: To directly measure the effect of this compound on neurotransmitter levels in specific brain regions, in vivo microdialysis is the gold standard.[12][13]

Protocol: In Vivo Microdialysis in Freely Moving Rats

Procedure:

  • Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rat. Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound.

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14][15]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Pharmacokinetic (PK) and Safety Assessment

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for interpreting the behavioral data and for any future drug development. Early safety assessment is also critical to identify potential liabilities.

Experimental Workflow: PK and Safety Profiling

G cluster_0 In Vitro ADME & Safety cluster_1 In Vivo Pharmacokinetics cluster_2 Interpretation A CYP450 Inhibition Assay H Comprehensive Pharmacological Profile A->H B hERG Channel Assay B->H C In Vitro Blood-Brain Barrier Model C->H D Dosing (IV and PO) in Rodents E Serial Blood Sampling D->E F LC-MS/MS Analysis of Plasma Concentrations E->F G PK Parameter Calculation (t1/2, Cmax, AUC, Bioavailability) F->G G->H

Caption: Workflow for Pharmacokinetic and Safety Assessment.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay [16][17][18]

Rationale: To assess the potential for drug-drug interactions, it is important to determine if this compound inhibits major drug-metabolizing enzymes.

Procedure:

  • Incubation: Incubate human liver microsomes with specific CYP isoform probe substrates in the presence of varying concentrations of this compound.

  • Analysis: Measure the formation of the substrate-specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

Protocol 2: hERG Channel Assay [19][20][21][22][23]

Rationale: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. This is a critical safety screen.

Procedure:

  • Method: Use automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.[20][22]

  • Application: Apply varying concentrations of this compound to the cells.

  • Measurement: Measure the hERG channel current.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Protocol 3: Rodent Pharmacokinetic Study [24][25][26][27][28]

Procedure:

  • Dosing: Administer this compound to two groups of rodents, one via intravenous (IV) injection and one via oral gavage (PO).

  • Sampling: Collect blood samples at multiple time points after dosing.

  • Analysis: Process the blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Conclusion

This comprehensive guide provides a systematic approach to the initial neuropharmacological characterization of a novel piperazine derivative, this compound. By following this workflow, from in vitro target identification and functional analysis to in vivo behavioral and pharmacokinetic studies, researchers can build a robust data package to understand the compound's mechanism of action, potential therapeutic applications, and safety profile. This structured approach ensures scientific integrity and provides a solid foundation for further drug development efforts.

References

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  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. Retrieved from [Link]

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  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (n.d.). The mouse forced swim test. Johns Hopkins University. Retrieved from [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Miyakawa, T. (2008, December 22). Elevated Plus Maze for Mice. PMC. Retrieved from [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Xu, C., Wang, X., & Wang, B. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(15), e1554. [Link]

  • STANDARD OPERATING PROCEDURE (SOP) FOR A THREE-DAY LOCOMOTOR ACTIVITY TEST. (n.d.). Portland VA Medical Center. Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.). Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Lim, J., T. T., & Faruqu, F. N. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • hERG Assay. (n.d.). Slideshare. Retrieved from [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024, January 31). Locomotion test for mice. protocols.io. Retrieved from [Link]

  • De la Fuente, A. G., et al. (2022). A Triple Primary Cell Culture Model of the Human Blood-Brain Barrier for Studying Ischemic Stroke In Vitro. Journal of Visualized Experiments, (186). [Link]

  • JoVE. (2022, July 28). Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview [Video]. YouTube. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

  • Willcocks, J. R., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51729. [Link]

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  • Sun, H., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2552, 127-135. [Link]

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  • Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved from [Link]

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  • Shuart, N. G., et al. (2011). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 83(17), 6564–6570. [Link]

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Application Notes and Protocols for 2-Methyl-1-pentylpiperazine: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methyl-1-pentylpiperazine is a novel chemical entity for research purposes only. Its pharmacological and toxicological properties have not been fully elucidated. This document serves as a guideline for its safe handling, characterization, and potential research applications based on the known profiles of structurally related piperazine derivatives. All experiments should be conducted by trained personnel in a controlled laboratory setting.

Introduction: The Prominence of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a versatile building block that allows for diverse chemical modifications, leading to compounds with activities spanning from antipsychotics and antidepressants to antihistamines and anticancer agents.[2][3][4] Many piperazine derivatives exert their pharmacological effects by modulating central nervous system (CNS) pathways, often interacting with monoamine neurotransmitter receptors and transporters.[3][4][5]

This compound represents a novel, under-explored derivative. The introduction of a methyl group at the 2-position and a pentyl group at the 1-position of the piperazine core suggests potential for unique structure-activity relationships. This guide provides a framework for the initial characterization and investigation of this research chemical.

Hypothetical Profile of this compound

Due to the novelty of this compound, its exact physicochemical properties are not yet established. However, based on its structure, a hypothetical profile can be predicted to guide initial experimental design.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H22N2Based on chemical structure
Molecular Weight ~170.30 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oilTypical for many N-alkylated piperazines[6][7]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in waterThe pentyl group increases lipophilicity
Boiling Point Predicted to be in the range of 200-250 °CBased on similar N-alkylated piperazines
pKa Expected to have two pKa values, typical for diaminesThe two nitrogen atoms will have different basicities

Potential Areas of Research Interest

Given the broad bioactivity of piperazine derivatives, this compound could be investigated for a variety of potential applications, including:

  • CNS Receptor Modulation: Many piperazine compounds interact with dopaminergic and serotoninergic receptors.[3][5] Initial screening could focus on its affinity for 5-HT and dopamine receptor subtypes.

  • Antiviral Activity: Certain piperazine derivatives have shown promise as antiviral agents.

  • Anticancer Properties: The piperazine scaffold is present in some anticancer drugs, and novel derivatives are an active area of research.

  • Ion Channel Blockade: The lipophilic nature of the pentyl group may confer activity at various ion channels.

Experimental Protocols

Purity and Identity Confirmation

It is imperative to confirm the purity and identity of the research chemical before conducting any biological assays.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of non-volatile compounds like this compound.[8] Since the piperazine nucleus lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[8][9][10]

Protocol:

  • Derivatization (if necessary): React a sample of this compound with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[9][10]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatized compound (e.g., 340 nm for NBD-Cl derivatives).[9]

  • Analysis: The purity can be determined by the relative peak area of the main component.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of volatile and semi-volatile compounds.

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like methanol or dichloromethane.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the sample solution.

  • Temperature Program: Start with an initial oven temperature of 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of 50-500 m/z.

  • Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern.

In Vitro Biological Screening: A Model Protocol

The following is a model protocol for an initial in vitro screen to assess the potential for CNS activity, specifically focusing on receptor binding.

A. Radioligand Binding Assay for Serotonin Receptor Subtype 5-HT1A

This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Radioligand: Use a specific 5-HT1A antagonist radioligand, such as [3H]-8-OH-DPAT.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membranes, and the radioligand at a concentration close to its Kd.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • For non-specific binding determination, add a high concentration of a known non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubate at room temperature for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

Safety and Handling

As a novel research chemical with unknown toxicity, strict adherence to safety protocols is mandatory.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of aerosolization or if the compound is volatile.[12][14]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.[11] Segregate it from incompatible materials such as strong oxidizing agents.[11]

  • Spill Response: In case of a spill, evacuate the area and alert others. Use an appropriate spill kit with absorbent materials to contain the spill. Dispose of contaminated materials as hazardous waste.[11]

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Procurement cluster_characterization Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis or Procurement of This compound hplc Purity Assessment (HPLC) synthesis->hplc Confirm Purity gcms Identity Confirmation (GC-MS) synthesis->gcms Confirm Identity nmr Structural Elucidation (NMR) synthesis->nmr Confirm Structure binding_assay Receptor Binding Assay (e.g., 5-HT1A) hplc->binding_assay gcms->binding_assay nmr->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay If Active cytotoxicity Cytotoxicity Assay (e.g., MTT) binding_assay->cytotoxicity data_analysis IC50/EC50 Determination SAR Analysis functional_assay->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for the characterization and initial screening of a novel research chemical.

hypothetical_pathway compound This compound receptor 5-HT1A Receptor (GPCR) compound->receptor Binds & Activates gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response

Sources

Application Notes and Protocols for the In Vitro Characterization of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, from anticancer and antimicrobial to psychoactive effects[1][2][3]. Consequently, novel piperazine derivatives like 2-Methyl-1-pentylpiperazine represent compounds of significant interest, yet their biological activities are often uncharacterized. This document provides a comprehensive, multi-tiered strategy for the in vitro evaluation of this compound, guiding researchers from initial toxicity profiling to the elucidation of specific molecular mechanisms. The protocols herein are designed to be robust and self-validating, providing a clear path for hit identification and subsequent validation.

Introduction: The Challenge of a Novel Piperazine Derivative

Piperazine and its derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes[4][5][6]. This promiscuity is a double-edged sword: it offers vast therapeutic potential but complicates the initial characterization of a new analogue. A structured, hypothesis-driven approach is paramount to efficiently navigate this complexity.

The proposed workflow is designed as a screening funnel, beginning with broad, cost-effective assays to assess general bioactivity and cytotoxicity. Subsequent tiers employ more specific, target-oriented assays to dissect the compound's mechanism of action. This strategy maximizes information gain while conserving resources.

Workflow for Characterizing Novel Piperazine Compounds

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Broad-Spectrum Phenotypic & Target Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action A Compound Preparation (Solubility, Stability Testing) B General Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial concentration range C Antimicrobial Screening (MIC Determination) B->C If non-cytotoxic at test concentrations D GPCR Target Panel (e.g., Serotonin, Dopamine Receptors) B->D If non-cytotoxic at test concentrations E Enzyme Inhibition Panel (e.g., Kinases, Proteases, Urease) B->E If non-cytotoxic at test concentrations F Dose-Response Analysis (IC50 / EC50 Determination) C->F Primary 'Hit' Identified D->F Primary 'Hit' Identified E->F Primary 'Hit' Identified G Orthogonal Assays (e.g., Binding vs. Functional) F->G Potency Confirmed H Mechanism-Specific Assays (e.g., Kinetic Studies, Downstream Signaling) G->H Target Validated

Caption: A tiered approach to in vitro screening for this compound.

Tier 1: Foundational Assays - Cytotoxicity & Viability

Scientific Rationale: Before investigating specific pharmacological activities, it is crucial to determine the concentration range at which this compound exhibits general cytotoxicity. This data is essential for distinguishing true target-mediated effects from non-specific toxicity and for selecting appropriate concentration ranges for subsequent assays. Many piperazine-containing compounds have been evaluated for their cytotoxicity against various cell lines[7].

Protocol 2.1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like A549 or HCT-116)[7].

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. The final DMSO concentration should not exceed 0.5%. Remove old media from cells and add 100 µL of the compound dilutions. Include vehicle control (media with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).

Tier 2: Broad-Spectrum Activity Screening

Scientific Rationale: Based on the extensive literature on piperazine derivatives, key areas of biological activity include CNS receptor modulation, enzyme inhibition, and antimicrobial effects[4][8][9][10]. This tier aims to rapidly screen this compound against representative targets in these classes.

Protocol 3.1: GPCR Activity Profiling (Calcium Flux Assay)

Principle: Many psychoactive piperazines target GPCRs, such as serotonin and dopamine receptors, that signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i)[5]. This assay uses a calcium-sensitive fluorescent dye to measure this response in real-time.

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., 5-HT2A receptor).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[11].

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Known agonist/antagonist for the target receptor.

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the transfected cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove growth media and add 100 µL of assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution plate of this compound.

  • Assay Execution:

    • Agonist Mode: Place the cell plate in the reader. Record a baseline fluorescence for 10-20 seconds. Inject the test compound and continue reading for 60-120 seconds to detect a response.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Place the plate in the reader, record baseline, and then inject a known agonist at its EC80 concentration. Measure the inhibition of the agonist's response.

  • Data Analysis: Calculate the response over baseline. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.

GPCR Signaling via Gq Pathway

G compound This compound (Ligand) receptor GPCR (e.g., 5-HT2A) compound->receptor gprotein Gαq/βγ receptor->gprotein activates plc PLC gprotein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor ip3->ca_channel binds er Endoplasmic Reticulum er->ca_channel ca_out Ca²⁺ Release ca_channel->ca_out opens

Caption: Agonist activation of a Gq-coupled receptor leading to calcium mobilization.

Protocol 3.2: Enzyme Inhibition Assay (Generic Protocol)

Principle: Piperazine derivatives have been shown to inhibit various enzymes, such as urease and tyrosinase[6][12]. This protocol provides a template for a colorimetric or fluorometric enzyme inhibition assay.

Materials:

  • Purified target enzyme.

  • Substrate for the enzyme (that produces a detectable signal upon conversion).

  • Assay buffer specific to the enzyme's optimal activity.

  • Known inhibitor for the enzyme (positive control).

  • 96- or 384-well assay plates.

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Compound Incubation: In an assay plate, add 2 µL of this compound at various concentrations. Include vehicle (DMSO) and positive control inhibitor wells.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the substrate to initiate the reaction.

  • Signal Detection: Immediately begin reading the plate kinetically or allow the reaction to proceed for a fixed time (e.g., 30 minutes) and then stop it (if applicable) and read the endpoint signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol 3.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: To determine the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. This is a standard method for evaluating potential antimicrobial agents[9][10].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well plates.

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized for clear comparison and decision-making.

Assay TypeTarget/Cell LineParameterThis compoundPositive Control
Cytotoxicity HEK293CC50 (µM)> 100Doxorubicin: 0.8 µM
GPCR Agonist 5-HT2A ReceptorEC50 (µM)1.2Serotonin: 0.005 µM
GPCR Antagonist D2 ReceptorIC50 (µM)5.7Haloperidol: 0.01 µM
Enzyme Inhibition TyrosinaseIC50 (µM)> 50Kojic Acid: 8.5 µM
Antimicrobial S. aureusMIC (µg/mL)128Vancomycin: 1 µg/mL
Antimicrobial E. coliMIC (µg/mL)> 256Ciprofloxacin: 0.015 µg/mL

Interpretation:

  • A high CC50 value (>50-100 µM) suggests the compound is not broadly cytotoxic, and any observed activity at lower concentrations is more likely to be target-specific.

  • A potent EC50 or IC50 value (sub-micromolar to low micromolar) in a target-specific assay indicates a "hit."

  • The ratio of cytotoxicity to activity (CC50/IC50) gives the selectivity index. A higher index is desirable.

  • Hits should be confirmed through orthogonal assays (e.g., a radioligand binding assay to confirm functional GPCR data) and mechanism-of-action studies to ensure they are not artifacts.

Conclusion

This application note provides a systematic framework for the initial in vitro characterization of this compound. By starting with broad assessments of cytotoxicity and progressing to specific target-based assays, researchers can efficiently identify and validate the biological activity of this novel compound. The diverse activities previously reported for the piperazine scaffold underscore the importance of such a multi-pronged screening approach to uncover its full therapeutic potential.

References

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2021). PubMed. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). ResearchGate. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2022). PubMed Central. [Link]

  • 2-Methyl-1-phenylpiperazine. PubChem. [Link]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (1998). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2024). MDPI. [Link]

  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. (2015). ResearchGate. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). (2023). Office of Justice Programs. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Wisdomlib. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023). PubMed. [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2018). Frontiers in Psychiatry. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2021). Future Medicinal Chemistry. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. (2024). MDPI. [Link]

Sources

Application Notes and Protocols for the Dissolution of 2-Methyl-1-pentylpiperazine in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the accurate and reproducible preparation of compound solutions is a critical first step in any experimental workflow. This document provides a detailed guide to developing a robust protocol for the dissolution of 2-Methyl-1-pentylpiperazine, a piperazine derivative. Given the absence of a comprehensive public datasheet for this specific molecule, this guide synthesizes established principles for handling substituted piperazines with a systematic, empirical approach to solvent selection and solution preparation. The protocols herein are designed to be self-validating, ensuring scientific integrity and experimental success.

The core challenge in dissolving novel compounds lies in their unique physicochemical properties. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, often imparting basicity to the parent molecule.[1] The introduction of alkyl substituents, such as the 2-methyl and 1-pentyl groups in the compound of interest, significantly influences properties like lipophilicity, pKa, and ultimately, solubility. The long pentyl chain, in particular, is expected to increase the compound's lipophilicity, likely reducing its aqueous solubility.

Physicochemical Properties: An Overview

PropertyPredicted Characteristic for this compoundRationale & Key Considerations
Molecular Formula C11H24N2Derived from its chemical structure.
Molecular Weight 184.32 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solidMany N-alkylated piperazines are liquids or oils at room temperature.
pKa Expected to be in the range of 8.0 - 9.5The two nitrogen atoms of the piperazine ring confer basicity. N-alkylation can slightly modulate the pKa. For instance, the predicted pKa of 2-methyl-1-phenylpiperazine is approximately 8.99.
Aqueous Solubility Predicted to be lowThe hydrophobic pentyl group will likely dominate, leading to poor solubility in neutral aqueous solutions.
Organic Solvent Solubility Expected to be soluble in a range of organic solventsThe non-polar pentyl chain and the overall organic nature of the molecule suggest solubility in common lab solvents like DMSO, ethanol, and methanol.

Strategic Approach to Dissolution: A Logic-Driven Workflow

The selection of an appropriate solvent system is not a matter of trial and error but a logical process based on the compound's predicted properties and the requirements of the downstream experiment. The following diagram outlines the decision-making process for developing a dissolution protocol for this compound.

Dissolution_Workflow A Start: Obtain this compound B Assess Downstream Assay Requirements (e.g., cell-based, biochemical, in vivo) A->B C Is an organic solvent permissible in the assay? B->C D Protocol 1: Organic Solvent-Based Dissolution C->D Yes E Protocol 2: Aqueous Dissolution via Salt Formation C->E No F Test solubility in a panel of organic solvents (e.g., DMSO, Ethanol, Methanol) D->F J Is the compound basic? (Predicted pKa ~8.0-9.5) E->J G Determine maximum stock concentration F->G H Characterize stability of stock solution G->H I Final Protocol: Organic Stock Solution H->I O End: Validated Dissolution Protocol I->O K Test dissolution in acidic aqueous buffers (e.g., HCl, citrate buffer) J->K Yes L Determine pH of complete dissolution K->L M Assess stability of the aqueous solution L->M N Final Protocol: Aqueous Stock Solution M->N N->O

Caption: Decision workflow for selecting a dissolution protocol.

Experimental Protocols

The following protocols provide a step-by-step methodology for determining the optimal dissolution conditions for this compound. It is imperative to perform these steps on a small scale before preparing a large stock solution.

Protocol 1: Organic Solvent-Based Dissolution

This protocol is suitable for experiments where a small percentage of an organic solvent will not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, anhydrous)

  • Methanol (anhydrous)

  • Vortex mixer

  • Calibrated pipettes

  • Small glass vials

Procedure:

  • Initial Solvent Screening (Small Scale): a. Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate vials. b. To the first vial, add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM). c. Repeat step 1b for the other two vials using ethanol and methanol, respectively. d. Vigorously vortex each vial for 1-2 minutes. e. Visually inspect for complete dissolution. If particulates remain, gentle warming (to 37°C) or sonication may be attempted. Note any changes.

  • Determination of Maximum Stock Concentration: a. Based on the results of the initial screening, select the most promising solvent. b. Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent. c. Vortex or sonicate until equilibrium is reached (no more solid dissolves). d. Centrifuge the solution to pellet the undissolved solid. e. Carefully remove an aliquot of the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC-UV, if a chromophore is present, or by gravimetric analysis after solvent evaporation). This will give you the maximum practical stock concentration.

  • Preparation of the Final Stock Solution: a. Based on the determined maximum concentration, prepare your desired stock solution. For example, to prepare a 100 mM stock solution in DMSO: i. Weigh out the required amount of this compound. ii. Add the calculated volume of DMSO. iii. Vortex until fully dissolved.

  • Storage and Stability: a. Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation. b. Before each use, thaw the solution completely and vortex to ensure homogeneity. It is crucial to visually inspect for any precipitation. If precipitation occurs upon thawing, gentle warming and vortexing may be required to redissolve the compound.

Protocol 2: Aqueous Dissolution via Salt Formation

This protocol is essential for experiments where organic solvents are not permissible. It leverages the basic nature of the piperazine moiety to form a more soluble salt in an acidic medium.

Materials:

  • This compound

  • Sterile, deionized water

  • Hydrochloric acid (HCl) solutions (e.g., 1 M, 0.1 M)

  • Citrate buffer solutions (e.g., pH 3, 4, 5)

  • pH meter

  • Vortex mixer

  • Small glass vials

Procedure:

  • Initial pH Screening: a. Weigh a small amount of this compound (e.g., 1-5 mg) into a vial. b. Add a small volume of deionized water. The compound is expected to be poorly soluble. c. While stirring, add a 0.1 M HCl solution dropwise. Monitor for dissolution. Note the approximate pH at which the compound fully dissolves. d. Repeat this process in separate vials using different acidic buffers (e.g., citrate buffers at pH 3, 4, and 5) to assess solubility in buffered systems.

  • Preparation of an Aqueous Stock Solution: a. Based on the initial screening, determine the most suitable acidic solution. For example, if the compound dissolves readily at pH 4: i. Weigh the desired amount of this compound into a sterile container. ii. Add a volume of pH 4 citrate buffer to achieve the target concentration. iii. Vortex or stir until complete dissolution is observed. iv. Verify the final pH of the solution.

  • Storage and Stability: a. Store the aqueous stock solution at 4°C for short-term use or at -20°C for longer-term storage. b. Be aware that the stability of the compound in an acidic aqueous environment may be different from that in an organic solvent. It is advisable to perform a stability study if the solution is to be stored for an extended period.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: When diluting a concentrated organic stock solution into an aqueous buffer for an experiment, precipitation can occur. To mitigate this, ensure the final concentration of the organic solvent in the assay is low (typically <1% for DMSO). A stepwise dilution may also be beneficial.

  • Hygroscopicity: Piperazine derivatives can be hygroscopic. Store the solid compound in a desiccator to prevent water absorption, which can affect accurate weighing.

  • Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

The successful dissolution of this compound for experimental use hinges on a systematic evaluation of its solubility characteristics. By anticipating its basic and lipophilic nature, researchers can efficiently identify a suitable solvent system, whether it be a polar aprotic solvent like DMSO or an acidic aqueous buffer. The protocols outlined in this guide provide a robust framework for developing a reproducible and reliable method for preparing solutions of this and other novel piperazine derivatives, thereby ensuring the integrity and success of subsequent scientific investigations.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • 2-Methylpiperazine. Career Henan Chemical Co.. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of 2-Methyl-1-pentylpiperazine as a Putative Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and reward.[1] These receptors are the primary targets for a wide array of therapeutics used in the management of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[1] The dopamine receptor family is broadly classified into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3] This classification is based on their genetic structure, pharmacology, and, most critically, their downstream signaling mechanisms. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase activity and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][2][3]

The piperazine moiety is a well-established scaffold in the design of dopaminergic ligands, with numerous approved drugs and clinical candidates featuring this structural core.[4][5][6] Its ability to engage with key residues within the dopamine receptor binding pockets makes it a privileged structure in CNS drug discovery. This document provides detailed application notes and protocols for the characterization of 2-Methyl-1-pentylpiperazine, a novel, putative dopamine receptor ligand. The following sections will guide researchers through its synthesis, physicochemical characterization, and comprehensive in vitro pharmacological evaluation to determine its affinity and functional activity at dopamine receptors.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in biological assays. The table below outlines the predicted properties for this compound.

PropertyValue
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name This compound
Predicted LogP 2.5
Predicted pKa 9.8 (most basic)
Appearance Colorless to pale yellow oil (predicted)

Safety and Handling: Based on analogous structures like 2-methyl-1-phenylpiperazine, this compound should be handled with care.[7] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[7][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol for this compound

The following is a proposed synthetic route for this compound, based on established methodologies for the N-alkylation of piperazines.[9][10]

Principle: This synthesis involves the reductive amination of 2-methylpiperazine with pentanal. The imine intermediate formed is subsequently reduced in situ to the desired N-alkylated product.

Materials:

  • 2-Methylpiperazine

  • Pentanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in anhydrous DCM, add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 10 minutes.

  • Aldehyde Addition: Add pentanal (1.05 eq) to the reaction mixture and stir for an additional 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude oil via column chromatography on silica gel to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow start Dissolve 2-Methylpiperazine in DCM + Acetic Acid add_aldehyde Add Pentanal (Imine Formation) start->add_aldehyde reduction Add Sodium Triacetoxyborohydride (Reduction) add_aldehyde->reduction monitoring Stir 12-18h (Monitor by TLC/LC-MS) reduction->monitoring workup Quench with NaHCO3 & Extract with DCM monitoring->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Application Note 1: In Vitro Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype (e.g., D2) using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • [³H]-Spiperone or another suitable D2-preferring radioligand.

  • Haloperidol (for non-specific binding determination).[6]

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of Haloperidol (e.g., 10 µM).

    • Test Compound: 25 µL of the various dilutions of this compound.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM) to all wells.

  • Receptor Addition: Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to all wells. The total assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.[11]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_binding Receptor Binding Assay Workflow plate Prepare 96-well Plate (Total, NSB, Test Compound) radioligand Add [3H]-Spiperone plate->radioligand membranes Add D2 Receptor Membranes radioligand->membranes incubation Incubate 90 min at RT membranes->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for the dopamine receptor competitive binding assay.

Application Note 2: In Vitro Dopamine Receptor Functional Assay

Objective: To determine the functional activity (potency and efficacy) of this compound at dopamine receptors by measuring its effect on intracellular cAMP levels.

Principle: D1-like receptor agonists stimulate cAMP production, while D2-like receptor agonists inhibit forskolin-stimulated cAMP production.[2][4] This protocol describes a method using a cAMP-responsive luciferase reporter gene in a stable cell line to quantify these changes.[12][13] This provides a robust, non-isotopic method to assess compound functionality.[12][13]

Materials:

  • CHO or HEK-293 cell line stably co-expressing a human dopamine receptor (e.g., D1 or D2) and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.[12]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Dopamine or a known full agonist (positive control).

  • Forskolin (for D2-like receptor assays).

  • This compound (test compound).

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Seed the stable cell line into white, opaque 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in serum-free medium.

  • Agonist Mode (D1-like Receptors): a. Replace the culture medium with the compound dilutions. b. Incubate for 4-6 hours at 37 °C in a CO₂ incubator.

  • Antagonist/Inhibitory Mode (D2-like Receptors): a. Replace the culture medium with the compound dilutions. b. Add forskolin to all wells (except the basal control) at a concentration that elicits ~80% of its maximal response (e.g., 10 µM). c. Incubate for 4-6 hours at 37 °C in a CO₂ incubator.

  • Cell Lysis and Luminescence Reading: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence signal using a luminometer.

Data Analysis:

  • Normalize Data: Normalize the raw luminescence data. For agonist mode, express data as a percentage of the response to a saturating concentration of a full agonist. For antagonist mode, express data as a percentage of the forskolin-stimulated response.

  • Generate Dose-Response Curves: Plot the normalized response versus the log concentration of this compound.

  • Determine Potency and Efficacy: Use non-linear regression to fit the data and determine the EC50 (potency for agonists) or IC50 (potency for antagonists). Efficacy (Emax) is the maximum response produced by the compound relative to the full agonist.

G cluster_pathway Dopamine Receptor Signaling Pathways D1_Ligand D1 Agonist (e.g., Dopamine) D1R D1/D5 Receptor D1_Ligand->D1R D2_Ligand D2 Agonist (e.g., Dopamine) D2R D2/D3/D4 Receptor D2_Ligand->D2R Gs Gαs D1R->Gs + Gi Gαi D2R->Gi + AC Adenylyl Cyclase Gs->AC + Gi->AC - cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Luciferase Luciferase Gene Expression CREB->Luciferase

Caption: Signaling pathways for D1-like and D2-like dopamine receptors.

Illustrative Data Presentation

The data generated from these assays should be compiled into clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of this compound

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)
This compound 5202545150600
Haloperidol (Control) 2501.1135200

Table 2: Hypothetical Functional Activity (Potency and Efficacy) of this compound

CompoundReceptorAssay ModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
This compound D2Antagonist (Inhibition of Forskolin)4895% (Inhibition)
Dopamine (Control) D2Agonist (Inhibition of Forskolin)20100% (Inhibition)
This compound D1Agonist>10,000< 5%
Dopamine (Control) D1Agonist50100%

These hypothetical data suggest that this compound is a potent and selective antagonist of the D2 dopamine receptor with weaker activity at other dopamine receptor subtypes.

References

  • Xiao J, Free RB, Barnaeva E, et al. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Chien, EY, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3153. [Link]

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  • Chodkowski, A., et al. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. 2002;59(2):141-147. [Link]

  • Himmel, A., Stratowa, C., & Czernilofsky, A. P. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor Research. 1993;13(1-4):79-94. [Link]

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Application Notes & Protocols for Establishing a Dosing Regimen of 2-Methyl-1-pentylpiperazine in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive scientific framework for researchers, scientists, and drug development professionals to establish a safe and efficacious dosing regimen for the novel compound 2-Methyl-1-pentylpiperazine in a murine model. Given the absence of specific pharmacological data for this particular molecule, this guide emphasizes the foundational principles and methodologies required to systematically characterize its in vivo properties. The protocols herein are designed not as a rigid mandate, but as an adaptable workflow, guiding the user from initial acute toxicity assessments to the design of chronic administration schedules. We will leverage the known pharmacology of piperazine derivatives, which frequently exhibit activity on central nervous system pathways, as a contextual basis for experimental design.[1][2] The core philosophy of this guide is to explain the causality behind each experimental phase, ensuring that the generated data is robust, reproducible, and ethically sound, in accordance with the highest standards of preclinical research.[3][4][5]

Section 1: Pre-Dosing Considerations & Compound Characterization

The success of any in vivo study begins with a thorough understanding of the test article before it is ever administered to an animal. The physicochemical properties of this compound will directly influence its biological fate and the practical aspects of its administration.

1.1 Physicochemical Analysis:

  • Solubility: Determine the solubility of the compound in common, biocompatible vehicles (e.g., water, saline, PBS, DMSO, corn oil). The goal is to find a vehicle that can dissolve the highest required dose in a minimal, injectable volume (typically <10 mL/kg for intraperitoneal or oral administration in mice).

  • Stability: Assess the stability of the compound in the chosen vehicle at storage and administration temperatures. Degradation can lead to inaccurate dosing and the introduction of confounding variables.

1.2 Vehicle Selection & Formulation: The choice of vehicle is critical. An inappropriate vehicle can cause irritation, inflammation, or toxicity, confounding the experimental results.

  • Aqueous Solutions: For water-soluble compounds, sterile saline or PBS is preferred.

  • Suspensions: For insoluble compounds, a suspension can be created using agents like 0.5% carboxymethylcellulose (CMC) or Tween 80. Ensure the suspension is homogenous to allow for consistent dosing.

  • Oil-based Solutions: For lipophilic compounds, sterile corn oil or sesame oil can be used.

  • Co-solvents: Systems like DMSO or ethanol can be used, but their concentration must be minimized and kept consistent across all groups, including the vehicle control, as they can have their own biological effects.

1.3 Ethical Considerations & Animal Welfare: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol. The principles of the 3Rs (Replace, Reduce, Refine) are paramount.[6]

  • Replace: Use in vitro or computational methods where possible to predict toxicity or efficacy before moving to animal studies.

  • Refine: Minimize animal stress and suffering through proper handling, appropriate administration techniques, and the use of humane endpoints.[6]

Section 2: Phase 1 - Acute Toxicity & Maximum Tolerated Dose (MTD) Determination

Rationale: The primary objective of this phase is to identify the dose range for this compound that is safe for administration. The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or study-ending clinical signs.[7] This is not a lethality study (LD50); rather, it establishes the upper boundary for all subsequent efficacy and pharmacokinetic experiments.

Protocol: Single-Dose Escalation Study for MTD Assessment

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks of age, of a single sex to minimize variability.

  • Group Allocation: Randomly assign mice to groups of n=3-5 per group. Include a "Vehicle Control" group that receives only the vehicle.

  • Dose Selection: Based on the pharmacology of similar piperazine derivatives, start with a low dose (e.g., 1-5 mg/kg). Subsequent dose groups should be escalated using a defined progression factor (e.g., 2x or 3x), such as 5, 15, 45, 135 mg/kg. The wide range is necessary for a novel compound.

  • Administration: Administer a single dose of this compound via the intended route for future studies (e.g., intraperitoneal (i.p.) injection or oral gavage (p.o.)).

  • Monitoring: Observe animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.

  • Data Collection: Record the following for each animal:

    • Body Weight: Measure daily. A weight loss of >20% is a common humane endpoint.[7]

    • Clinical Signs: Use a scoring sheet to objectively track signs of toxicity (see Table 1).

    • Mortality: Record time of death if it occurs.

  • MTD Definition: The MTD is the dose level below the one that causes significant clinical signs, >20% weight loss, or mortality.

Table 1: Example Clinical Observation Scoring Sheet

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Appearance Bright, alert, smooth fur Slightly ruffled fur Hunched, piloerection Hunched, immobile
Activity Active and responsive Reduced activity Lethargic, slow response Unresponsive to stimuli

| Respiration | Normal rate and depth | Slightly increased rate | Labored or shallow | Gasping |

Visualization: MTD Determination Workflow

MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Animal Model (e.g., C57BL/6) B Prepare Compound & Vehicle A->B C Define Dose Levels (e.g., 5, 15, 45 mg/kg) B->C D Randomize Animals (n=3-5/group + Vehicle) C->D E Administer Single Dose D->E F Monitor: Body Weight, Clinical Signs (7-14 days) E->F G Record Toxicity Events (Weight Loss >20%, Morbidity) F->G H Determine Highest Non-Toxic Dose G->H I Define MTD H->I

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Section 3: Phase 2 - Pharmacokinetic (PK) Profiling

Rationale: Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[8] A PK study is essential for determining the dosing frequency. It answers critical questions: How quickly is the compound absorbed? What is the peak concentration? How long does it stay in the system? A short half-life may necessitate more frequent dosing, while a long half-life might allow for daily or even less frequent administration.[9]

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dose Selection: Choose a dose that is well-tolerated (e.g., 50-75% of the MTD) to ensure animal welfare and relevance to future efficacy studies.

  • Group Allocation:

    • Sparse Sampling: This method is preferred to minimize stress on individual animals. Assign mice to small groups (n=3 per time point). Each group will be sampled only once.

    • Time Points: Select time points to capture the absorption, peak, and elimination phases. A typical series might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Administration: Administer a single dose of this compound via the chosen route.

  • Sample Collection: At each designated time point, collect blood (e.g., via submandibular or saphenous vein) from the corresponding group of mice into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing: Process blood to plasma by centrifugation and store frozen (-80°C) until analysis.

  • Bioanalysis: Use a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of this compound in each plasma sample.

  • Data Analysis: Plot the plasma concentration versus time. Use standard PK software to calculate key parameters (see Table 2).

Table 2: Key Pharmacokinetic Parameters

Parameter Description Implication for Dosing Regimen
Tmax Time to reach maximum plasma concentration Indicates speed of absorption.
Cmax Maximum plasma concentration achieved Relates dose to exposure.
AUC Area Under the Curve (total drug exposure over time) Represents overall exposure.

| | Half-life (time for plasma concentration to decrease by 50%) | Crucial for determining dosing frequency. |

Visualization: Pharmacokinetic (PK) Study Workflow

PK_Workflow A Select Well-Tolerated Dose (< MTD) B Administer Single Dose to Cohorts A->B C Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Plasma C->D E Quantify Drug Concentration (e.g., LC-MS) D->E F Plot Concentration vs. Time E->F G Calculate PK Parameters (Cmax, Tmax, AUC, t½) F->G

Caption: Workflow for a single-dose pharmacokinetic (PK) study.

Section 4: Phase 3 - Pharmacodynamic (PD) & Dose-Response Studies

Rationale: Pharmacodynamics (PD) describes what the drug does to the body. This phase connects drug exposure (PK) to the biological effect. The goal is to establish a dose-response relationship, identifying the minimum effective dose and the dose that produces a maximal effect. Since many piperazine derivatives have CNS activity, behavioral assays are often relevant.[2][10][11]

Protocol: Example Dose-Response Study (Anxiolytic Model)

This protocol is hypothetical and assumes an anxiolytic effect is being investigated. The chosen assay must be tailored to the specific therapeutic hypothesis for this compound.

  • Animal Model: As above. Acclimatize animals to the testing room and equipment.

  • Group Allocation: Randomly assign mice (n=10-15 per group) to:

    • Vehicle Control

    • Positive Control (a known anxiolytic drug, e.g., Diazepam)

    • 3-4 dose levels of this compound (e.g., selected from the sub-MTD range).

  • Administration: Administer the compound or controls. The timing of administration before the test should be based on the Tmax determined in the PK study, to ensure the test is conducted at peak drug concentration.

  • Behavioral Assay (Example: Elevated Plus Maze):

    • The maze consists of two open arms and two closed arms.

    • Anxiolytic compounds typically increase the time mice spend in the open arms.

    • Place the mouse in the center of the maze and record its activity for 5 minutes using video tracking software.

  • Data Collection: Key parameters include:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (to control for general motor effects).

  • Data Analysis: Compare the results from the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve.

Visualization: Linking PK and PD for Regimen Design

PKPD_Concept Dose Dosing Regimen (Dose, Frequency) PK Pharmacokinetics (PK) 'What the body does to the drug' (Concentration in Plasma) Dose->PK Exposure PD Pharmacodynamics (PD) 'What the drug does to the body' (Target Engagement & Effect) PK->PD Concentration at Target Site Response Therapeutic Outcome (Efficacy vs. Toxicity) PD->Response Biological Effect Response->Dose Optimization Feedback

Caption: Conceptual relationship between PK, PD, and regimen design.

Section 5: Designing a Chronic Dosing Regimen

Rationale: The final step is to synthesize all the data to design a regimen for long-term studies (e.g., multi-week efficacy models). The goal is to maintain a drug concentration within the therapeutic window—above the minimum effective concentration (from PD studies) and below the toxic concentration (from MTD studies).

Design Principles:

  • Dose Selection: Choose a dose from the dose-response study that provides significant efficacy with a clear safety margin below the MTD. It is often wise to test 2-3 dose levels in a chronic study.

  • Frequency Determination: The dosing interval should be guided by the drug's half-life (t½).

    • If t½ is ~8-12 hours, once-daily (q.d.) dosing may be appropriate.

    • If t½ is very short (e.g., <4 hours), twice-daily (b.i.d.) dosing may be required to maintain exposure.

    • If t½ is very long (>24 hours), dosing every other day might be possible.

  • Route of Administration: The route should be consistent with the previous studies and clinically relevant where possible. Oral gavage is often preferred for its clinical translatability over intraperitoneal injection.[9]

  • Chronic Toxicity: Be aware that the MTD from a single-dose study may not predict toxicity from repeated dosing. It is crucial to monitor animal health and body weight throughout any chronic study. A separate, multi-dose toxicology study may be warranted.

Example Regimen:

  • Compound: this compound

  • MTD (single dose): 135 mg/kg

  • Tmax: 1 hour

  • t½: 8 hours

  • Effective Dose (PD study): 15 mg/kg

  • Proposed Chronic Regimen: 15 mg/kg, administered once daily (q.d.) by oral gavage. This regimen uses an effective dose, is well below the MTD, and the frequency is appropriate for the 8-hour half-life to maintain exposure over a 24-hour period.

References

  • A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • How to make preclinical animal research more effective. McGill University Newsroom. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • General Principles of Preclinical Study Design. National Center for Biotechnology Information (NCBI). [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. National Center for Biotechnology Information (NCBI). [Link]

  • Influence of Dosing Schedule on Toxicity and Antitumor Effects of a Combination of Adriamycin and Docetaxel in Mice. Clinical Cancer Research, AACR Journals. [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. National Center for Biotechnology Information (NCBI). [Link]

  • Understanding Preclinical Studies: The Crucial Bridge to Human Trials. Oreate AI Blog. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

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Application Note & Synthesis Protocol: Facile Synthesis of 2-Methyl-1-pentylpiperazine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] This six-membered heterocycle, with its two nitrogen atoms, provides a versatile framework for introducing diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[3][4] Specifically, N-alkylated 2-methylpiperazine derivatives are of significant interest for their potential to modulate central nervous system (CNS) pathways.[1][5] The introduction of a pentyl group at the N1 position can enhance lipophilicity, potentially improving blood-brain barrier penetration and influencing receptor binding affinity.

This document provides a detailed, field-proven protocol for the synthesis of 2-Methyl-1-pentylpiperazine and its derivatives. We will focus on the highly efficient and selective method of one-pot reductive amination, explaining the chemical principles behind the procedural choices and offering a robust, self-validating workflow suitable for both small-scale library generation and gram-scale synthesis.

Strategic Approach: Why Reductive Amination is the Method of Choice

The synthesis of N-alkylpiperazines can be approached through several methods, primarily direct N-alkylation with alkyl halides or reductive amination.[6]

  • Direct N-Alkylation: This classic Sₙ2 reaction involves treating 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane). While straightforward, this method is often plagued by a lack of selectivity. The inherent nucleophilicity of both nitrogen atoms in the piperazine ring can lead to a mixture of mono- and di-alkylated products, as well as the formation of undesired quaternary ammonium salts.[7][8] Achieving high yields of the mono-alkylated product often requires a large excess of the piperazine starting material or the use of protecting groups, adding steps and complexity to the synthesis.[8][9]

  • Reductive Amination: This powerful and versatile method offers superior control for mono-alkylation.[10] The process involves two key steps that can be performed concurrently in a single reaction vessel ("one-pot"):

    • Iminium Ion Formation: The reaction between the secondary amine of 2-methylpiperazine and an aldehyde (in this case, valeraldehyde or pentanal) forms a transient, electrophilic iminium ion intermediate. This step is typically catalyzed by a weak acid.[11]

    • Reduction: A selective reducing agent then reduces the iminium ion to the target tertiary amine.[11]

The key to the success of one-pot reductive amination lies in the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms.[11] This selectivity drives the reaction towards the desired N-alkylated product with high efficiency and minimizes side reactions.[8]

Visualizing the Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives.

G cluster_0 Synthesis cluster_1 Work-up & Purification A 1. Combine 2-Methylpiperazine, Valeraldehyde & Solvent (DCM) B 2. Add NaBH(OAc)3 (Portion-wise) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench Reaction (aq. NaHCO3) C->D Reaction Complete E 5. Extract with DCM, Wash & Dry D->E F 6. Concentrate under Reduced Pressure E->F G 7. Purify by Flash Column Chromatography F->G H Characterization (NMR, MS) G->H Pure Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol: 1-Pentyl-2-methylpiperazine

This protocol details the synthesis of 1-Pentyl-2-methylpiperazine from 2-methylpiperazine and valeraldehyde.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical PuritySupplier Example
2-MethylpiperazineC₅H₁₂N₂100.16>98%Sigma-Aldrich
Valeraldehyde (Pentanal)C₅H₁₀O86.13>97%Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94>95%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%Fisher Scientific
Saturated aq. Sodium BicarbonateNaHCO₃84.01-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeVWR
Silica Gel for ChromatographySiO₂60.08230-400 meshSorbent Tech.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (5.0 g, 49.9 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the 2-methylpiperazine is fully dissolved.

  • Aldehyde Addition: Add valeraldehyde (5.8 mL, 54.9 mmol, 1.1 equiv.) to the solution dropwise over 2 minutes. A slight exotherm may be observed.

  • Initiation of Reduction: Allow the mixture to stir for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 74.9 mmol, 1.5 equiv.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction rate and prevent excessive gas evolution and temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. The disappearance of the 2-methylpiperazine starting material indicates reaction completion.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Work-up - Washing & Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.[10]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in DCM. Self-Validation Note: The desired product fractions can be identified by TLC analysis. Combine the pure fractions and concentrate under reduced pressure to afford 1-Pentyl-2-methylpiperazine as a clear to pale yellow oil.

Expected Yield: 75-85%.

Reaction Mechanism and Rationale

The reductive amination proceeds via a well-established two-stage mechanism. Understanding this pathway is key to troubleshooting and adapting the protocol for different derivatives.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Amine 2-Methylpiperazine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Valeraldehyde Aldehyde->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (Acid Catalyzed) Product 1-Pentyl-2-methylpiperazine Iminium->Product Reductant NaBH(OAc)3 Reductant->Product Hydride Attack

Caption: Mechanism of reductive amination for N-alkylation of piperazine.

The initial nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of the aldehyde forms a hemiaminal intermediate.[10] This is followed by a dehydration step, often facilitated by a trace amount of acid (like the acetic acid implicitly present in NaBH(OAc)₃), to generate the key electrophilic iminium ion.[10][11] The sodium triacetoxyborohydride then delivers a hydride (H⁻) to the iminium carbon, completing the reduction and forming the final tertiary amine product.[11]

Conclusion and Further Applications

The one-pot reductive amination protocol described herein provides a highly efficient, selective, and scalable method for the synthesis of this compound and its analogs. By substituting valeraldehyde with other aldehydes or ketones, a diverse library of N-substituted 2-methylpiperazine derivatives can be readily generated for structure-activity relationship (SAR) studies in drug discovery programs.[10] The protocol is robust and relies on commercially available reagents, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Tajbakhsh, M., et al. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem. [Link provided in search results]
  • Iannitelli, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 693.[Link]

  • BenchChem. A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups. BenchChem. [Link provided in search results]
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.
  • Chilmonczyk, Z., et al. (1995). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Archiv der Pharmazie, 328(3), 261-266.[Link]

  • da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-604.[Link]

  • Dixit, V. M., et al. (1976). A simple and efficient process for the preparation of 1-alkyl-3-phenylpiperazine. Indian Journal of Chemistry, 14B, 874-878.
  • The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube.[Link]

  • da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link provided in search results]
  • Bienz, S. (2013). Discussion on "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate.[Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic-Chemistry.org.[Link]

  • Anvekar, R. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link provided in search results]
  • Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-pentylpiperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

Introduction: Navigating the Synthesis

The synthesis of this compound, a substituted diamine, presents a classic challenge in organic chemistry: achieving selective mono-N-alkylation. The presence of two secondary amine groups in the 2-methylpiperazine starting material, N1 and N4, creates a competitive reaction environment where undesired di-alkylation can readily occur. This guide will explore the two primary synthetic strategies—Direct N-Alkylation and Reductive Amination—offering solutions to common obstacles and explaining the chemical principles behind our recommended protocols.

Logical Workflow: Choosing Your Synthetic Path

Before initiating your experiment, it's crucial to select the most appropriate synthetic route based on your laboratory's capabilities, available starting materials, and desired purity levels. The following decision tree outlines the primary considerations.

G start Start: Synthesize This compound decision1 Is selective mono-alkylation the primary concern? start->decision1 route_A Route A: Direct N-Alkylation decision1->route_A No (or cost is main driver) route_B Route B: Reductive Amination decision1->route_B Yes decision2 Are you prepared for potential di-alkylation & complex purification? route_A->decision2 proceed_B Proceed with Route B (Generally Higher Selectivity) route_B->proceed_B proceed_A Proceed with Route A (Using Excess Piperazine) decision2->proceed_A Yes reconsider_A Consider Protecting Group Strategy or Switch to Route B decision2->reconsider_A No

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Route A: Direct N-Alkylation using a Pentyl Halide

This approach involves the direct reaction of 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane). While seemingly straightforward, it is prone to side reactions.

Q1: My main product is 1,4-dipentyl-2-methylpiperazine. How can I prevent this di-alkylation?

A1: Di-alkylation is the most common challenge in this synthesis. It occurs because the mono-alkylated product, this compound, is still a secondary amine and can react with another molecule of the pentyl halide. Several factors contribute to this, including stoichiometry and reaction conditions.[1]

Troubleshooting & Optimization:

  • Use a Large Excess of 2-Methylpiperazine: The most effective and common strategy is to use a significant excess (5 to 10 equivalents) of 2-methylpiperazine relative to the pentyl halide. This statistically favors the reaction of the pentyl halide with an unreacted piperazine molecule over a mono-pentylated one.[1]

  • Slow Addition of the Alkylating Agent: Adding the pentyl halide dropwise to the reaction mixture over an extended period helps maintain a low concentration of the alkylating agent, further suppressing the second alkylation.[1]

  • Control Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive mono-substituted piperazine to undergo a second alkylation. Running the reaction at a lower temperature (e.g., room temperature or slightly elevated) can improve selectivity.[1]

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is typically used to scavenge the HBr or HI formed during the reaction. Using a very strong base could deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation.[2]

Q2: I'm observing low conversion of my starting material, 2-methylpiperazine. What could be the cause?

A2: Low conversion can stem from several issues related to reagent reactivity and reaction conditions.

Troubleshooting & Optimization:

  • Alkylating Agent Reactivity: Ensure your pentyl halide is not degraded. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using 1-bromopentane with low conversion, consider switching to 1-iodopentane or adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction.

  • Insufficient Heating or Reaction Time: While high temperatures can cause di-alkylation, insufficient heat will lead to a sluggish reaction. Monitor the reaction by TLC or GC-MS to determine the optimal balance. If the reaction stalls at room temperature, gentle heating (e.g., 40-60°C) may be necessary.

  • Solvent Choice: The solvent polarity can influence reaction rates. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions.

Q3: The final purification by column chromatography is difficult. The product streaks on the silica gel column. How can I improve the separation?

A3: Amines are notorious for causing issues during silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.

Troubleshooting & Optimization:

  • Base-Washing the Silica: Pre-treating your column eluent with a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide, can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.

  • Acid-Base Extraction: Before chromatography, perform a thorough aqueous workup. Dissolve the crude mixture in a nonpolar solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the basic piperazine products into the aqueous layer. The neutral, unreacted pentyl halide remains in the organic layer. Then, basify the aqueous layer with NaOH and extract your amine products back into an organic solvent. This process can significantly clean up the crude material.[3]

Route B: Reductive Amination using Pentanal

This elegant one-pot method involves reacting 2-methylpiperazine with pentanal to form an intermediate iminium ion (or enamine), which is then reduced in situ by a hydride reducing agent. This route is highly selective for mono-alkylation.[4][5]

Q1: Which reducing agent is best for this reaction? I've seen sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) mentioned.

A1: The choice of reducing agent is critical and depends on the reaction pH and the stability of the intermediate.

Troubleshooting & Optimization:

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. STAB is a mild and selective reducing agent that is particularly effective at reducing protonated imines under weakly acidic conditions (pH 4-6), which are ideal for imine formation. It is less likely to reduce the starting aldehyde, a common side reaction with stronger hydrides.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is stable in weakly acidic conditions. However, it is highly toxic due to the potential release of hydrogen cyanide gas if the pH drops too low, requiring careful handling.[6]

  • Sodium Borohydride (NaBH₄): This is a stronger, less expensive reducing agent, but it is less selective. It can reduce the starting aldehyde to pentanol. Furthermore, it is unstable at the acidic pH required for efficient imine formation. It is best used in a two-step process where the imine is formed first, followed by the addition of NaBH₄ at a more neutral or basic pH.

Q2: My yield is low, and I've isolated pentanol as a major byproduct. What went wrong?

A2: The formation of pentanol indicates that your reducing agent is reacting with the starting aldehyde (pentanal) before it can form the imine with 2-methylpiperazine.

Troubleshooting & Optimization:

  • Switch to a More Selective Reducing Agent: As discussed in Q1, this is a classic problem when using a less selective reagent like NaBH₄ in a one-pot procedure. Switching to STAB is the most effective solution.

  • Control the Order of Addition: If you must use NaBH₄, adopt a two-step protocol. First, mix the 2-methylpiperazine and pentanal in a solvent like methanol or dichloromethane, often with a dehydrating agent like molecular sieves to drive imine formation. Stir for 1-2 hours, then add the NaBH₄ portion-wise while cooling the reaction.[6]

  • pH Control: Imine formation is catalyzed by mild acid. If the conditions are too neutral or basic, the imine may not form efficiently, giving the reducing agent more time to attack the aldehyde. A small amount of acetic acid is often added when using STAB.[5]

Q3: How do I monitor the progress of a reductive amination reaction?

A3: Monitoring is key to determining when the reaction is complete and avoiding over-reduction or side reactions.

Troubleshooting & Optimization:

  • TLC Analysis: Thin-Layer Chromatography is a quick and easy method. You will be looking for the consumption of the pentanal (visualize with a permanganate stain) and the appearance of a new, less polar product spot corresponding to this compound.

  • GC-MS or LC-MS: For more precise monitoring, Gas or Liquid Chromatography-Mass Spectrometry is ideal. It allows you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for [M+H]⁺ = 171.3).

Comparative Summary of Synthetic Routes

FeatureRoute A: Direct N-AlkylationRoute B: Reductive Amination
Primary Challenge Selectivity (Mono- vs. Di-alkylation)[1]Control of reduction (Aldehyde vs. Imine)
Key Reagents 2-methylpiperazine, Pentyl Halide, Base2-methylpiperazine, Pentanal, Reducing Agent
Typical Selectivity Moderate to Good (highly dependent on conditions)Excellent
Byproducts Di-alkylated piperazine, unreacted starting materialReduced aldehyde (e.g., pentanol)
Operational Simplicity Conceptually simple, but requires careful controlOften a convenient one-pot procedure
Purification Can be challenging due to similar product polaritiesGenerally easier; byproducts are more distinct

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with Excess Piperazine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 2-methylpiperazine (5 equiv.) & K₂CO₃ (2 equiv.) in ACN B 2. Prepare solution of 1-bromopentane (1 equiv.) in ACN C 3. Add bromopentane solution dropwise over 1 hr at RT D 4. Stir at 45°C for 12-18h (Monitor by GC-MS) C->D E 5. Cool, filter solids, concentrate filtrate D->E F 6. Perform Acid-Base Extraction to separate amines E->F G 7. Purify by column chromatography (Silica, DCM/MeOH + 1% NH₄OH) F->G

Caption: Experimental workflow for Direct N-Alkylation.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine (5.0 g, 50 mmol, 5 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equiv.) to acetonitrile (100 mL).

  • In a separate vessel, dissolve 1-bromopentane (1.51 g, 10 mmol, 1 equiv.) in acetonitrile (20 mL).

  • Add the 1-bromopentane solution to the stirred piperazine suspension dropwise over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to 45°C and stir for 12-18 hours. Monitor the reaction progress by GC-MS until the 1-bromopentane is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove excess 2-methylpiperazine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing 1% ammonium hydroxide to afford pure this compound.

Protocol 2: One-Pot Reductive Amination

Methodology:

  • To a round-bottom flask, add 2-methylpiperazine (1.0 g, 10 mmol, 1 equiv.) and dissolve in dichloromethane (DCM, 50 mL).

  • Add pentanal (0.95 g, 11 mmol, 1.1 equiv.) to the solution, followed by glacial acetic acid (0.6 g, 10 mmol, 1 equiv.). Stir the mixture at room temperature for 30 minutes.

  • In one portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv.). The mixture may bubble slightly.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography as described in Protocol 1 if necessary.

References

  • BenchChem Technical Support Team. (2025).
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  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
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  • Ambeed.com. Reactions of Piperazines.
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Technical Support Center: A Researcher's Guide to Improving 2-Methyl-1-pentylpiperazine Synthesis Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-pentylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. Here, we leverage established chemical principles and field-proven insights to address the practical challenges you may encounter at the bench.

Introduction to Synthetic Strategies

The synthesis of this compound, a disubstituted piperazine derivative, is primarily achieved through two common pathways: direct N-alkylation and reductive amination . Each method presents its own set of advantages and challenges. Direct N-alkylation involves the reaction of 2-methylpiperazine with a pentyl halide, while reductive amination couples 2-methylpiperazine with pentanal followed by reduction of the resulting iminium intermediate. The choice between these routes often depends on the availability of starting materials, desired purity profile, and scalability. This guide will provide in-depth troubleshooting for both methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a disappointingly low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities:

For N-Alkylation Route:

  • Cause A: Competing Di-alkylation. A significant portion of your 2-methylpiperazine may be reacting with two molecules of the pentyl halide, leading to the formation of 1,4-dipentyl-2-methylpiperazine. This is a common side reaction when both nitrogen atoms of the piperazine ring are available for alkylation.[1]

    • Solution: To favor mono-alkylation, a common and effective strategy is to use a large excess of 2-methylpiperazine relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the reaction of the pentyl halide with an unreacted piperazine molecule.[1] Alternatively, slow, dropwise addition of the pentyl halide to the reaction mixture can maintain a low concentration of the alkylating agent, further promoting mono-substitution.[1]

  • Cause B: Inefficient Reaction Conditions. Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Solution: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote di-alkylation.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

For Reductive Amination Route:

  • Cause A: Inefficient Imine/Iminium Ion Formation. The first step of reductive amination is the formation of an imine or iminium ion from 2-methylpiperazine and pentanal. This equilibrium can be unfavorable.

    • Solution: Imine formation is often catalyzed by mild acid. The optimal pH for this step is typically between 4 and 5 to facilitate carbonyl protonation.[2][3] However, if the solution is too acidic, the amine will be protonated and become non-nucleophilic.[2] Additionally, the removal of water formed during the reaction can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves.[4]

  • Cause B: Ineffective Reducing Agent. The choice and quality of the reducing agent are critical.

    • Solution: For a one-pot reductive amination, a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[2][5] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the pentanal to pentanol.[2] Ensure your reducing agent is not degraded due to improper storage, as some are moisture-sensitive.[2]

Issue 2: Significant Formation of Byproducts

Q: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize them?

A: Byproduct formation is a common challenge. Here are the most likely culprits and how to address them:

For N-Alkylation Route:

  • Byproduct: 1,4-dipentyl-2-methylpiperazine. As discussed, this is the result of di-alkylation.

    • Minimization Strategy: Employ a large excess of 2-methylpiperazine and consider slow addition of the pentyl halide.[1] Using a protecting group strategy, such as mono-Boc protection of 2-methylpiperazine, can ensure selective mono-alkylation, although this adds extra steps to the synthesis.[6]

For Reductive Amination Route:

  • Byproduct: Pentanol. This arises from the reduction of pentanal before it can react with the amine.

    • Minimization Strategy: Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[2][3]

  • Byproduct: Over-alkylated tertiary amine. The newly formed secondary amine (this compound) can potentially react with another molecule of pentanal and be reduced to form a tertiary amine.

    • Minimization Strategy: Optimizing the stoichiometry of the reactants is key. Using a slight excess of the amine (2-methylpiperazine) relative to the aldehyde (pentanal) can help minimize this side reaction.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the best purification strategies?

A: Effective purification is crucial for obtaining a high-quality product.

  • Strategy 1: Acid-Base Extraction. Piperazine derivatives are basic. You can wash the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) to protonate the piperazine-containing compounds and extract them into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified product.

  • Strategy 2: Column Chromatography. For removing closely related impurities, such as the di-alkylated product or unreacted starting materials, column chromatography on silica gel is often effective. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically used.

  • Strategy 3: Distillation. If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method, particularly for larger scale preparations.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: N-alkylation or reductive amination?

A1: The "better" route depends on your specific needs.

  • N-alkylation is often simpler in terms of setup but can be plagued by di-alkylation, requiring careful control of stoichiometry or the use of protecting groups, which can make the overall process longer.[6][7]

  • Reductive amination is a powerful one-pot method that can offer higher selectivity and yield if optimized correctly.[5][8] It is often preferred in modern organic synthesis for its efficiency.[9]

Q2: What is the role of the base in the N-alkylation reaction?

A2: In the N-alkylation of 2-methylpiperazine with a pentyl halide, a base (e.g., potassium carbonate, triethylamine) is typically added to neutralize the hydrogen halide (e.g., HBr, HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and stop the reaction.

Q3: Can I use other reducing agents for the reductive amination?

A3: While NaBH(OAc)₃ and NaBH₃CN are highly recommended for their selectivity[2], other reducing agents can be used under specific conditions. Catalytic hydrogenation (using H₂ and a catalyst like Pd/C) is another common method for reductive amination.[10] However, this requires specialized equipment (a hydrogenation reactor) and the conditions need to be carefully optimized to avoid side reactions.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate indicator (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation
  • To a stirred solution of 2-methylpiperazine (3.0 g, 30 mmol, 3 eq) and potassium carbonate (4.14 g, 30 mmol, 3 eq) in acetonitrile (50 mL) is added 1-bromopentane (1.51 g, 10 mmol, 1 eq) dropwise at room temperature.

  • The reaction mixture is heated to 60 °C and stirred for 12-18 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination
  • To a solution of 2-methylpiperazine (1.2 g, 12 mmol, 1.2 eq) in 1,2-dichloroethane (40 mL) is added pentanal (0.86 g, 10 mmol, 1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol, 1.2 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound.

Data Presentation

ParameterN-AlkylationReductive Amination
Primary Reactants 2-Methylpiperazine, Pentyl Halide2-Methylpiperazine, Pentanal
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Common Byproduct Di-alkylated piperazinePentanol
Primary Advantage Simple reaction setupHigh selectivity, one-pot procedure
Primary Disadvantage Risk of di-alkylationRequires careful control of pH and reducing agent

Visualizations

N_Alkylation cluster_reactants Reactants cluster_products Products 2-Methylpiperazine 2-Methylpiperazine Product This compound 2-Methylpiperazine->Product SN2 Reaction Pentyl_Halide 1-Bromopentane Pentyl_Halide->Product Base K2CO3 Base->Product Byproduct Di-alkylated Product Product->Byproduct Further Alkylation

Caption: N-Alkylation reaction scheme for this compound synthesis.

Reductive_Amination cluster_reactants Reactants 2-Methylpiperazine 2-Methylpiperazine Iminium_Ion Iminium Ion Intermediate 2-Methylpiperazine->Iminium_Ion Pentanal Pentanal Pentanal->Iminium_Ion Condensation Reducing_Agent NaBH(OAc)3 Product This compound Reducing_Agent->Product Iminium_Ion->Product Reduction

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Yield start Low Yield Observed route Which Synthetic Route? start->route n_alk N-Alkylation route->n_alk N-Alkylation red_am Reductive Amination route->red_am Reductive Amination check_dialk Check for Di-alkylation (TLC/GC-MS) n_alk->check_dialk dialk_present Di-alkylation Present? check_dialk->dialk_present increase_piperazine Increase Excess of 2-Methylpiperazine Slowly Add Alkyl Halide dialk_present->increase_piperazine Yes optimize_cond Optimize Temperature and Time dialk_present->optimize_cond No end Re-run and Analyze increase_piperazine->end optimize_cond->end check_imine Inefficient Imine Formation? red_am->check_imine adjust_ph Adjust pH to 4-5 Add Molecular Sieves check_imine->adjust_ph Yes check_reductant Ineffective Reduction? check_imine->check_reductant No adjust_ph->end check_reductant->optimize_cond No use_selective_reductant Use NaBH(OAc)3 or NaBH3CN Check Reagent Quality check_reductant->use_selective_reductant Yes use_selective_reductant->end

Caption: Troubleshooting workflow for low yield in synthesis.

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Technical Support Center: Purification of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1-pentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound from a typical reaction mixture. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

When synthesizing this compound, typically via N-alkylation of 2-methylpiperazine with a 1-pentyl halide (e.g., 1-bromopentane), you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-methylpiperazine and 1-pentyl halide.

  • Di-alkylation Byproduct: 1,4-Dipentyl-2-methylpiperazine, formed from the alkylation of the second nitrogen on the piperazine ring.

  • Quaternary Ammonium Salts: Over-alkylation can lead to the formation of water-soluble quaternary salts.[1]

  • Solvent and Base Residues: Any remaining solvent from the reaction and the base (e.g., triethylamine, potassium carbonate) used as an acid scavenger.

  • Color Bodies: Amines are prone to discoloration due to oxidation or other side reactions, resulting in yellow or brown impurities.[2][3]

Q2: What are the key physical properties of this compound and its main impurities?

Understanding the physical properties is critical for designing an effective purification strategy, particularly for methods like distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 170.31~220-230 °C (est.)Soluble in organic solvents, slightly soluble in water.
2-Methylpiperazine[4][5]100.17155-156 °CSoluble in water and organic solvents.
1-Bromopentane151.04129-130 °CInsoluble in water, soluble in organic solvents.
1,4-Dipentyl-2-methylpiperazine240.45>250 °C (est.)Soluble in organic solvents, insoluble in water.

Note: Estimated boiling points are based on structural analogues and may vary.

Troubleshooting Guide: Common Purification Issues

Problem 1: My crude product shows significant amounts of unreacted 2-methylpiperazine by GC-MS.

Cause: Incomplete reaction or use of excess 2-methylpiperazine to favor mono-alkylation. 2-methylpiperazine is a secondary amine, while the desired product is a tertiary amine. This difference in chemical nature is the key to their separation.

Solution: Acid-Base Extraction

This technique leverages the differential basicity of secondary and tertiary amines to separate them.[6][7][8] The tertiary amine product is less basic than the secondary amine starting material. A carefully controlled acidic wash can selectively protonate and extract the more basic 2-methylpiperazine into the aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute, cooled solution of hydrochloric acid (e.g., 1M HCl).[9] Perform this wash 2-3 times.

    • Expert Insight: The goal is to protonate the highly basic 2-methylpiperazine, forming its water-soluble hydrochloride salt, which partitions into the aqueous layer. The bulkier, less basic tertiary amine product, this compound, will preferentially remain in the organic layer.

  • Phase Separation: Carefully separate the organic layer from the aqueous layer. Keep both layers until you have confirmed the location of your product.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the 2-methylpiperazine starting material.

Problem 2: GC-MS analysis indicates contamination with the di-alkylation byproduct (1,4-Dipentyl-2-methylpiperazine).

Cause: The mono-alkylated product, this compound, can react further with the pentyl halide to form the di-alkylated species. This is a common issue in piperazine alkylations.[1]

Solution: Fractional Distillation or Column Chromatography

Method A: Fractional Distillation under Reduced Pressure The significant difference in boiling points between the mono- and di-alkylated products makes fractional distillation an effective purification method.

  • Expert Insight: Distillation under reduced pressure (vacuum) is crucial to prevent thermal degradation of the amine products, which can occur at high temperatures.[10]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a fractionating column (e.g., Vigreux).

  • Distillation: After removing lower-boiling impurities (like solvent and unreacted alkyl halide), carefully increase the temperature under vacuum.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point range for this compound. The higher-boiling di-alkylated byproduct will remain in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Method B: Flash Column Chromatography If distillation is not feasible or does not provide adequate separation, column chromatography can be used.

  • Expert Insight: Amines can interact strongly with acidic silica gel, leading to poor separation and streaking.[11] To mitigate this, either use a basic stationary phase like alumina or add a small amount of a competing base, such as triethylamine (~1-2%), to the mobile phase.[10]

Step-by-Step Protocol:

  • Stationary Phase Selection: Choose either basic alumina or silica gel treated with triethylamine.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, 0% to 20% ethyl acetate in hexanes (+1% Triethylamine).

  • Loading and Elution: Load the crude product onto the column and begin elution. The less polar di-alkylated product will typically elute before the more polar mono-alkylated product.

  • Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or GC-MS to identify the pure product.

Problem 3: My final product has a persistent yellow or brown color.

Cause: Color impurities in amines are often caused by oxidation or the formation of conjugated byproducts during the reaction or workup.[2][3]

Solution: Activated Carbon Treatment or Mild Acid Wash

Method A: Activated Carbon (Charcoal) Treatment Activated carbon has a high surface area and can effectively adsorb colored impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Treatment: Add a small amount of activated carbon (charcoal), typically 1-2% by weight relative to the product.

  • Stirring/Heating: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency but should be done cautiously to avoid solvent loss.

  • Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to completely remove the carbon particles.

  • Concentration: Remove the solvent under reduced pressure to yield the decolorized product.

Method B: Mild Acid Treatment For some color bodies, a very mild acidic treatment can help.[2]

  • Expert Insight: Using a weak organic acid, like acetic acid, can sometimes be effective at decoloring amines with less risk of byproduct formation compared to strong mineral acids.[2] The process often involves gentle heating followed by separation.

Workflow Visualization

A typical purification workflow for this compound can be summarized in the following diagram.

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Crude Reaction Mixture (Product, Impurities, Solvent) Dissolve Dissolve in Organic Solvent Reaction->Dissolve AcidWash Wash with 1M HCl (Removes 2-methylpiperazine) Dissolve->AcidWash BaseWash Wash with NaHCO3/Brine (Neutralize & Dry) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Distill Fractional Distillation (Removes Di-alkylated Product) Dry->Distill Charcoal Activated Carbon Treatment (Removes Color) Distill->Charcoal If color persists FinalProduct Pure this compound Distill->FinalProduct If colorless Charcoal->FinalProduct

Caption: General purification workflow for this compound.

References

  • Decolorization of amines. (2013). Google Patents.
  • Amine workup. (2024). Reddit.
  • Purification of piperazine. (n.d.). Google Patents.
  • Method for decolorization of alkanolamines and alkyleneamines. (n.d.). European Patent Office.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Removal of metals and color from polymeric secondary amines. (n.d.). Google Patents.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • How to purify Amine? (2022). YouTube.
  • Organic Syntheses Procedure. (n.d.). orgsyn.org.
  • 2-Methylpiperazine. (n.d.). PubChem.
  • 2-Methylpiperazine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.

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Technical Support Center: Troubleshooting 2-Methyl-1-pentylpiperazine Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-pentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and help you achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.

Synthesis & Reaction Issues

Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the N-alkylation of 2-methylpiperazine can stem from several factors. The primary culprits are often incomplete reactions, side product formation, or mechanical loss during workup.

  • Incomplete Reaction: The N-alkylation of 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane) or through reductive amination with pentanal requires careful optimization of reaction conditions.

    • Causality: The nucleophilicity of the nitrogen atoms in 2-methylpiperazine is crucial for the reaction to proceed. The reaction may stall if the conditions are not sufficiently activating.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential side reactions at higher temperatures.

      • Extend Reaction Time: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. The reaction may simply need more time to reach completion.

      • Choice of Base and Solvent: For alkyl halide reactions, a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is essential to neutralize the hydrohalic acid formed[1]. The choice of solvent can also influence reactivity; polar aprotic solvents like acetonitrile or DMF are generally effective[1].

  • Side Product Formation: The most common side reaction is di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated[2].

    • Causality: The mono-alkylated product, this compound, is still nucleophilic and can react with the alkylating agent to form a di-substituted product.

    • Troubleshooting:

      • Stoichiometry Control: A common and effective strategy is to use a large excess of 2-methylpiperazine relative to the alkylating agent[2]. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

      • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration in the reaction mixture, further minimizing the chance of di-alkylation[2].

      • Use of a Protecting Group: For cleaner reactions, consider using a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogens of 2-methylpiperazine. This ensures mono-alkylation at the unprotected nitrogen. The Boc group can then be removed under acidic conditions[3].

Question 2: I am observing a significant amount of a higher molecular weight impurity in my crude product's mass spectrum. Is this the di-alkylated product?

Answer: It is highly probable that the higher molecular weight impurity is the di-alkylated species, 1,4-dipentyl-2-methylpiperazine, or a related quaternary ammonium salt.

  • Identification:

    • Mass Spectrometry (MS): The molecular ion peak of the di-pentylated product would be expected at an m/z corresponding to the addition of another pentyl group (C5H11, mass ≈ 71.1 Da) to your desired product.

    • Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum, you would observe a disappearance of the N-H proton signal and the appearance of new signals corresponding to the second pentyl group.

  • Prevention: The strategies to prevent di-alkylation are outlined in Question 1. The most effective methods are using a large excess of the starting piperazine or employing a protecting group strategy[2][3].

Purification Challenges

Question 3: My synthesized this compound is difficult to purify by standard silica gel column chromatography. The product either streaks badly or co-elutes with impurities.

Answer: The purification of piperazine derivatives on silica gel can be challenging due to their basicity and polarity.

  • Causality: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape (tailing) and can result in irreversible adsorption[4].

  • Troubleshooting:

    • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-2%), before packing the column. This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.

    • Acid-Base Extraction: An effective purification strategy for basic compounds is to perform an acid-base extraction.

      • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate your product.

      • Extract your purified product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate.

    • Salt Precipitation: You can selectively precipitate your product as a salt. For instance, dissolving the crude mixture in a solvent like acetone and adding an acid like acetic acid can cause the diacetate salt of the piperazine to precipitate, which can then be isolated by filtration[4][5]. The free base can be regenerated by treatment with a base.

Analytical & Characterization Problems

Question 4: The 1H NMR spectrum of my final product is complex, and I'm unsure how to assign the peaks for this compound.

Answer: The 1H NMR spectrum of this compound will have distinct signals for the pentyl group, the methyl group, and the piperazine ring protons. Below is a table of expected chemical shifts and multiplicities.

Proton(s) Approximate Chemical Shift (ppm) Multiplicity Integration Notes
Pentyl CH30.9Triplet3HTerminal methyl group of the pentyl chain.
Pentyl (CH2)31.2-1.4Multiplet6HMethylene groups of the pentyl chain.
Pentyl N-CH22.3-2.5Multiplet2HMethylene group attached to the piperazine nitrogen.
Piperazine Ring CH22.3-3.0Multiplet7HThe seven protons on the piperazine ring. These will likely be a complex series of overlapping multiplets.
Piperazine CH-CH32.7-2.9Multiplet1HThe proton on the carbon bearing the methyl group.
Piperazine N-HVariableBroad Singlet1HThe chemical shift is concentration and solvent dependent. Can be confirmed by D2O exchange.
Methyl CH31.0-1.1Doublet3HThe methyl group on the piperazine ring.
  • Reference Spectra: Compare your spectrum to known spectra of similar compounds like 2-methylpiperazine[6][7] and other N-alkylated piperazines[8][9].

  • 2D NMR: If the spectrum is particularly complex or if you suspect the presence of isomers, consider running 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

Question 5: My GC-MS analysis shows multiple peaks. How can I identify the peak corresponding to this compound and potential impurities?

Answer: GC-MS is a powerful tool for identifying your product and byproducts.

  • Expected Fragmentation Pattern: For this compound, you can expect to see a molecular ion peak (M+). The fragmentation pattern will be characteristic of piperazines, often involving cleavage of the ring. Common fragments would arise from the loss of the pentyl group, the methyl group, and fragments of the piperazine ring itself.

  • Common Impurities and Their Signatures:

Compound Expected Molecular Ion (m/z) Key Fragments (m/z) Notes
2-Methylpiperazine (Starting Material)10056, 44, 42Unreacted starting material.
Pentanal (if from reductive amination)8658, 44, 43, 29Unreacted aldehyde.
1-Bromopentane (if from alkylation)150/15271, 43, 29Isotopic pattern for Bromine will be visible.
1,4-dipentyl-2-methylpiperazine (Di-alkylation)240169, 99, 71Higher molecular weight than the product.
  • GC-MS Method Development: Ensure your GC method is optimized to separate compounds with different boiling points and polarities. A standard non-polar column (e.g., DB-5ms) is often suitable for this class of compounds[10]. The oven temperature program should be designed to elute the starting materials first, followed by the product, and then any higher boiling point impurities like the di-alkylated product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure. Optimization may be required.

  • Reaction Setup: To a round-bottom flask, add 2-methylpiperazine (2.0 eq.), pentanal (1.0 eq.), and a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel treated with triethylamine.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix 2-Methylpiperazine and Pentanal B Add Reducing Agent (e.g., NaBH(OAc)3) A->B C Reaction Monitoring (TLC/GC-MS) B->C D Quench with NaHCO3(aq) C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography (Basified Silica) F->G H Characterization (NMR, GC-MS) G->H I Pure 2-Methyl-1- pentylpiperazine H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Minimize Side Products Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_T Increase Temperature Incomplete->Increase_T Increase_Time Extend Reaction Time Incomplete->Increase_Time Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Di-alkylation Likely Check_Side_Products->Side_Products Yes No_Side_Products Consider Workup Loss Check_Side_Products->No_Side_Products No Excess_Piperazine Use Excess 2-Methylpiperazine Side_Products->Excess_Piperazine Slow_Addition Slowly Add Alkylating Agent Side_Products->Slow_Addition Protecting_Group Use Protecting Group Strategy Side_Products->Protecting_Group

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Google Patents. (1959).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • Semantic Scholar. (n.d.). Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • ChemicalBook. (n.d.). 2-Methylpiperazine synthesis.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenylpiperazine. PubChem.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • PubMed. (2001).
  • Google Patents. (1989).
  • Journal of the Pharmaceutical Society of Japan. (n.d.). A New Method for the Preparation of Piperazines. I.
  • ResearchGate. (2017).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Bentham Science. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine.
  • Google Patents. (2012). Synthesis method of 2-methyl piperazine lomefloxacin. CN102351843A.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • SpectraBase. (n.d.). 2-Methyl-1-phenylpiperazine - Optional[1H NMR] - Chemical Shifts.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • PubMed. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.

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Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for Novel Piperazine Derivatives like 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Message from the Senior Application Scientist:

Welcome, researchers. This guide is designed to be your partner in the complex but rewarding process of optimizing the in vivo dosage of novel compounds. The subject of our focus, 2-Methyl-1-pentylpiperazine, is used here as a representative example of a new chemical entity within the piperazine class. As this specific molecule is not extensively characterized in peer-reviewed literature, this document will provide a robust, first-principles-based framework for establishing a safe and effective dosing regimen for any novel piperazine derivative. Our approach is grounded in the principles of rigorous preclinical study design, ensuring that your research is both scientifically sound and ethically responsible.[1][2] We will navigate the path from initial compound characterization to the design of pivotal efficacy studies, addressing common pitfalls and providing actionable troubleshooting advice along the way.

Part 1: Foundational Steps - Before the First Dose

This initial phase is critical for the success and interpretability of your in vivo studies. Rushing to animal experiments without this foundational data can lead to confounded results and wasted resources.

Question: What are the absolute first steps I should take before even considering an in vivo study with a novel compound like this compound?

Answer: Before you begin any animal studies, you must establish a comprehensive profile of your compound. This includes:

  • Identity and Purity Confirmation: Verify the chemical structure and assess the purity of your compound batch using methods like NMR, LC-MS, and HPLC. Impurities can have their own biological effects, confounding your results.

  • Aqueous Solubility: Determine the solubility of your compound in aqueous solutions at various pH levels. This is a critical parameter that will dictate your formulation strategy. Many novel compounds are poorly soluble, which can severely limit their bioavailability in vivo.[3]

  • In Vitro Target Engagement and Potency: Before testing in a complex biological system, you should have a clear understanding of your compound's in vitro activity. This includes determining its affinity for its intended biological target (e.g., a specific receptor or enzyme) and its functional potency (e.g., EC50 or IC50).

  • Preliminary In Vitro Toxicity: Assess the cytotoxicity of your compound in relevant cell lines to get a preliminary idea of its therapeutic window. This can help in setting the starting doses for your in vivo toxicity studies.

Question: My compound has very low aqueous solubility. What are my options for formulating it for in vivo administration?

Answer: This is a common challenge in drug discovery.[3] The primary goal of formulation is to ensure that your compound can be administered to the animal in a way that allows for absorption and distribution to the target tissues.[4] Here are some common formulation strategies for poorly soluble drugs:

Formulation StrategyDescriptionKey Considerations
Suspension The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).Particle size distribution is critical. Ensure the suspension is uniform and stable for the duration of the experiment.
Solution with Co-solvents The compound is dissolved in a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400).The concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity. Always run a vehicle-only control group.
Lipid-Based Formulations The compound is dissolved or suspended in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).Can significantly enhance oral bioavailability for lipophilic compounds. Requires careful development and characterization.[4]
Inclusion Complexes The compound is encapsulated within a cyclodextrin molecule to enhance its solubility.The stoichiometry of the complex and the choice of cyclodextrin are important factors.

For a novel psychoactive substance like a piperazine derivative, intraperitoneal (i.p.) or oral (p.o.) administration are common routes. For i.p. injection of a poorly soluble compound, a suspension with a vehicle like 7.8% Polysorbate 80 and 92.2% saline has been used for other psychoactive compounds.[5] It is crucial to test the tolerability of your chosen formulation in a small number of animals before proceeding with a large study.

Part 2: The In Vivo Journey - From Safety to Efficacy

With a well-characterized and formulated compound, you can now proceed to the in vivo phase. This should be a stepwise process, starting with safety and pharmacokinetic assessments before moving on to efficacy studies. All animal experiments must be conducted under a protocol approved by your institution's Institutional Animal Care and Use Committee (IACUC).[6][7][8][9][10]

Question: How do I determine a safe starting dose for my first in vivo study?

Answer: The first in vivo study for a novel compound is typically a dose-range finding study to determine the maximum tolerated dose (MTD).[6][11] This is the highest dose that can be administered without causing unacceptable toxicity. The study is usually performed in a small number of animals (e.g., 3-5 per group) and involves a dose escalation design.

Here is a typical workflow for a dose-range finding study:

Caption: Workflow for a dose-escalation study to determine the MTD.

Question: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they important?

Answer: Pharmacokinetics (PK) and pharmacodynamics (PD) are two fundamental pillars of pharmacology that describe the relationship between a drug and the body.[12][13][14][15]

  • Pharmacokinetics (PK): This is what the body does to the drug. It describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). A PK study will tell you how much of your compound gets into the bloodstream, where it goes in the body, and how long it stays there.

  • Pharmacodynamics (PD): This is what the drug does to the body. It describes the relationship between the drug concentration at the site of action and the resulting biological effect.

Understanding the PK/PD relationship is crucial for optimizing your dosing regimen.[12][15] For example, a compound with a short half-life (a PK parameter) might require more frequent dosing to maintain a therapeutic effect (a PD parameter). A well-designed PK/PD study can help you to:

  • Understand the mechanism of action of your drug.

  • Select the optimal compound from a series of candidates.

  • Translate in vitro potency to in vivo efficacy.

  • Reduce the number of animals needed for your studies.[12]

Question: I've established a safe dose range and have some PK data. How do I design an efficacy study?

Answer: The design of your efficacy study will depend on the specific research question you are asking and the expected biological effect of your compound. However, there are some general principles to follow:[1][2]

  • Choose an appropriate animal model: The animal model should be relevant to the human disease or condition you are studying.[1][16][17][18][19]

  • Determine the sample size: Your study should be adequately powered to detect a statistically significant effect. It is highly recommended to consult with a biostatistician to determine the appropriate number of animals per group.[2]

  • Include appropriate control groups: At a minimum, you should have a vehicle control group. Depending on the study, you may also want to include a positive control (a known active compound) or a negative control group.

  • Randomize and blind your study: Animals should be randomly assigned to treatment groups, and whenever possible, the researchers administering the drug and assessing the outcomes should be blinded to the treatment allocation. This helps to minimize bias.[20]

  • Define clear endpoints: The primary and secondary endpoints of your study should be clearly defined before the experiment begins. These should be objective and quantifiable measures of the biological effect you are investigating.

Part 3: Troubleshooting Common In Vivo Issues

Even with careful planning, in vivo experiments can be challenging. Here are some common problems and how to address them.

Question: I'm seeing high variability in my results between animals in the same group. What's going on?

Answer: High variability is a frequent issue in in vivo research.[21] Potential causes include:

  • Animal-to-animal biological variation: This is a natural and unavoidable source of variability. Increasing your sample size can help to mitigate its impact on your statistical analysis.

  • Inconsistent drug administration: Ensure that your dosing technique is consistent across all animals. For oral gavage, for example, make sure the compound is delivered to the stomach and not the lungs.

  • Unstable formulation: Your compound may be degrading in the formulation vehicle. Check the stability of your formulation over the course of the experiment.[21]

  • Environmental factors: Differences in housing conditions, diet, or light-dark cycles can affect animal physiology and drug response.

Question: My compound was potent in vitro, but I'm not seeing any effect in vivo. Why?

Answer: This is a classic challenge in the transition from in vitro to in vivo studies.[21] The most likely culprits are related to the compound's pharmacokinetic properties:

  • Poor bioavailability: The compound may not be well absorbed into the bloodstream after administration. This is particularly common with oral dosing of poorly soluble compounds.

  • Rapid metabolism or clearance: The compound may be quickly broken down by the liver or excreted by the kidneys, resulting in a short half-life and insufficient exposure at the target tissue.[21]

  • Inability to cross the blood-brain barrier (for CNS-active compounds): If your target is in the central nervous system, your compound must be able to cross the blood-brain barrier to be effective.

To troubleshoot this, you will need to conduct a pharmacokinetic study to measure the concentration of your compound in the blood and, if possible, in the target tissue over time. This will tell you if the lack of efficacy is due to a lack of exposure.

Part 4: Ethical Considerations and the 3Rs

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should guide your experimental design:[2][22][23][24][25]

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid results.

  • Refinement: Minimize any pain, suffering, or distress to the animals.

By carefully designing your studies and following the guidance in this document, you can ensure that your research is not only scientifically rigorous but also ethically sound.

References

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • Barrett, J. S., & Frail, D. E. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 14(3), 455–468. [Link]

  • Xie, F., Zhu, H., & Li, J. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in pharmacology, 11, 996. [Link]

  • Gadaleta, D., & Benfenati, E. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Computational and structural biotechnology journal, 19, 4241–4249. [Link]

  • Derendorf, H., & Meibohm, B. (1999). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. The Journal of Clinical Pharmacology, 39(4), 381–390. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • PennState: Eberly College of Science. (n.d.). 5.4 - Considerations for Dose Finding Studies. STAT 509. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling (PK/PD) in Pharmaceutical Research: Current Research and Advances. Retrieved from [Link]

  • Vilà, L., & Galiano, A. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical pharmacology and therapeutics, 104(5), 843–853. [Link]

  • Sacco, A., & St-Gelais, F. (2023). Designing an In Vivo Preclinical Research Study. Methods and protocols, 6(4), 69. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]

  • The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. Retrieved from [Link]

  • CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. Retrieved from [Link]

  • ModernVivo. (2023, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Fantegrossi, W. E., Wessinger, J. L., & Winsauer, P. J. (2017). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 234(15), 2345–2357. [Link]

  • Dhur, A., & Singh, A. (2022). Role of animal models in biomedical research: a review. Journal of Pharmaceutical Sciences and Research, 14(7), 1-8.
  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Ethical considerations in animal studies. Retrieved from [Link]

  • ResearchGate. (2016, June 6). EdU in vivo (mouse) troubleshooting?. Retrieved from [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules (Basel, Switzerland), 27(19), 6297. [Link]

  • Halter, S., & Haschke, M. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Toxics, 11(11), 896. [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss medical weekly, 145, w14043. [Link]

  • Grimm, H., & Eggel, M. (2014). Ethical Considerations for Performing Research in Animals. In Handbook of Laboratory Animal Science, Volume I (pp. 25-42). CRC Press.
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • MDPI. (2023). The Importance of Animal Models in Biomedical Research: Current Insights and Applications. Biomedicines, 11(8), 2279. [Link]

  • ResearchGate. (2023, August 6). Ethical considerations in animal studies. Retrieved from [Link]

  • Singh, G., & Kaur, R. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical reviews in therapeutic drug carrier systems, 33(3), 217–273. [Link]

  • University of Maryland Addiction Treatment Services. (2023, June 4). UMATS Lunch & Learn: Novel Psychoactive Substances: Clinical Realities and Emerging Risks [Video]. YouTube. Retrieved from [Link]

  • Biobide. (n.d.). How to Choose an Animal Model in Research. Retrieved from [Link]

  • National Institutes of Health. (2023, October 30). The IACUC. Office of Laboratory Animal Welfare. Retrieved from [Link]

  • Ross University School of Veterinary Medicine. (2023, October 11). Guidelines for Determining when IACUC Oversight is Required for Research and Teaching. Retrieved from [Link]

  • Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. Retrieved from [Link]

  • Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Criteria for selection or rejection of animal model. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions [Video]. YouTube. Retrieved from [Link]

  • Kansas State University College of Veterinary Medicine. (n.d.). SCIENTIFIC CONSIDERATIONS AND CHOICE OF SPECIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

Sources

avoiding degradation of 2-Methyl-1-pentylpiperazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to learn about 2-Methyl-1-pentylpiperazine. I'm focusing on its chemical properties, stability, and degradation pathways. I'm also looking into best practices for handling this compound, so I can gain a solid understanding.

Analyzing Degradation Factors

I'm now diving deep into the search results, specifically looking at oxidation, moisture, light, and temperature as potential degradation culprits for this compound. I'm focusing on the underlying chemical principles that explain how these factors lead to breakdown. I'm also preparing to create a question and answer guide and troubleshooting document that will address how to store and handle this complex compound.

Compiling Storage Protocols

I'm now formulating a comprehensive technical support guide. I will create a question-and-answer section with troubleshooting steps to address storage issues. The answers will contain chemical explanations and actionable protocols. Visual Graphviz diagrams will illustrate degradation pathways and optimal storage procedures. Tables summarizing critical data will be added, too.

Technical Support Center: Investigating Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Potential Side Effects and Experimental Challenges

Prepared by: Gemini, Senior Application Scientist

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals working with novel piperazine derivatives, such as 2-Methyl-1-pentylpiperazine. It is important to note that as of the last update, specific toxicological data for this compound in peer-reviewed literature is scarce. Therefore, this guide synthesizes data from studies on the parent compound, piperazine, and various N-substituted piperazine analogues to provide a predictive framework for anticipating and troubleshooting potential side effects in animal studies. The information herein is intended to supplement, not replace, rigorous, compound-specific toxicological evaluation.

Part 1: Frequently Asked Questions (FAQs) - Anticipating In-Vivo Challenges

Q1: We are initiating a preclinical study with a novel N-substituted piperazine derivative. What are the most common classes of side effects observed with piperazine compounds in animal models?

Based on extensive research on various piperazine salts and derivatives, adverse effects can be broadly categorized into three main areas[1]:

  • Neurological Effects: The piperazine scaffold can interact with various central nervous system (CNS) receptors. High doses or overdose situations have been associated with symptoms like ataxia (muscular incoordination), muscle tremors, convulsions, and somnolence[1]. Researchers should be prepared to monitor for these effects, especially during initial dose-ranging studies.

  • Gastrointestinal (GI) Disturbances: Nausea, vomiting, inappetence (loss of appetite), and diarrhea are occasionally reported[1]. These effects are often dose-dependent and may be more pronounced with oral administration.

  • Renal Effects: High dosage studies with piperazine dihydrochloride in pigs have shown evidence of vacuolar tubular nephropathy, accompanied by clinical signs such as bright yellow urine[1]. While not universally reported for all derivatives, renal function should be considered a potential target organ for toxicity.

Q2: Our study involves female animals of reproductive age. Are there any known reproductive or teratogenic risks associated with piperazine compounds?

Yes, this is a critical consideration. A study in rabbits using high oral doses of piperazine phosphate (up to 500 mg/kg) demonstrated dose-dependent maternal toxicity, including death and abortion in some does.[1] Importantly, this maternotoxicity was linked to an increase in major abnormalities in pups, such as cleft palate and umbilical hernia, suggesting that teratological effects may be a consequence of the high-dose maternal toxicity.[1] It is crucial to conduct thorough reproductive toxicology studies for any new piperazine derivative intended for use in this population.

Q3: We observed ataxia and tremors in our rodent cohort at our planned high dose. What is the likely mechanism, and how should we proceed?

The observation of ataxia and tremors strongly suggests CNS involvement. Piperazine and its derivatives can modulate several neurotransmitter systems, including GABAergic and serotonergic pathways, which are critical for motor control and coordination.[2]

Troubleshooting Steps:

  • Immediate Dose Reduction: Cease administration at the high dose and consider lowering it by 50% or more in a new cohort to establish a no-observed-adverse-effect-level (NOAEL).

  • Neurological Assessment: Implement a semi-quantitative scoring system to systematically assess the severity and duration of the neurological signs. (See Protocol 2 below).

  • Mechanism Investigation (Optional): If understanding the mechanism is a key objective, consider co-administration with receptor antagonists (e.g., a GABA-A antagonist like flumazenil) to probe the underlying pharmacology.[2]

  • Histopathology: Ensure that brain tissue, particularly the cerebellum, is collected at necropsy for detailed histopathological examination to look for any neuronal changes.

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Unexpected Mortality

Scenario: During an acute oral toxicity study, unexpected mortality was observed in the high-dose group within hours of administration.

Logical Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected mortality in animal studies.

Protocol 1: General Acute Toxicity Assessment (Modified OECD 420)

This protocol outlines a fixed-dose procedure for assessing acute oral toxicity of a novel piperazine derivative.

Objective: To identify a dose causing evident toxicity but not mortality, and to establish a preliminary side effect profile.

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), aged 8-12 weeks.

  • Acclimatization: Acclimate animals for at least 5 days prior to dosing.

  • Dosing:

    • Administer the test compound by oral gavage. The vehicle should be inert (e.g., 0.5% methylcellulose in water).

    • Dose one animal at a starting dose (e.g., 300 mg/kg).

    • If the animal survives, dose four more animals at the same level.

    • If the animal shows signs of toxicity, lower the dose for the next animal. If it dies, significantly lower the dose.

  • Observation Period:

    • Observe animals continuously for the first 30 minutes post-dosing, then at 1, 2, 4, and 6 hours.

    • Thereafter, observe daily for a total of 14 days.

  • Parameters to Monitor:

    • Clinical Signs: Record any changes in skin, fur, eyes, respiration, and autonomic activity (e.g., salivation). Pay close attention to CNS signs (tremors, convulsions, ataxia) and GI signs (diarrhea, changes in feces).

    • Body Weight: Measure body weight just before dosing and on days 1, 3, 7, and 14.

    • Mortality: Record any deaths.

  • Terminal Procedures: At day 14, euthanize all surviving animals. Perform a gross necropsy, examining all major organs. Collect tissues for histopathology if warranted by clinical signs or gross findings.

Protocol 2: Neurological Side Effect Monitoring in Rodents

Objective: To systematically and quantitatively assess CNS-related side effects.

Methodology:

  • Functional Observational Battery (FOB): Perform a baseline FOB on all animals 24 hours before dosing. Repeat the assessment at the time of expected peak plasma concentration (Tmax) post-dosing.

  • Key Assessments:

    • Home Cage Observation: Observe for posture, activity level, and any abnormal movements (e.g., tremors, circling).

    • Open Field Arena: Place the animal in a novel, open arena for 5 minutes. Record locomotor activity, rearing frequency, and any signs of ataxia or abnormal gait.

    • Sensorimotor Responses:

      • Righting Reflex: Place the animal on its back and record the time it takes to right itself.

      • Grip Strength: Use a grip strength meter to assess forelimb and hindlimb strength.

      • Tail Pinch/Toe Pinch: Assess reaction to a noxious stimulus.

  • Rotarod Test (for Motor Coordination):

    • Train animals on an accelerating rotarod for 2-3 days prior to the study.

    • On the test day, assess performance at baseline and at Tmax post-dosing.

    • Record the latency to fall from the rotating rod. A significant decrease post-dose indicates impaired motor coordination.[3][4]

Part 3: Data Summaries & Pathway Visualization

Table 1: Summary of Observed Side Effects for Piperazine and Analogues in Animal Studies
CompoundAnimal SpeciesDose / RouteObserved Side EffectsReference
Piperazine DihydrochloridePig300 mg/kg, OralTransient bright yellow urine, inappetence, shivering.[1]
Piperazine DihydrochloridePig1500 mg/kg, OralVomiting, ataxia, muscle tremors, convulsions, death, vacuolar tubular nephropathy.[1]
Piperazine PhosphateRabbit>100 mg/kg, OralDose-dependent maternal toxicity, abortion, teratological effects (cleft palate, umbilical hernia).[1]
Centhaquin (a quinoline-piperazine derivative)Cat, Rat0.01-1.0 mg/kg, IVDose-dependent hypotension and bradycardia (centrally mediated).[5]
1-Arylpiperazine DerivativesRatN/AShown to interact with various CNS receptors, suggesting a high potential for neurological side effects.[2][6]
Potential Mechanistic Pathway for CNS Side Effects

The diverse neurological effects of piperazine derivatives stem from their ability to interact with multiple receptor systems in the brain. The diagram below illustrates a simplified, hypothetical pathway leading to common CNS side effects.

G cluster_0 Pharmacological Action cluster_1 Molecular Targets in CNS cluster_2 Physiological Outcomes cluster_3 Observable Clinical Signs (Side Effects) Compound Piperazine Derivative (e.g., this compound) GABA_A GABA-A Receptor Modulation Compound->GABA_A Potentiation? Serotonin Serotonergic (5-HT) System Interaction Compound->Serotonin Agonism/Antagonism? Dopamine Dopaminergic (DA) System Interaction Compound->Dopamine Modulation? Inhibition Increased Neuronal Inhibition GABA_A->Inhibition Excitability Altered Neuronal Excitability Serotonin->Excitability MotorControl Disrupted Motor Control Pathways Dopamine->MotorControl Sedation Sedation / Somnolence Inhibition->Sedation Tremors Tremors / Convulsions Excitability->Tremors Ataxia Ataxia / Incoordination MotorControl->Ataxia

Caption: Hypothetical pathways for piperazine-induced CNS side effects.

References

  • European Medicines Agency. (n.d.). Piperazine Summary Report (3). Retrieved from [Link]

  • Martinez-Anton, L., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. Retrieved from [Link]

  • Caillierez, R., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. Retrieved from [Link]

  • Srimal, R. C., et al. (1984). Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity. Pharmacological Research Communications, 16(5), 437-450. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 20(10), 978-987. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpiperazine. National Institutes of Health. Retrieved from [Link]

  • Gao, L., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 11(4), 1339-1345. Retrieved from [Link]

  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 347(1), 3-14. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Retrieved from [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Korsak, Z., et al. (1998). Toxic Effects of Acute Inhalation Exposure to 1,2,4,5-tetramethylbenzene (Durene) in Experimental Animals. International Journal of Occupational Medicine and Environmental Health, 11(3), 267-272. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), 4671. Retrieved from [Link]

  • Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949. Retrieved from [Link]

  • Li, J., et al. (2005). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. Bioorganic & Medicinal Chemistry, 13(5), 1805-1809. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2M1PP-20260120

Version: 1.0

Introduction

Welcome to the Technical Support Center for the chiral resolution of 2-Methyl-1-pentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral compounds. The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the desired biological activity often resides in a single stereoisomer.[1] this compound, a chiral disubstituted piperazine, presents a common yet challenging resolution task due to its two basic nitrogen atoms and a chiral center.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in both classical diastereomeric salt crystallization and modern chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to resolve this compound?

A1: The most logical first step for resolving a chiral amine like this compound is to perform a screening of chiral resolving agents for diastereomeric salt crystallization.[2][3] This classical method is often the most scalable and cost-effective approach.[2] A parallel screening of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) columns on an analytical scale is also highly recommended to determine feasibility and provide a backup or alternative method.[2]

Q2: Which chiral resolving agents are most likely to work for this compound?

A2: Since this compound is a base, you will need a chiral acid as the resolving agent.[4][5] The most common and effective chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][5] Given the structure of your compound, derivatives of tartaric acid, such as (-)-O,O'-Dibenzoyl-L-tartaric acid, may also be effective. A screening process is essential as the success is difficult to predict.[6][7]

Q3: Is diastereomeric salt crystallization or chiral chromatography better?

A3: The "better" method depends on your specific needs.

  • Diastereomeric Salt Crystallization: Generally preferred for large-scale (multi-gram to kg) synthesis due to lower cost and simpler equipment requirements.[2] However, it can be time-consuming to develop and may result in a lower yield of a single enantiomer (maximum 50% theoretical yield without a racemization process).[6]

  • Chiral Chromatography (HPLC/SFC): Excellent for small-scale separations, analytical purity checks, and when crystallization fails.[2] It is often faster to develop a method and can provide both enantiomers in high purity.[8][9] Supercritical Fluid Chromatography (SFC) is often favored over HPLC for preparative separations due to higher speed and reduced solvent consumption.[9]

Q4: My compound lacks a strong UV chromophore. How can I detect it during HPLC/SFC analysis?

A4: For compounds with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used as the detector for both HPLC and SFC systems.[10] These detectors do not rely on the chromophoric properties of the analyte.

Strategic Workflow for Chiral Resolution

This diagram outlines the decision-making process for developing a chiral resolution method for this compound.

G cluster_0 Method 1: Crystallization cluster_1 Method 2: Chromatography start Racemic this compound screen Parallel Screening start->screen salt_screen Screen Chiral Acids (Tartaric, Mandelic, etc.) & Solvents screen->salt_screen Classical Approach chrom_screen Screen Chiral Columns (HPLC/SFC) (Polysaccharide-based) & Mobile Phases screen->chrom_screen Modern Approach salt_formation Crystalline Salt Formed? salt_screen->salt_formation optimize_xtal Optimize Crystallization (Cooling Rate, Concentration) salt_formation->optimize_xtal Yes fail_xtal Failure: Try Chromatography or Different Resolving Agent salt_formation->fail_xtal No (Oiling Out/No Salt) check_ee Check Enantiomeric Excess (ee) of Crystals via Chiral HPLC/SFC optimize_xtal->check_ee ee_ok ee > 95%? check_ee->ee_ok ee_ok->optimize_xtal No (Low ee) liberate Liberate Free Amine (Base Treatment) ee_ok->liberate Yes success_xtal Pure Enantiomer liberate->success_xtal separation Separation Observed? chrom_screen->separation optimize_chrom Optimize Separation (Mobile Phase, Flow Rate, Temp.) separation->optimize_chrom Yes fail_chrom Failure: Try Different Columns or Crystallization separation->fail_chrom No prep_sep Preparative Scale Separation optimize_chrom->prep_sep success_chrom Pure Enantiomers prep_sep->success_chrom

Caption: Decision workflow for chiral resolution strategy.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][4][5]

Problem 1: The diastereomeric salt is "oiling out" instead of crystallizing.

This is a common problem where the salt separates as a liquid instead of a solid.[11] This oil is a solute-rich liquid phase that can trap impurities and prevent effective resolution.[11][12]

  • Root Cause Analysis:

    • High Supersaturation: The concentration of the salt exceeds its solubility to a point that kinetically favors liquid-liquid separation over the ordered formation of a crystal lattice.[11] This is often caused by rapid cooling or using too high a solute concentration.[11]

    • Inappropriate Solvent: The chosen solvent may be too good or too poor, preventing the formation of a stable crystal lattice.[11]

    • Impurities: The presence of impurities, including the other diastereomer, can inhibit crystallization and promote oiling out.[11][13]

  • Solutions & Protocols:

    • Reduce Cooling Rate: Slow, controlled cooling allows the system to remain in the metastable zone longer, favoring crystal growth.

      • Protocol: Dissolve the components in the minimum amount of hot solvent. Instead of an ice bath, allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4°C). For even slower cooling, insulate the flask.

    • Decrease Solute Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level.[11]

    • Systematic Solvent Screening: Test a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent will show a significant solubility difference between the two diastereomeric salts.[14]

    • Add Seeding Crystals: If you have a small amount of crystalline desired diastereomer, add a single, tiny crystal to the supersaturated solution to induce nucleation.

Problem 2: No crystals form, even after extended cooling.
  • Root Cause Analysis:

    • High Solubility: The diastereomeric salts are too soluble in the chosen solvent system.[14]

    • Insufficient Concentration: The solution is not supersaturated, meaning the concentration is below the solubility limit at the cooled temperature.[14]

  • Solutions & Protocols:

    • Increase Concentration: Carefully evaporate some of the solvent under reduced pressure or a gentle stream of nitrogen to increase the solute concentration.[14]

    • Use an Anti-Solvent: Slowly add a solvent in which the salts are poorly soluble (an "anti-solvent") to the solution until turbidity persists.[14] For example, if your salt is dissolved in methanol, slowly add diethyl ether or heptane.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 3: The recovered enantiomer has low enantiomeric excess (ee).
  • Root Cause Analysis:

    • Poor Solubility Difference: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.[14]

    • Co-crystallization: Both diastereomers are crystallizing out of the solution.

    • Insufficient Recrystallizations: A single crystallization is often not enough to achieve high purity.

  • Solutions & Protocols:

    • Recrystallize: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in fresh hot solvent and repeat the cooling process. Monitor the ee of the crystals after each step.

    • Re-screen Resolving Agents/Solvents: The initial screening may not have identified the optimal combination. A more thorough screening is necessary to find a system that maximizes the solubility difference.[14]

    • Allow for Equilibration: In some cases, the undesired diastereomer crystallizes faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamic product.[14] Stirring the slurry for an extended period (24-48 hours) can allow the system to equilibrate, dissolving the kinetic product and crystallizing the thermodynamic one.[14]

Workflow for Diastereomeric Salt Crystallization

G start 1. Dissolution Racemic Amine + 0.5-1.0 eq. Chiral Acid in Hot Solvent cool 2. Controlled Cooling (Slowly cool to RT, then 4°C) start->cool crystallize 3. Crystallization (Allow slurry to form/equilibrate) cool->crystallize filter 4. Filtration (Separate crystals from mother liquor) crystallize->filter crystals Crystals (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor recrystallize Recrystallize? (If ee is low) crystals->recrystallize recrystallize->start Yes (Redissolve) liberate 5. Liberation (Dissolve salt, add base, extract) recrystallize->liberate No (ee > 95%) final_product Pure Enantiomer liberate->final_product

Caption: Step-by-step diastereomeric salt resolution workflow.

Troubleshooting Guide: Chiral HPLC & SFC

Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad applicability.[10][16][17]

Comparison of Starting Conditions for Chiral Screening
ParameterChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Heptane/Isopropanol or Heptane/EthanolCO₂ / Methanol or Ethanol
Typical Ratio 90:10 to 70:30 (Heptane:Alcohol)90:10 to 60:40 (CO₂:Modifier)
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1-0.3% DEA, TEA, or Ammonium Hydroxide[8][9]
Flow Rate 0.5 - 1.5 mL/min (analytical)2.0 - 4.0 mL/min (analytical)[8]
Temperature 25 - 40°C30 - 40°C
Back Pressure N/A100 - 150 bar

Note: The basic additive is crucial for obtaining good peak shape for amine compounds like this compound.[10]

Problem 1: No separation is observed (a single peak).
  • Root Cause Analysis:

    • Incorrect CSP: The chosen chiral stationary phase does not have the right stereochemical complementarity to differentiate between the enantiomers.

    • Inappropriate Mobile Phase: The mobile phase composition is either too strong (eluting both enantiomers too quickly) or too weak, or it disrupts the necessary chiral recognition interactions.[16]

  • Solutions & Protocols:

    • Screen Different CSPs: This is the most critical step. Screen a diverse set of columns, including both cellulose-based and amylose-based phases, as they often provide complementary selectivities.[17]

    • Change the Alcohol Modifier: In both HPLC and SFC, switching the alcohol modifier (e.g., from isopropanol to ethanol or vice-versa) can dramatically alter selectivity.

    • Vary Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Start at 10% and increase in 5% increments up to 40%. A lower percentage of alcohol generally increases retention and may improve resolution.

    • Change the Additive: While DEA and TEA are common, sometimes other bases like butylamine can influence the separation.

Problem 2: Poor resolution (overlapping peaks).
  • Root Cause Analysis:

    • Sub-optimal Mobile Phase: The mobile phase is close to providing separation but needs fine-tuning.

    • High Flow Rate: The flow rate is too fast, reducing the number of theoretical plates and compromising efficiency.

    • High Temperature: Elevated temperatures can sometimes reduce the energy difference of interaction between the enantiomers and the CSP, leading to decreased selectivity.

  • Solutions & Protocols:

    • Optimize Modifier Percentage: Make small adjustments (1-2% increments) to the alcohol percentage in the mobile phase.

    • Reduce Flow Rate: Decrease the flow rate to improve column efficiency. This will increase analysis time but can significantly improve resolution.

    • Lower the Temperature: Try running the separation at a lower temperature (e.g., 15-25°C). This can enhance the specific interactions (like hydrogen bonding) required for chiral recognition.[16]

Problem 3: Poor peak shape (tailing or fronting).
  • Root Cause Analysis:

    • Secondary Interactions: The basic amine is interacting with residual acidic silanols on the silica support of the CSP.[10]

    • Incorrect Additive Concentration: Insufficient or excessive basic additive can lead to poor peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Solutions & Protocols:

    • Optimize Additive Concentration: Ensure a basic additive (like DEA or TEA) is present at ~0.1%.[10] You can try increasing this up to 0.5% to see if peak shape improves.

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.

    • Switch to an Immobilized Column: Immobilized polysaccharide columns are often more robust and can tolerate a wider range of solvents and additives, which can sometimes be used to improve peak shape.[18][19]

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Tandem Visual Recognition of Cu2+ and Chiral Tartaric Acid by Sequence Gel Form
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers. (2025). Benchchem.
  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
  • Chiral column chrom
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. (n.d.). PMC - NIH.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • Chiral Chromatography: Fundamentals, Mechanisms, and Applic
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Chiral resolution. (n.d.). Wikipedia.
  • Chiral recognition of tartaric acid derivatives by a synthetic receptor. (n.d.). RSC Publishing.
  • Isolation of enantiomers via diastereomer crystallis
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • Polysaccharide-based CSPs. (n.d.). Chiralpedia.
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.). Pharmaceutical Technology.
  • Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board.
  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2001). Oregon Health & Science University.
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. (2014).
  • Chiral Resolution Screening. (n.d.). Onyx Scientific.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society.
  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. (2014).
  • Strategies for chiral separation: from racem
  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (2019). MDPI.

Sources

Technical Support Center: Synthesis of 2-Methyl-1-pentylpiperazine and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-pentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. We provide in-depth, field-proven insights into identifying, controlling, and eliminating common impurities.

The synthesis of unsymmetrically substituted piperazines like this compound presents unique challenges, primarily related to selectivity and the formation of closely related side products. The two most prevalent synthetic strategies are direct N-alkylation and reductive amination, each with its own impurity profile. This guide will address specific issues encountered in both pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight species. Mass spectrometry suggests the addition of a second pentyl group. What is this impurity and how can I prevent its formation?

Answer: This is a classic case of di-alkylation, resulting in the formation of 1,4-dipentyl-2-methylpiperazine . This occurs because the nitrogen atom of your mono-alkylated product, this compound, remains sufficiently nucleophilic to react with the pentylating agent (e.g., 1-bromopentane).

Causality and Mechanism: The piperazine ring has two secondary amine nitrogens (N1 and N4). After the first pentyl group is attached to one nitrogen, the second nitrogen can still react. Several factors exacerbate this issue:

  • Stoichiometry: Using an excess of the alkylating agent (pentyl halide) dramatically increases the probability of a second alkylation event.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times provide the necessary activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[1]

  • Basicity: The mono-alkylated product is still basic and can be deprotonated or act as a nucleophile, competing with the starting 2-methylpiperazine for the alkylating agent.[1]

Troubleshooting and Optimization Protocol:

  • Adjust Stoichiometry (Favor Mono-alkylation): The most effective strategy is to use a large excess of the starting piperazine relative to the alkylating agent. A common approach is to use 3-5 equivalents of 2-methylpiperazine for every 1 equivalent of the pentyl halide. This statistically favors the alkylating agent encountering an unreacted piperazine molecule.

  • Control Reagent Addition: Add the pentyl halide dropwise to the solution of 2-methylpiperazine over an extended period (e.g., 1-2 hours) at a controlled temperature. This slow addition maintains a low concentration of the alkylating agent, minimizing the chance of di-alkylation.[1]

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or GC-MS. Avoid high temperatures or prolonged refluxing unless necessary.

  • Choice of Base: If a base is required (e.g., K₂CO₃, Et₃N), consider using a milder or sterically hindered base. This can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic.[1]

Question 2: I am using a reductive amination approach with 2-methylpiperazine and pentanal. My NMR spectrum shows residual pentanal and a new peak consistent with pentanol. How can I improve the reaction efficiency?

Answer: This issue points to either incomplete imine formation or premature/competing reduction of the aldehyde. Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion from the amine and aldehyde, and (2) reduction of this iminium ion.[2] Problems can arise at either stage.

Causality and Mechanism:

  • Inefficient Iminium Formation: The condensation of 2-methylpiperazine and pentanal to form the iminium ion is a reversible, pH-sensitive equilibrium. If conditions are not optimal, unreacted pentanal will remain.

  • Competing Aldehyde Reduction: The reducing agent you are using may not be sufficiently selective for the iminium ion over the aldehyde. While agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are generally selective, others like sodium borohydride (NaBH₄) can readily reduce the aldehyde to its corresponding alcohol (pentanol), especially if the iminium ion concentration is low.[3]

Troubleshooting and Optimization Protocol:

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive amination. It is mild, tolerant of various functional groups, and is particularly effective at reducing iminium ions in the presence of aldehydes.[2][3] If you are using NaBH₄, switching to NaBH(OAc)₃ will likely solve the pentanol formation issue.

  • Control pH: The formation of the imine/iminium ion is typically optimal under weakly acidic conditions (pH 4-6).[3] This can be achieved by adding a small amount of acetic acid. The acid catalyzes the dehydration step required for iminium ion formation.

  • Reaction Sequence: Allow the 2-methylpiperazine and pentanal to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the iminium ion equilibrium to be established. You can monitor this first step by TLC or NMR if necessary.[4]

  • Ensure Anhydrous Conditions: Water can hinder the formation of the imine. Use anhydrous solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)) and ensure your reagents are dry.[2]

Question 3: My reaction seems to be complete, but after workup and purification by column chromatography, I'm left with a viscous, impure oil. How can I improve the purification process?

Answer: Obtaining a viscous oil with persistent impurities is a common issue, often stemming from residual reagents, byproducts, or inadequate separation techniques.[4]

Causality and Mechanism:

  • Boron Byproducts: If using borohydride-based reducing agents, boron salts can form emulsions or co-elute with your product during chromatography.

  • Excess Starting Material: If a large excess of 2-methylpiperazine was used to prevent di-alkylation, its high polarity and basicity can cause streaking on silica gel columns and make separation difficult.

  • Incomplete Quenching/Washing: Failure to completely neutralize acidic or basic components can lead to product degradation or poor chromatographic behavior.

Troubleshooting and Purification Protocol:

  • Aqueous Workup:

    • Quench: After the reaction, quench thoroughly with an appropriate aqueous solution. For reductive aminations, a saturated solution of sodium bicarbonate (NaHCO₃) is used to neutralize the acidic catalyst and any remaining borohydride reagent.[1]

    • Base Wash: Perform a wash with a dilute base (e.g., 1M NaOH) to remove unreacted 2-methylpiperazine. The basic product will remain in the organic layer, while the protonated excess starting material will have higher aqueous solubility.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove residual water from the organic layer.

  • Chromatography Optimization:

    • Slurry Loading: Instead of loading your crude product directly onto the column, dissolve it in a minimal amount of the organic solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" technique often results in much better separation.

    • Solvent System Modification: For basic compounds like piperazines, streaking on silica gel is common. Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol, to improve peak shape. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH (+1% Et₃N).

  • Alternative Purification: Acid-Base Extraction or Crystallization:

    • Extraction: Dissolve the crude organic residue in a non-polar solvent like diethyl ether. Extract with dilute HCl. The basic piperazine products will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.

    • Salt Crystallization: Convert the final product to a hydrochloride or other salt by treating the organic solution with HCl in ether. The resulting salt is often a crystalline solid that can be easily purified by filtration and recrystallization, which is a highly effective method for removing minor impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The two most direct and common laboratory-scale methods are:

  • Direct N-Alkylation: This involves reacting 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane) or another pentyl electrophile, usually in the presence of a base like potassium carbonate. This method is straightforward but requires careful control to avoid di-alkylation.[1][5]

  • Reductive Amination: This method involves reacting 2-methylpiperazine with pentanal (valeraldehyde) in the presence of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is often a high-yield, one-pot procedure that avoids the harsh reagents and conditions sometimes associated with direct alkylation.[2][6]

Q2: What are the critical quality attributes for the 2-methylpiperazine starting material?

The purity of your starting material is paramount. Key considerations include:

  • Assay/Purity: Use 2-methylpiperazine with the highest available purity (typically >98%).

  • Related Amine Impurities: A potential impurity in the industrial production of 2-methylpiperazine is ethylenediamine.[7] This impurity can react with your pentylating agent to form undesired side products, complicating purification. Check the certificate of analysis for the presence of related amines.

  • Water Content: 2-Methylpiperazine is hygroscopic.[8] High water content can interfere with both N-alkylation and, more critically, the iminium ion formation step in reductive amination. Use anhydrous material or dry it before use if necessary.

Q3: The final product is a racemic mixture. How can I synthesize a single enantiomer of this compound?

To obtain an enantiomerically pure final product, you must start with an enantiomerically pure building block. 2-Methylpiperazine has a chiral center at the C2 position.

  • Chiral Starting Material: The most direct approach is to procure a single enantiomer of 2-methylpiperazine, such as (R)-(-)-2-Methylpiperazine or (S)-(+)-2-Methylpiperazine, and use it in your chosen synthetic route.[9]

  • Chiral Resolution: If you start with racemic 2-methylpiperazine, it is possible to resolve the racemic final product using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the free base. However, this is often more complex and costly than starting with a chiral material.

Q4: What analytical techniques are most suitable for identifying and quantifying impurities in this synthesis?

A combination of techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities like residual solvents, unreacted starting materials (pentanal, pentyl bromide), and the main product and di-alkylation byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile impurities and for monitoring the reaction progress. It can readily distinguish between the starting material, mono-alkylated product, and di-alkylated product based on their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key impurities. It can quantify impurities if their peaks are well-resolved from the product signals. Broad peaks in the NMR spectrum may indicate the presence of multiple species or impurities.[4]

Impurity Profile and Analytical Data

The following table summarizes the common impurities, their origin, and key analytical identifiers.

Impurity NameStructureLikely OriginMass (m/z) Difference from ProductKey ¹H NMR Signal
2-Methylpiperazine C₅H₁₂N₂Unreacted Starting Material-70.12 DaCharacteristic piperazine ring protons, absence of pentyl chain signals.
1,4-dipentyl-2-methylpiperazine C₁₅H₃₂N₂Di-alkylation Side Reaction+70.12 DaIntegration shows two pentyl groups (~22H) relative to the methyl group (3H).
Pentanal C₅H₁₀OUnreacted Starting Material (Reductive Amination)-84.09 DaAldehyde proton signal (~9.7 ppm).
1-Pentanol C₅H₁₂OOver-reduction of Pentanal (Reductive Amination)-82.07 DaHydroxymethyl protons (~3.6 ppm).
Ethylenediamine Adducts VariesImpurity in 2-methylpiperazine starting materialVariesComplex signals, absence of the complete piperazine ring structure.

Visualized Synthetic Workflow and Impurity Formation

The following diagram illustrates the two primary synthetic pathways and highlights the critical stages where impurities are typically introduced.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Crude Product & Impurities cluster_3 Purification SM1 2-Methylpiperazine (Racemic or Chiral) R1 N-Alkylation (Base, Solvent) SM1->R1 R2 Reductive Amination (Acid catalyst, NaBH(OAc)₃) SM1->R2 SM2 Pentyl Halide (e.g., 1-Bromopentane) SM2->R1 SM3 Pentanal SM3->R2 CP1 Crude Product Mix 1 R1->CP1 CP2 Crude Product Mix 2 R2->CP2 Imp1 Di-alkylation Product (1,4-dipentyl-2-methylpiperazine) CP1->Imp1 Side Reaction Imp2 Unreacted 2-Methylpiperazine CP1->Imp2 Incomplete Reaction Purify Column Chromatography OR Acid-Base Extraction OR Crystallization CP1->Purify CP2->Imp2 Incomplete Reaction Imp3 Unreacted Pentanal & Pentanol CP2->Imp3 Incomplete Reaction/ Side Reaction CP2->Purify FP Final Product: This compound Purify->FP

Caption: Synthetic routes to this compound and key impurity checkpoints.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Ganellin, C. R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry.
  • Guidechem. (n.d.). 2-Methylpiperazine 109-07-9 wiki. Guidechem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reddit User Discussion. (n.d.).
  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst.
  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine.
  • S. Baasner, et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Piperazine Analogs: A Case Study of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Core in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties—including a high polar surface area, structural rigidity, and the capacity for dual hydrogen bond acceptance—contribute to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[1][2] These attributes have cemented the piperazine moiety's presence in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, from cancer to central nervous system disorders.[3][4]

The development of novel therapeutics often involves the synthesis and evaluation of a lead compound followed by a systematic exploration of its chemical space through analog synthesis. This process is critical for elucidating the Structure-Activity Relationship (SAR), optimizing potency and selectivity, and minimizing off-target effects.[5] This guide provides a comprehensive framework for conducting a comparative study of a novel piperazine derivative, using the hypothetical compound 2-Methyl-1-pentylpiperazine as a lead scaffold, against a library of its rationally designed analogs. We will detail the strategic design and synthesis of an analog library, outline robust protocols for in-depth pharmacological evaluation, and demonstrate the logical workflow for interpreting the resulting data to build a predictive SAR model.

Part 1: Rational Design and Synthesis of an Analog Library

The foundation of a successful comparative study lies in the thoughtful design of analogs that systematically probe the structure of the lead compound. For our lead, this compound, we can identify three key regions for modification:

  • N1-Substituent: The pentyl group, which likely contributes to hydrophobic interactions.

  • Piperazine Core: The methyl group at the C2 position, which introduces a chiral center and steric bulk.

  • N4-Substituent: The second nitrogen, which is unsubstituted in the lead but represents a prime site for introducing diversity to modulate affinity and function.

A logical synthetic strategy is paramount for efficiently producing these analogs. A generalized, flexible synthetic route allows for the late-stage introduction of diversity, which is highly desirable in drug discovery.

Generalized Synthetic Workflow

The synthesis of a 1,2,4-trisubstituted piperazine library can be approached through a multi-step sequence that offers modularity. A common strategy involves starting with a protected 2-methylpiperazine, followed by sequential N-alkylation or N-arylation reactions.[6][7]

// Connections between subgraphs B -> D [lhead=cluster_1, minlen=2]; D -> E [lhead=cluster_2, minlen=2]; E -> G [lhead=cluster_3, minlen=2];

// Global Styling edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [fontname="Arial", label="Generalized Synthetic Workflow for Piperazine Analogs", labelloc=t, fontsize=14]; }

Caption: Generalized workflow for synthesizing a library of 2-methylpiperazine analogs.

This approach allows for the creation of a matrix of analogs by varying the R¹ group (e.g., alkyl chains of different lengths, cyclic vs. acyclic) in Step 2 and the R² group (e.g., different substituted aryl or heteroaryl rings) in Step 4.[8] The choice of specific R² groups should be guided by the known pharmacology of piperazine-containing drugs, which frequently feature aryl substituents that confer affinity for specific receptor families.[3]

Part 2: Comparative Pharmacological Evaluation

With a library of synthesized analogs, the next critical phase is to characterize their biological activity. Given that many piperazine derivatives interact with G-protein coupled receptors (GPCRs), particularly those for serotonin and sigma, our evaluation will focus on this target class.[9][10]

The evaluation process is twofold: first, we determine if and how strongly a compound binds to the receptor (affinity), and second, we measure the biological response it elicits upon binding (function).

Receptor Binding Assays: Quantifying Affinity

Receptor binding assays are used to determine the binding affinity (typically expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[11] A common and robust method is the competitive radioligand binding assay.

Causality Behind the Method: This assay relies on the principle of competition between a labeled ligand with known affinity (the radioligand) and the unlabeled test compound for a finite number of receptors. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its Kᵢ. This provides a direct measure of target engagement. The use of cell membranes (e.g., from HEK293 cells overexpressing the target receptor) provides a high concentration of the receptor in a native-like lipid environment, ensuring the relevance of the binding interaction.[12]

A detailed, step-by-step protocol for a standard radioligand binding assay is provided in Part 4.

Functional Assays: Assessing Efficacy and Potency

A compound that binds to a receptor can be an agonist (activating the receptor), an antagonist (blocking the receptor from activation), or an inverse agonist (inactivating constitutively active receptors). Functional assays are essential to determine this and to quantify the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists).[13][14]

GPCR activation initiates a cascade of intracellular signaling events.[15] A common and readily measurable event is the change in intracellular concentration of second messengers, such as cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels upon activation, while Gi-coupled receptors decrease them.

// Connections Ligand -> GPCR:f0 [label="Binding"]; GPCR:f1 -> G_Protein [label="Activation"]; G_Protein:c -> AC [label="Modulation\n(Activation by Gs\nInhibition by Gi)"]; ATP -> AC [style=invis]; AC -> cAMP [label="Conversion"]; cAMP -> PKA [label="Activation"]; PKA -> Response [label="Phosphorylation Cascade"];

// Global Styling edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [fontname="Arial", label="Generic GPCR-cAMP Signaling Pathway", labelloc=t, fontsize=14]; } Caption: A generic Gs/Gi-coupled GPCR signaling pathway leading to cAMP modulation.

Causality Behind the Method: By measuring cAMP levels in cells expressing the target receptor, we can directly quantify the functional outcome of receptor binding. [16]Assays based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) are widely used due to their high sensitivity, robustness, and amenability to high-throughput screening formats, making them ideal for comparing a library of analogs. [14]A detailed protocol for a cAMP functional assay is provided in Part 4.

Part 3: Data Analysis and SAR Elucidation

The ultimate goal of the comparative study is to synthesize the binding and functional data into a coherent Structure-Activity Relationship (SAR) model. This model provides invaluable insights into how specific chemical modifications influence biological activity, guiding the next round of drug design. [1]

Quantitative Data Summary

All quantitative data should be organized into a clear, structured table. This allows for at-a-glance comparison of the entire analog series.

Compound IDR¹ SubstituentR² SubstituentReceptor Binding Affinity Kᵢ (nM) [Receptor X]Functional Potency EC₅₀/IC₅₀ (nM) [Receptor X]Functional Mode
Lead n-pentylH55.2120.5Agonist
Analog 1 n-propylH150.8450.2Agonist
Analog 2 iso-pentylH45.198.6Agonist
Analog 3 n-pentyl4-F-Phenyl8.315.7Agonist
Analog 4 n-pentyl2-Cl-Phenyl25.6> 1000Antagonist
Analog 5 n-pentylPyridin-2-yl12.128.4Agonist

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Data: Building the SAR Model
  • Impact of R¹: Comparing the Lead to Analog 1 (n-pentyl vs. n-propyl) shows that shortening the alkyl chain decreases both affinity and potency, suggesting a requirement for a certain level of lipophilicity or length to properly occupy a hydrophobic pocket in the receptor. The slightly improved activity of Analog 2 (iso-pentyl) indicates that some branching may be tolerated or even beneficial.

// Nodes A [label="Synthesized\nAnalog Library", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pharmacological Screening\n(Binding & Functional Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Quantitative Data\n(Kᵢ, EC₅₀, IC₅₀)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; D [label="Identify Trends\n(e.g., Effect of R¹, R²)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Formulate SAR Hypotheses\n- Hydrophobic pocket for R¹\n- Electronic effects for R²\n- Steric hindrance at ortho-position", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; F [label="SAR Model", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; G [label="Design Next-Generation\nAnalogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Lead Optimization Cycle", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D [label="Analysis"]; D -> E [label="Inference"]; E -> F [label="Synthesis"]; F -> G [label="Guides"]; G -> A [label="Iterate"]; G -> H [style=dashed]; F -> H [style=dashed];

// Global Styling edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [fontname="Arial", label="Logical Workflow for SAR Elucidation", labelloc=t, fontsize=14]; }

Caption: The iterative cycle of synthesis, testing, and analysis in SAR-driven drug discovery.

Part 4: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. The following are representative, self-validating methodologies for the key assays described.

Protocol 1: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Culture HEK293 cells stably expressing the target receptor to ~90% confluency. Harvest cells, and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate at 48,000 x g for 20 min at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 1 mg/mL, as determined by a Bradford assay.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-spiperone for D₂ receptors) at a final concentration equal to its Kₑ, and 50 µL of the test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).

  • Non-Specific Binding Control: For determining non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor instead of the test compound.

  • Initiation and Incubation: Add 50 µL of the membrane preparation (e.g., 20 µg of protein) to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [11]

Protocol 2: HTRF-Based cAMP Functional Assay
  • Cell Preparation: Plate HEK293 cells expressing the target receptor in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Treatment: Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations (agonist mode) or a fixed concentration of a known agonist plus various concentrations of the test compound (antagonist mode).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells by adding the HTRF detection reagents as per the manufacturer's instructions (e.g., Cisbio cAMP Gs/Gi kit). This typically includes a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. [13]5. Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The comparative study of a lead compound like this compound and its analogs is a cornerstone of modern drug discovery. It is a multi-disciplinary effort that integrates rational chemical design, efficient synthesis, and rigorous pharmacological testing. By systematically evaluating both the binding affinity and functional activity of a well-designed analog library, researchers can construct a detailed Structure-Activity Relationship model. This model not only explains the performance of the current set of compounds but, more importantly, provides a predictive roadmap for designing next-generation molecules with enhanced potency, selectivity, and drug-like properties, thereby accelerating the journey from a promising hit to a viable clinical candidate.

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A Researcher's Guide to Ensuring Reproducibility of Novel Piperazine Analogs: The Case of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Reproducibility Imperative

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow for the synthesis of derivatives that can interact with a wide array of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[1][3][4] Compounds like aripiprazole and quipazine owe their therapeutic or research utility to their action on these G-protein-coupled receptors (GPCRs).[3][5]

The continuous exploration of this chemical space leads to the emergence of novel derivatives such as 2-Methyl-1-pentylpiperazine. While structurally related to known psychoactive agents, its specific in vitro effects, receptor affinity profile, and functional activity remain uncharacterized. For researchers in drug development, the primary challenge is not only to elucidate these properties but to do so in a manner that is robust and reproducible.

The "reproducibility crisis" in life science research is a well-documented phenomenon, where findings from one laboratory are often difficult to replicate in another.[6][7] This guide provides a comprehensive framework for the systematic in vitro evaluation of novel piperazine derivatives, using this compound as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative perspective against a known standard, thereby building a foundation of trustworthy and reproducible data.

The Reproducibility Framework: From Target Identification to Functional Validation

A rigorous assessment of a novel compound's in vitro effects requires a multi-stage approach. Simply performing one assay is insufficient; the data must be validated through orthogonal methods and careful consideration of experimental variables. The goal is to generate a dataset that is internally consistent and externally replicable.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Reproducibility Validation A Compound Acquisition (this compound) B Radioligand Binding Assays (Primary Screen) A->B Broad panel vs. likely targets C Identify High-Affinity Targets (e.g., 5-HT2A, D2) B->C Analyze Ki values D Functional Assays (cAMP, Ca2+ Flux, etc.) C->D Based on binding hits E Determine Ligand Efficacy (Agonist, Antagonist, Inverse Agonist) D->E Analyze EC50/IC50 & Emax F Orthogonal Assay Confirmation E->F Confirm with different readout G Inter-Laboratory Comparison F->G Standardized protocols H Establish Reproducible Profile F->H G->H Gold Standard

Caption: Workflow for establishing a reproducible in vitro profile.

Phase 1: Primary Target Identification via Radioligand Binding

The first step is to determine which receptors the compound binds to and with what affinity. Given that the piperazine moiety frequently targets monoamine GPCRs, a logical starting point is a panel of serotonin and dopamine receptor subtypes.[1][3] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their robustness and sensitivity.[8][9]

Core Concept: Competitive Binding

These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT₂ₐ receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) can be calculated. A lower Kᵢ value signifies higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol is a generalized template adaptable for various GPCR targets.

  • Membrane Preparation:

    • Rationale: Assays are performed on cell membranes containing the target receptor, isolated from either cultured cell lines (e.g., HEK293 cells stably expressing the human D₂ receptor) or tissue homogenates.[10] Using a stable, authenticated cell line is crucial for reproducibility.[6]

    • Steps:

      • Harvest cells and pellet via centrifugation.

      • Homogenize the pellet in a cold lysis buffer (e.g., 50mM Tris-HCl) using a Dounce or polytron homogenizer.

      • Centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

      • Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic components.

      • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[10]

  • Assay Execution (96-well format):

    • Rationale: A multi-well format allows for the testing of multiple concentrations and replicates, which is essential for generating reliable dose-response curves.

    • Steps:

      • To each well, add:

        • Assay Buffer

        • A fixed concentration of radioligand (typically at or near its Kₑ value).

        • A variable concentration of the unlabeled test compound (this compound) or a known reference compound.

        • Cell membrane preparation (e.g., 10-50 µg protein).

      • Define Controls:

        • Total Binding: Radioligand + Membranes (no competitor).

        • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

      • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

      • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.

      • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.

      • Measure the radioactivity trapped on the filters using a scintillation counter.[10][11]

  • Data Analysis:

    • Rationale: Proper data analysis converts raw counts into meaningful affinity values.

    • Steps:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

      • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Phase 2: Functional Characterization of Receptor Interaction

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays, which measure downstream signaling events, are required to determine this.[12][13]

G cluster_Gs Gs-Coupled Pathway cluster_Gq Gq-Coupled Pathway Agonist_Gs Agonist Receptor_Gs GPCR (e.g., 5-HT4, D1) Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs activates AC Adenylyl Cyclase G_Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Agonist_Gq Agonist Receptor_Gq GPCR (e.g., 5-HT2A) Agonist_Gq->Receptor_Gq G_Gq Gq Protein Receptor_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca

Caption: Common GPCR signaling pathways targeted by piperazines.

Experimental Protocol: cAMP Functional Assay (for Gs/Gi-coupled receptors)

This protocol measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.

  • Cell Culture and Plating:

    • Rationale: The assay uses whole, live cells expressing the target receptor. Consistent cell density and health are paramount for reproducible results.[6]

    • Steps:

      • Culture a cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., human 5-HT₇).

      • Plate the cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Execution:

    • Rationale: This protocol uses a competitive immunoassay format, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar technologies, which are robust and suitable for high-throughput screening.

    • Steps:

      • Aspirate the culture medium from the cells.

      • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor. Causality: PDEs degrade cAMP; inhibiting them amplifies the signal and increases the assay window.

      • For Agonist Mode: Add varying concentrations of this compound.

      • For Antagonist Mode: Add a fixed, known concentration of a reference agonist (e.g., Serotonin) followed by varying concentrations of this compound.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.

      • Lyse the cells and add detection reagents (e.g., a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

      • Incubate to allow for competition between the cellular cAMP and the d2-cAMP for antibody binding.

      • Read the plate on a compatible reader that measures the energy transfer signal.

  • Data Analysis:

    • The raw signal is inversely proportional to the amount of cAMP produced.

    • Data are plotted as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

    • The maximal effect (Eₘₐₓ) relative to a reference full agonist indicates the degree of agonism (full vs. partial).

Comparative Analysis and Data Interpretation

To contextualize the results for this compound, it is essential to compare them against a well-characterized compound. Quipazine serves as a suitable comparator, as it is a known serotonergic arylpiperazine with a broad receptor profile.[5]

Table 1: Hypothetical Comparative Profile of this compound vs. Quipazine

ParameterReceptor TargetThis compound (Hypothetical Data)Quipazine (Reference Data)Assay TypeImplication for Reproducibility
Binding Affinity (Kᵢ, nM) 5-HT₂ₐ15 nM~30 nM[5]Radioligand BindingKᵢ values should be consistent (within 2-3 fold) across multiple runs and labs.
5-HT₂C45 nM~20 nM[5]Radioligand BindingHigher variability might indicate issues with assay conditions or compound stability.
D₂> 1000 nMLow AffinityRadioligand BindingConsistently low affinity confirms selectivity.
Functional Activity 5-HT₂ₐPartial Agonist (EC₅₀ = 50 nM, Eₘₐₓ = 60%)Agonist[5]Calcium FluxEfficacy (Eₘₐₓ) is a key parameter; should be stable across experiments.
5-HT₂CAntagonist (IC₅₀ = 120 nM)Agonist[5]IP₁ AccumulationThe functional mode (agonist vs. antagonist) must be consistently determined.

Factors Crucial for Ensuring In Vitro Reproducibility

The success of the protocols described above hinges on meticulous control over experimental variables. Failure to address these can lead to significant inter-assay and inter-laboratory variability.[6][14][15]

  • Biological Materials:

    • Cell Line Authentication: Use short tandem repeat (STR) sequencing to confirm the identity of cell lines. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[6]

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma, which can alter cellular metabolism and signaling, profoundly affecting assay results.[6]

    • Passage Number: Use cells within a defined, low passage number range, as high passage numbers can lead to phenotypic drift.[16]

  • Reagents and Consumables:

    • Serum Variability: Fetal Bovine Serum (FBS) is a complex biological mixture with significant lot-to-lot variability. Test new lots before use in critical assays or transition to serum-free media where possible.

    • Reagent Quality: Use high-purity reagents from reputable suppliers and record lot numbers for all critical components.[14]

  • Personnel and Protocols:

    • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures, from cell culture to data analysis, are essential to minimize operator-dependent variability.[14]

    • Training: Ensure all personnel are thoroughly trained on the specific techniques and equipment.[14]

  • Equipment:

    • Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy and precision.[14]

Conclusion

Establishing a reproducible in vitro pharmacological profile for a novel compound like this compound is a systematic endeavor. It requires moving beyond single-point measurements to a comprehensive evaluation framework that includes target identification through binding assays, functional characterization through signaling readouts, and rigorous control over experimental variables. By explaining the causality behind each protocol step and emphasizing self-validating controls, researchers can build a robust and trustworthy dataset. This disciplined approach not only accelerates the drug discovery process but also reinforces the integrity and reliability of the foundational science upon which it is built.

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Navigating the Maze of Receptor Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, understanding the selectivity of a novel compound is paramount. A molecule's propensity to interact with unintended targets, a phenomenon known as cross-reactivity, can lead to unforeseen side effects or, conversely, unveil new therapeutic opportunities. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of 2-Methyl-1-pentylpiperazine, a novel piperazine derivative. While specific experimental data for this compound is not yet publicly available, we will use established methodologies and comparative data from structurally related piperazine compounds to illustrate the scientific process of characterizing its selectivity profile.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of receptors, including those for neurotransmitters like dopamine, serotonin, and norepinephrine[1]. The substituents on the piperazine ring significantly influence receptor affinity and selectivity. For instance, N-aryl piperazines have been shown to possess high affinity for various G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors[2][3]. Given the structural features of this compound, it is plausible to hypothesize its potential interaction with these receptor families. This guide will therefore focus on a hypothetical cross-reactivity assessment against a panel of adrenergic and serotonergic receptors.

The Strategic Approach to Unveiling Cross-Reactivity

A thorough investigation of receptor cross-reactivity necessitates a multi-pronged approach, combining initial binding assays to identify potential interactions with subsequent functional assays to determine the nature of these interactions (i.e., agonist, antagonist, or allosteric modulator).

Experimental Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Characterization A Test Compound: This compound B Radioligand Binding Assays (Competition Binding) A->B D Identified Off-Target Receptors B->D Significant Binding (e.g., Ki < 1 µM) C Panel of Receptors (e.g., Adrenergic, Serotonergic) C->B E Functional Assays (e.g., cAMP, Calcium Flux) D->E F Determination of Functional Activity (Agonist, Antagonist, etc.) E->F

Figure 1: A streamlined workflow for assessing the cross-reactivity of a test compound, beginning with broad screening and progressing to functional characterization of identified off-target interactions.

Methodologies for a Robust Cross-Reactivity Assessment

The cornerstone of any receptor profiling study lies in the meticulous execution of well-validated experimental protocols. Here, we detail the standard methodologies for radioligand binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor[4][5]. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates[6]. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or comparators)[6].

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium[6].

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through[4].

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation[6].

Protocol 2: GPCR Functional Assays

Once a binding interaction is confirmed, functional assays are employed to elucidate the pharmacological effect of the compound on the receptor's signaling pathway[7][8]. Common functional assays for GPCRs measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium[9][10].

Step-by-Step Methodology (cAMP Assay for Gs/Gi-coupled Receptors):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) can be determined.

Comparative Analysis: this compound vs. Structurally Related Compounds

To provide a practical context, we present a hypothetical comparison of the binding affinities (Ki values in nM) of this compound and two well-characterized piperazine-based drugs, Prazosin (an α1-adrenergic antagonist) and Vortioxetine (a multimodal antidepressant), against a panel of adrenergic and serotonergic receptors.

Table 1: Hypothetical Comparative Receptor Binding Profile (Ki, nM)

Receptor SubtypeThis compound (Hypothetical)Prazosin (Reference)Vortioxetine (Reference)
Adrenergic
α1A850.5>1000
α1B1200.3>1000
α1D2501.0>1000
α2A>1000500>1000
β1>1000>1000>1000
β2>1000>1000>1000
Serotonergic
5-HT1A450>100015
5-HT1B>1000>100033
5-HT2A60010030
5-HT2C>100020045
5-HT3>1000>10000.6
5-HT7900>10001.9

Note: The data for this compound is hypothetical and for illustrative purposes only. Reference data for Prazosin and Vortioxetine are compiled from publicly available pharmacological databases.

This hypothetical data suggests that this compound may possess a moderate affinity for α1-adrenergic receptors and some serotonergic receptors, albeit with lower potency compared to the reference compounds. This profile would warrant further investigation through functional assays to determine the nature of these interactions.

Signaling Pathways and the Implications of Cross-Reactivity

The interaction of a compound with multiple receptors can trigger a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the overall pharmacological effect of the drug.

cluster_0 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_1 5-HT1A Receptor Signaling (Gi-coupled) A This compound B α1-Adrenergic Receptor A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E IP3 & DAG Production D->E F Increased Intracellular Ca2+ E->F G Cellular Response F->G H This compound I 5-HT1A Receptor H->I J Gi Protein Activation I->J K Inhibition of Adenylyl Cyclase J->K L Decreased cAMP K->L M Cellular Response L->M

Figure 2: Simplified representation of the signaling pathways for Gq-coupled α1-adrenergic receptors and Gi-coupled 5-HT1A receptors, potential off-targets for a novel piperazine derivative.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By employing a combination of radioligand binding assays and functional screens, researchers can build a comprehensive selectivity profile for this and other novel chemical entities. The hypothetical data presented herein underscores the importance of comparing a new compound against well-characterized drugs to contextualize its pharmacological properties. Future experimental studies are necessary to determine the actual receptor binding and functional activity of this compound. Such data will be instrumental in guiding its further development and unlocking its full therapeutic potential.

References

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A Comparative Guide to Confirming the Purity of Synthesized 2-Methyl-1-pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for verifying the purity of 2-Methyl-1-pentylpiperazine, a substituted piperazine derivative. As a class of compounds, piperazines are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs), making the robust characterization of their analogues a critical step in drug discovery and process development.[1][2]

This document moves beyond a mere recitation of protocols, offering a rationale for methodological choices and a framework for a self-validating system of purity assessment. We will explore the strengths and weaknesses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing detailed experimental protocols and data interpretation strategies tailored to the unique chemical nature of this compound.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route and the potential impurities that may arise. This compound can be synthesized through several common methods, with reductive amination and direct N-alkylation being two of the most prevalent.[3][4] For the purpose of this guide, we will consider a common reductive amination pathway.

Hypothetical Synthesis of this compound:

2-Methylpiperazine 2-Methylpiperazine Imine_Intermediate Iminium Intermediate 2-Methylpiperazine->Imine_Intermediate Reaction with Pentanal Pentanal Pentanal->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Imine_Intermediate

Caption: Reductive amination synthesis of this compound.

This synthetic route, while generally efficient, can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Materials: Residual 2-methylpiperazine and pentanal.

  • Over-alkylation Products: Dialkylation of the piperazine ring, though less likely with reductive amination compared to direct alkylation.[5]

  • By-products of the Reducing Agent: Borate salts and other residues from the reducing agent.

  • Side-Reaction Products: Aldol condensation products of pentanal or other unforeseen side reactions.

  • Residual Solvents: Solvents used in the reaction and workup procedures.

A Triad of Analytical Techniques for Purity Confirmation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. While each technique offers unique insights, a combination of NMR, MS, and HPLC provides a self-validating system, ensuring the identity and purity of the synthesized compound.

Technique Principle Strengths for Purity Analysis Limitations
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of protons, providing structural information and quantitative data based on signal integration.[6][7][8]- Provides absolute quantification without a reference standard of the analyte.[7] - Offers detailed structural information for impurity identification. - Non-destructive.- Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data.[9]- High sensitivity for detecting trace impurities. - Provides molecular weight information for impurity identification. - Can be coupled with chromatography (GC-MS, LC-MS) for enhanced separation and identification.[10][11][12]- Generally not quantitative without an appropriate standard. - Ionization efficiency can vary between compounds.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[11][13][14][15][16]- High-resolution separation of closely related impurities. - Excellent for quantitative analysis with a reference standard. - Well-established and robust for routine quality control.- Requires a chromophore for UV detection. Derivatization may be necessary for compounds with poor UV absorbance.[13] - Does not provide definitive structural information on its own.

In-Depth Methodologies and Data Interpretation

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of protons, allowing for an absolute purity assessment without the need for a specific reference standard of this compound.[7][8]

Experimental Protocol: qNMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.[17]

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The amount should be roughly equimolar to the sample.[17]

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O) to completely dissolve both the sample and the internal standard.[17]

    • Gently vortex the tube to ensure a homogenous solution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans. A D1 of 30 seconds is a conservative starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Data Processing and Purity Calculation:

    • Process the spectrum with a zero-filling and a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Interpreting the qNMR Spectrum:

  • Purity Assessment: The calculated purity value provides a direct measure of the amount of this compound in the sample.

  • Impurity Identification: Look for small signals that do not correspond to the target molecule or the internal standard. The chemical shifts and coupling patterns of these signals can provide clues to the identity of the impurities.[18][19] For example, residual pentanal would show a characteristic aldehyde proton signal around 9.7 ppm. Unreacted 2-methylpiperazine would have distinct signals for its N-H protons and the protons on the piperazine ring.

cluster_0 qNMR Workflow Sample_Prep Accurate Weighing of Sample and Internal Standard Dissolution Dissolve in Deuterated Solvent Sample_Prep->Dissolution Acquisition Acquire Spectrum with Quantitative Parameters (Long D1) Dissolution->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Characteristic Signals Processing->Integration Calculation Calculate Purity using Formula Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS)

MS is an indispensable tool for identifying the presence of impurities, even at trace levels, by providing their molecular weights. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful method for impurity profiling.

Experimental Protocol: GC-MS for Impurity Profiling

  • Sample Preparation:

    • Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17) for separation.

    • Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.

    • The mass spectrometer should be operated in electron ionization (EI) mode to generate reproducible fragmentation patterns.

    • Scan a mass range that includes the molecular ion of the target compound and potential impurities (e.g., m/z 40-400).

Interpreting the GC-MS Data:

  • Chromatogram Analysis: The gas chromatogram will show peaks corresponding to the separated components of the sample. The major peak should correspond to this compound. Smaller peaks represent potential impurities.

  • Mass Spectrum Analysis:

    • The mass spectrum of the main peak should show a molecular ion (M+) corresponding to the molecular weight of this compound (C₁₀H₂₂N₂ = 170.30 g/mol ).

    • The fragmentation pattern should be consistent with the structure. Common fragmentation pathways for N-alkyl piperazines involve cleavage of the C-N bonds of the piperazine ring and the alkyl chain.[20][21][22]

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns. This information can be used to propose structures for the impurities. For example, a peak with a molecular ion of m/z 100 would correspond to unreacted 2-methylpiperazine. A peak with a molecular ion corresponding to the addition of another pentyl group would indicate over-alkylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power and excellent quantitative capabilities when a reference standard is available.

Experimental Protocol: HPLC-UV for Purity Determination

  • Method Development (if a method is not established):

    • Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds like N-alkylpiperazines.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be compatible with the analyte) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all impurities.

    • Detector Wavelength: Since piperazine derivatives may have weak UV absorbance, a low wavelength (e.g., 210-220 nm) should be used.[13] In some cases, derivatization with a UV-active agent may be necessary for trace-level impurity analysis.[13]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a well-characterized reference standard of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a solution of the synthesized sample at a known concentration in the mobile phase.

  • HPLC Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Record the chromatograms.

Interpreting the HPLC Chromatogram:

  • Purity Calculation (Area Percent Method): In the absence of a reference standard for each impurity, the area percent method can provide an estimate of purity. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

  • Quantitative Analysis (with Reference Standard): Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity based on the known weight of the sample.

  • Impurity Profiling: The chromatogram will show the retention times of the main component and any impurities. The relative retention times can be used to track specific impurities across different batches.

cluster_1 Orthogonal Purity Confirmation Synthesis Synthesized this compound qNMR qNMR Analysis (Absolute Purity, Structural Info) Synthesis->qNMR GC_MS GC-MS Analysis (Impurity ID, Volatiles) Synthesis->GC_MS HPLC HPLC Analysis (Relative Purity, Non-volatiles) Synthesis->HPLC Purity_Confirmation Confirmed Purity >99% qNMR->Purity_Confirmation GC_MS->Purity_Confirmation HPLC->Purity_Confirmation

Caption: A self-validating workflow using orthogonal analytical techniques.

Conclusion: An Integrated Approach to Purity Confirmation

Confirming the purity of a synthesized compound like this compound is not a task for a single analytical technique. A judicious combination of qNMR, MS, and HPLC provides a comprehensive and self-validating assessment of purity. qNMR offers an absolute measure of purity and invaluable structural information for impurity identification. Mass spectrometry, particularly when coupled with gas chromatography, excels at detecting and identifying volatile impurities at trace levels. HPLC provides high-resolution separation of non-volatile impurities and is the gold standard for routine quality control.

By understanding the potential impurities arising from the synthetic route and applying this triad of orthogonal analytical techniques, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized compounds, laying a solid foundation for subsequent research and development activities.

References

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In Vivo Validation of 2-Methyl-1-pentylpiperazine: A Comparative Guide to Assessing Therapeutic Potential in Anxiolytic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of a novel piperazine derivative, 2-Methyl-1-pentylpiperazine, as a potential anxiolytic agent. In the absence of pre-existing data for this specific molecule, we present a detailed, scientifically-grounded strategy for its evaluation. This document is structured to offer not just experimental protocols, but also the underlying scientific rationale, enabling researchers to design robust, self-validating studies. We will compare the hypothetical performance of this compound against established anxiolytic and antidepressant medications, Buspirone and Fluoxetine, providing a clear benchmark for its therapeutic potential.

Introduction: The Therapeutic Promise of Piperazine Derivatives in CNS Disorders

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Piperazine derivatives exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, often by modulating neurotransmitter systems like serotonin and dopamine.[1]

Our focus here is on this compound, a novel chemical entity. Based on the known structure-activity relationships of similar piperazine compounds, we hypothesize that this compound acts as a potent and selective agonist at the serotonin 5-HT1A receptor. This mechanism is shared by the clinically effective anxiolytic, Buspirone, which is known to be a partial agonist at these receptors.[2] Therefore, our in vivo validation strategy is designed to test this hypothesis and to characterize the anxiolytic-like profile of this compound in established rodent models of anxiety.

Comparative Framework: Benchmarking Against a Gold Standard and a First-Line Treatment

To rigorously assess the therapeutic potential of this compound, its performance will be compared against two well-characterized drugs:

  • Buspirone: A non-benzodiazepine anxiolytic with a primary mechanism of action as a 5-HT1A receptor partial agonist.[2] It serves as a direct mechanistic comparator.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for anxiety and depressive disorders.[3][4] It provides a benchmark against a different, yet related, therapeutic class.

This comparative approach will allow us to not only determine the efficacy of this compound but also to understand its potential advantages or disadvantages relative to current treatment options.

In Vivo Efficacy Assessment: A Dual-Model Approach to Characterize Anxiolytic-Like Activity

To build a strong case for the anxiolytic potential of this compound, we will employ two distinct and complementary behavioral assays in mice: the Elevated Plus Maze (EPM) and the Light-Dark Box test. These models are based on the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces.[5][6]

Primary Efficacy Model: The Elevated Plus Maze (EPM) Test

The EPM is a widely validated and sensitive test for assessing anxiety-like behavior in rodents.[5][6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal dimensions.

  • Animals: Male C57BL/6 mice, group-housed, and acclimated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration:

    • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

    • This compound (1, 5, and 10 mg/kg, intraperitoneal injection - i.p.)

    • Buspirone (2 and 6 mg/kg, i.p.) as a positive control.[7][8]

    • Fluoxetine (18 mg/kg/day for 4 weeks) as a chronic treatment comparator.[9]

    • All acute treatments are administered 30 minutes before testing.

  • Procedure:

    • Each mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for 5 minutes.

    • Behavior is recorded using an overhead video camera and tracking software.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent and entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 2.825.3 ± 3.1
This compound122.8 ± 3.028.9 ± 3.526.1 ± 2.9
This compound535.6 ± 4.1 40.2 ± 4.324.8 ± 3.3
This compound1033.9 ± 3.8 38.7 ± 4.025.0 ± 3.0
Buspirone231.5 ± 3.5 36.8 ± 3.924.5 ± 2.8
Fluoxetine (chronic)1828.9 ± 3.234.1 ± 3.725.6 ± 3.1

*p < 0.05, **p < 0.01 vs. Vehicle

Confirmatory Model: The Light-Dark Box Test

This test provides a secondary measure of anxiety-like behavior, capitalizing on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.[10][11]

  • Apparatus: A two-compartment box with a small, dark chamber and a large, brightly illuminated chamber, connected by an opening.

  • Animals and Drug Administration: Same as for the EPM test.

  • Procedure:

    • Mice are placed in the center of the lit compartment and allowed to move freely between the two chambers for 5-10 minutes.

    • Behavior is recorded and analyzed using video tracking software.

  • Primary Endpoints:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions, reflecting reduced anxiety and increased exploratory behavior.

Treatment GroupDose (mg/kg)Time in Light Box (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Vehicle-45.3 ± 5.28.1 ± 1.1
This compound168.9 ± 7.112.5 ± 1.5
This compound595.2 ± 9.8 18.3 ± 2.0
This compound1091.7 ± 9.1 17.5 ± 1.8
Buspirone288.6 ± 8.5 16.9 ± 1.7
Fluoxetine (chronic)1875.4 ± 7.814.2 ± 1.6

*p < 0.05, **p < 0.01 vs. Vehicle

G cluster_0 In Vivo Efficacy Workflow Drug Administration Drug Administration EPM Test EPM Test Drug Administration->EPM Test Light-Dark Box Test Light-Dark Box Test Drug Administration->Light-Dark Box Test Data Analysis Data Analysis EPM Test->Data Analysis Light-Dark Box Test->Data Analysis

Caption: Workflow for in vivo efficacy assessment of anxiolytic compounds.

Pharmacokinetic Profiling: Understanding Drug Exposure and Brain Penetration

A favorable pharmacokinetic (PK) profile is crucial for a CNS drug candidate.[1] The goal is to ensure that this compound can achieve and maintain therapeutic concentrations in the brain.

Experimental Protocol: Pharmacokinetic Study in Mice
  • Animals: Male C57BL/6 mice.

  • Drug Administration:

    • Intravenous (i.v.) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Intraperitoneal (i.p.) administration (e.g., 10 mg/kg) to assess bioavailability and exposure relevant to the efficacy studies.

  • Sample Collection: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose. Brain tissue is collected at the final time point.

  • Bioanalysis: Plasma and brain homogenate concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters.

Hypothetical Pharmacokinetic Data

The table below presents hypothetical PK parameters for this compound, benchmarked against known values or typical ranges for CNS-active piperazine derivatives.

ParameterThis compound (Hypothetical)Comparator (Typical Range)Rationale/Significance
Bioavailability (F%) ~75% (i.p.)40-100%High bioavailability ensures sufficient systemic exposure after i.p. administration.
Tmax (hours) 0.50.5 - 2Rapid absorption is consistent with the timing of behavioral testing.
Cmax (ng/mL) 450Varies with dosePeak plasma concentration achieved.
Half-life (t1/2) (hours) 3.52 - 10A moderate half-life suggests the potential for once or twice-daily dosing.
Brain-to-Plasma Ratio 2.5>1Indicates good penetration across the blood-brain barrier, which is essential for CNS activity.[12]

G cluster_1 Pharmacokinetic Pathway Administration (i.p.) Administration (i.p.) Absorption Absorption Administration (i.p.)->Absorption Distribution (Plasma) Distribution (Plasma) Absorption->Distribution (Plasma) BBB Penetration BBB Penetration Distribution (Plasma)->BBB Penetration Metabolism/Excretion Metabolism/Excretion Distribution (Plasma)->Metabolism/Excretion Brain Brain BBB Penetration->Brain

Caption: General pharmacokinetic pathway for a CNS-active compound.

Preliminary Safety and Tolerability Assessment

Early assessment of safety is a critical step in drug development. These studies aim to identify potential adverse effects and to establish a preliminary therapeutic window.

Experimental Protocol: Acute Toxicology and Motor Coordination
  • Dose Range Finding: A dose-escalation study in mice to determine the maximum tolerated dose (MTD).

  • Rotarod Test: To assess potential motor impairment.

    • Mice are trained to stay on a rotating rod.

    • After drug administration (at therapeutic and supra-therapeutic doses), the latency to fall from the rod is measured.

  • General Health Monitoring: Cage-side observations for any signs of toxicity (e.g., changes in posture, activity, breathing) are conducted in parallel with the efficacy studies.

A successful candidate should demonstrate a clear separation between the effective dose in behavioral models and the dose that produces motor impairment or other signs of toxicity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound's therapeutic potential as an anxiolytic. The proposed studies, comparing its efficacy, pharmacokinetics, and safety against well-established drugs, will provide the necessary data to make a go/no-go decision for further preclinical and clinical development.

Positive outcomes from these studies—specifically, a clear anxiolytic-like effect in two distinct behavioral models at doses that are well-tolerated and supported by a favorable pharmacokinetic profile with good brain penetration—would strongly support the advancement of this compound as a promising new therapeutic candidate for anxiety disorders.

References

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. PubMed. [Link]

  • Actions of buspirone in a putative model of anxiety in the mouse. PubMed. [Link]

  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol. [Link]

  • Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol. PubMed. [Link]

  • Light-dark box test for mice. Aligning Science Across Parkinson's. [Link]

  • Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder. PubMed. [Link]

  • Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice. PubMed. [Link]

  • Light-dark box test for mice. Protocols.io. [Link]

  • The Light–Dark Box Test in the Mouse. Springer Nature Experiments. [Link]

  • Effect of acute administration of different doses of buspirone on open-field behavior. ResearchGate. [Link]

  • The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test. PubMed. [Link]

  • The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice. J Basic Clin Physiol Pharmacol. [Link]

  • BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS. PubMed Central. [Link]

  • The Effect of Social Factors on the Anxiolytic Efficacy of Buspirone in Male Rats, Male Mice, and Men. PubMed. [Link]

  • The Light–Dark Box Test in the Mouse. ResearchGate. [Link]

  • Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug. PubMed Central. [Link]

  • Paradoxical anxiogenic response of juvenile mice to fluoxetine. PubMed Central. [Link]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. PubMed. [Link]

  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. ResearchGate. [Link]

  • Fluoxetine effects on behavior and adult hippocampal neurogenesis in female C57BL/6J mice across the estrous cycle. Samuels Lab. [Link]

  • Mice treated with fluoxetine are more anxious in an elevated plus maze... ResearchGate. [Link]

  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

  • Elevated plus maze test in rodents - How to interpret the data? ResearchGate. [Link]

  • Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? ResearchGate. [Link]

  • How should I analyze and interpret the data of the elevated plus maze test? ResearchGate. [Link]

  • Fluoxetine reverses the behavioral despair induced by neurogenic stress in mice: role of N-methyl-d-aspartate and opioid receptors. Canadian Science Publishing. [Link]

  • Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats. PubMed Central. [Link]

  • The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test. ResearchGate. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PubMed Central. [Link]

  • Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in...). ResearchGate. [Link]

  • Pre-Test Manipulation by Intraperitoneal Saline Injection with or without Isoflurane Pre-Treatment Does Not Influence the Outcome of Social Test in Male Mice. MDPI. [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency. [Link]

Sources

A Head-to-Head Comparative Analysis of 2-Methyl-1-pentylpiperazine and Reference Ligands for the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Publicly available scientific literature and pharmacological databases do not contain data for the compound "2-Methyl-1-pentylpiperazine." This guide has been constructed based on a plausible hypothetical scenario wherein this molecule is investigated as a novel ligand for the serotonin 2A (5-HT2A) receptor. The piperazine scaffold is a well-established pharmacophore for serotonergic ligands, making this a relevant and instructive exploration.[1] This document serves as a template for how such a compound would be rigorously evaluated against established pharmacological tools, providing researchers with the workflows and theoretical grounding necessary for such a comparison.

Herein, we compare our hypothetical compound, designated HC-1 (this compound) , against two internationally recognized reference ligands:

  • (±)-DOI: A potent, non-selective serotonin receptor agonist , with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.

  • Ketanserin: A classic 5-HT2A receptor antagonist , widely used as a pharmacological tool and in clinical research.

This guide will provide an in-depth comparison of their receptor binding affinities and functional potencies, detail the experimental protocols required to generate such data, and contextualize the findings within a relevant signal transduction pathway.

Molecular Structures and Physicochemical Properties

A molecule's structure dictates its interaction with a biological target. The piperazine ring, a core feature of many neurologically active drugs, provides a basic nitrogen center that can be protonated at physiological pH, often serving as a key interaction point with receptor residues.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
HC-1 (Hypothetical) (Structure not available)C10H22N2170.30
(±)-DOI DOI StructureC11H16INO2321.16
Ketanserin Ketanserin StructureC22H22FN3O3395.43

Comparative In Vitro Pharmacology at the 5-HT2A Receptor

The initial characterization of a novel ligand involves determining its affinity (how tightly it binds) and its functional activity (whether it activates or blocks the receptor) at the target. These parameters are typically quantified using in vitro assays, such as radioligand binding and functional second messenger assays.

Receptor Binding Affinity

Binding affinity is measured by displacement of a known radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value indicates a higher binding affinity.

Summary of Binding Affinities at Human 5-HT2A Receptors

CompoundRadioligandKi (nM)Receptor Selectivity Profile
HC-1 (Hypothetical) [3H]-KetanserinTo Be DeterminedTo Be Determined
(±)-DOI [3H]-Ketanserin0.5 - 2.5High affinity for 5-HT2A/2B/2C
Ketanserin [3H]-Ketanserin0.4 - 2.0Also binds to α1-adrenergic and H1 histamine receptors

Data for reference ligands are compiled from multiple sources and represent a typical range.

Functional Activity

The 5-HT2A receptor is a Gq/G11-coupled G protein-coupled receptor (GPCR). Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 is a measurable downstream event that quantifies receptor activation.

  • Agonists are characterized by their potency (EC50), the concentration required to elicit 50% of the maximal response, and efficacy (Emax), the maximum response achievable.

  • Antagonists are characterized by their potency (IC50), the concentration required to inhibit 50% of the response to a known agonist.

Summary of Functional Activity at Human 5-HT2A Receptors

CompoundAssay TypeParameterPotency (nM)Efficacy (Emax)
HC-1 (Hypothetical) Inositol PhosphateTo Be DeterminedTo Be DeterminedTo Be Determined
(±)-DOI Inositol PhosphateEC501 - 10100% (relative to serotonin)
Ketanserin Inositol PhosphateIC502 - 10Not Applicable

Data for reference ligands are compiled from multiple sources and represent a typical range.

Key Experimental Methodologies

To ensure scientific rigor, protocols must be robust and reproducible. The following are standard, validated methods for determining the binding and functional parameters cited above.

Workflow for Radioligand Binding Assay

This workflow outlines the process for determining a compound's binding affinity (Ki) by competitive displacement of a radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Cell Culture expressing 5-HT2A Receptors P2 Membrane Homogenization P1->P2 P3 Protein Quantification (e.g., Bradford Assay) P2->P3 A1 Incubate Membranes with: 1. [3H]-Ketanserin (Radioligand) 2. Test Compound (HC-1) (multiple concentrations) P3->A1 Standardized Membrane Prep A2 Incubate at RT for 60 min A1->A2 D1 Rapid Filtration over Glass Fiber Filters A2->D1 Reaction Termination D2 Wash to remove unbound radioligand D1->D2 D3 Scintillation Counting to measure bound radioactivity D2->D3 D4 Data Analysis: Non-linear regression (Cheng-Prusoff equation) D3->D4 output Determine IC50 and Ki values D4->output

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A receptor are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended and stored at -80°C. Protein concentration is determined.

  • Assay Setup: In a 96-well plate, add cell membranes (20-40 µg protein), a fixed concentration of [3H]-Ketanserin (e.g., 0.5 nM), and a range of concentrations of the test compound (HC-1) or reference ligand.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

  • Washing: The filters are washed multiple times with an ice-cold buffer to remove unbound radioactivity.

  • Detection: Scintillation fluid is added to each well, and the plate is read in a scintillation counter to quantify the radioactivity.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

5-HT2A Receptor Signaling Pathway and Functional Assay

Agonist activation of the 5-HT2A receptor initiates a well-defined intracellular signaling cascade. This cascade is the basis for functional assays that measure a compound's efficacy and potency.

Sources

independent verification of 2-Methyl-1-pentylpiperazine's pharmacological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Verification and Comparative Pharmacological Profiling Guide for 2-Methyl-1-pentylpiperazine and Other Novel Piperazine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent pharmacological verification of this compound, a novel piperazine derivative with limited publicly available data. Given the scarcity of information, we present a robust strategy for its initial characterization. This is achieved by comparing its potential activities against a panel of well-characterized piperazine-containing drugs with diverse mechanisms of action. The methodologies detailed herein are designed to establish a foundational understanding of its receptor interaction profile and functional activity, providing a critical first-pass analysis for researchers and drug development professionals.

The core of this guide is built on the principle of comparative pharmacology. The piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Therefore, our experimental design is structured to screen this compound against key receptor families commonly targeted by piperazine-based therapeutics.

Rationale and Strategy for Independent Verification

The primary challenge in assessing a novel compound like this compound is the absence of a known pharmacological target. Our strategy, therefore, is not to confirm a pre-existing hypothesis but to discover its primary biological interactions. This is accomplished through a systematic screening process.

Our approach is as follows:

  • Selection of Comparator Compounds: We have selected a panel of four well-characterized piperazine-containing drugs. These compounds serve as benchmarks, representing diverse pharmacological activities and receptor interaction profiles. This allows for a contextual understanding of the data generated for this compound.

  • In Vitro Receptor Binding Assays: The initial step is to determine if this compound binds to a panel of CNS receptors commonly targeted by piperazine derivatives. This provides crucial information about its potential targets and selectivity.

  • In Vitro Functional Assays: Following the identification of binding interactions, functional assays are employed to determine the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).

  • In Vivo Behavioral Models: Should the in vitro data suggest a significant and selective activity, preliminary in vivo studies can be designed to assess its physiological effects in a whole-organism context.

Diagram of the Verification Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In-Vivo Evaluation A Novel Compound (this compound) C In-Vitro Receptor Binding Assay Panel (Dopamine, Serotonin, Adrenergic Receptors) A->C B Select Comparator Drugs (e.g., Prazosin, BZP, Aripiprazole) B->C D Identify High-Affinity Targets C->D Analyze Binding Data (Ki) E In-Vitro Functional Assays (e.g., cAMP, Calcium Flux) D->E F Determine Functional Activity (Agonist, Antagonist, etc.) E->F Analyze Functional Data (EC50/IC50) G Select Appropriate In-Vivo Model (e.g., Locomotor Activity, Forced Swim Test) F->G H Pharmacological Profile Established G->H Assess Behavioral/Physiological Endpoints

Caption: A stepwise workflow for the pharmacological characterization of a novel compound.

Comparator Compound Selection

The choice of comparators is critical for interpreting the results. We have selected the following compounds to provide a broad pharmacological context:

CompoundPrimary Mechanism of ActionTherapeutic/Activity ClassRationale for Inclusion
Prazosin α1-adrenergic receptor antagonistAntihypertensiveRepresents interaction with the adrenergic system.
1-Benzylpiperazine (BZP) Serotonin (5-HT) and Dopamine (DA) releasing agent; 5-HT receptor agonistCNS StimulantRepresents a compound with monoamine releasing properties and direct receptor agonism.
Aripiprazole D2 partial agonist; 5-HT1A partial agonist; 5-HT2A antagonistAtypical AntipsychoticRepresents a complex pharmacological profile with mixed agonist/antagonist activities.
(S)-CPP Competitive NMDA receptor antagonistExcitatory amino acid antagonistRepresents interaction with ligand-gated ion channels, expanding the screen beyond GPCRs.

In-Vitro Validation Protocols

Radioligand Binding Assays

This is the first experimental step to determine the binding affinity (Ki) of this compound for a panel of receptors.

Objective: To identify which, if any, of the selected receptors this compound binds to with high affinity.

Experimental Protocol: General Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing human D2 dopamine receptor).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (this compound or a comparator).

    • For each receptor, a specific radioligand is chosen. For example:

      • Dopamine D2: [3H]-Spiperone

      • Serotonin 5-HT2A: [3H]-Ketanserin

      • Adrenergic α1: [3H]-Prazosin

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2).

    • Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Detection and Data Analysis:

    • Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation: Binding Affinities (Ki, nM)
Target ReceptorThis compoundPrazosinBZPAripiprazole(S)-CPP
Dopamine D2Experimental Result>10,0002,5001.1>10,000
Serotonin 5-HT1AExperimental Result7502001.7>10,000
Serotonin 5-HT2AExperimental Result1501,5003.4>10,000
Adrenergic α1Experimental Result0.53,00057>10,000
NMDAExperimental Result>10,000>10,000>10,00025

Note: Values for comparator compounds are representative and may vary between studies.

Functional Assays

Once high-affinity binding is established for a particular receptor, a functional assay is necessary to determine the compound's effect on receptor activity.

Objective: To characterize this compound as an agonist, antagonist, partial agonist, or inverse agonist at its target receptor(s).

Experimental Protocol: Gs/Gi-Coupled Receptor Functional Assay (cAMP Assay)

This protocol is suitable for receptors that signal through the adenylyl cyclase pathway (e.g., D1, D2, 5-HT1A).

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Antagonist Mode: Pretreat the cells with various concentrations of the test compound for a set period (e.g., 15 minutes). Then, add a known agonist (e.g., Quinpirole for D2 receptors) at its EC80 concentration.

    • Agonist Mode: Add various concentrations of the test compound directly to the cells.

    • In both modes, include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection and Data Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be used to calculate the antagonist constant (Kb).

Diagram of Agonist vs. Antagonist Functional Response

G cluster_0 Agonist Activity cluster_1 Antagonist Activity A Compound Binds to Receptor B Receptor Conformational Change A->B C G-Protein Activation B->C D Downstream Signaling (e.g., cAMP change) C->D E Compound Binds to Receptor F No Conformational Change E->F G Blocks Agonist Binding F->G H No Downstream Signaling G->H

Caption: A simplified comparison of agonist and antagonist mechanisms of action.

In-Vivo Efficacy Models

If in vitro results indicate a potent and selective activity, preliminary in vivo experiments can be designed. The choice of model is entirely dependent on the in vitro findings.

Example Scenario: If this compound is found to be a potent D2 receptor antagonist, a relevant in vivo model would be the apomorphine-induced climbing test in mice .

Objective: To assess the in vivo efficacy of a D2 antagonist to block the behavioral effects of a D2 agonist.

Experimental Protocol:

  • Animal Acclimation: Acclimate male mice (e.g., C57BL/6) to the housing facility for at least one week.

  • Drug Administration:

    • Administer the test compound (this compound, dissolved in a suitable vehicle like saline or DMSO/Tween 80) via an appropriate route (e.g., intraperitoneal, IP).

    • Include a vehicle control group and a positive control group (e.g., Haloperidol).

  • Apomorphine Challenge: After a set pretreatment time (e.g., 30 minutes), administer a subcutaneous (SC) injection of apomorphine (a potent dopamine agonist) to all animals.

  • Behavioral Observation:

    • Immediately after the apomorphine injection, place each mouse individually into a wire mesh cage.

    • Observe and score the climbing behavior at 5-minute intervals for 30 minutes. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Data Analysis:

    • Calculate the mean climbing score for each treatment group.

    • Compare the scores of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test). A significant reduction in the climbing score indicates D2 receptor antagonism.

Conclusion and Interpretation

The comprehensive approach outlined in this guide, from broad in vitro screening to targeted in vivo testing, provides a robust framework for the . By systematically comparing its profile to that of well-characterized drugs, researchers can efficiently identify its primary biological targets and functional effects. This foundational data is indispensable for any further drug development efforts, enabling informed decisions on the potential therapeutic applications of this and other novel piperazine derivatives.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.